HT-2 Toxin
Description
Propriétés
Numéro CAS |
26934-87-2 |
|---|---|
Formule moléculaire |
C22H32O8 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
Clé InChI |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES isomérique |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of HT-2 Toxin
This guide provides a comprehensive overview of the chemical and structural properties of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of its metabolic and signaling pathways.
Chemical Identity and Physicochemical Properties
This compound is a naturally occurring mycotoxin produced by various species of Fusarium fungi.[1] It is a major metabolite of the related T-2 toxin, formed by the hydrolysis of the acetyloxy group at the C-4 position.[2] Structurally, it belongs to the trichothecene class of sesquiterpenoid mycotoxins, characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) core structure.[2][3] The presence of the 12,13-epoxy ring is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [2][4] |
| Molecular Formula | C22H32O8 | [2][5] |
| Molecular Weight | 424.48 g/mol | [1][5] |
| CAS Number | 26934-87-2 | [2][5] |
| Melting Point | 151-152°C | [4] |
| Solubility | Soluble in Ethanol, DMSO, Dichloromethane. Very slightly soluble in water. | [4][6] |
| Appearance | Colorless Film / White Powder | [4] |
Biological Activity and Toxicity
This compound exhibits significant cytotoxicity, primarily through the inhibition of protein synthesis.[7] This is achieved by binding to the 60S subunit of eukaryotic ribosomes, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, or termination steps of protein synthesis.[8][9] Its toxicity also manifests through the induction of oxidative stress, DNA damage, and apoptosis.[4][6]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 Value (ng/mL) | Reference |
| HepG2 | 3.1 - 23 | [6] |
| A549 | 3.1 - 23 | [6] |
| HEp-2 | 3.1 - 23 | [6] |
| Caco-2 | 3.1 - 23 | [6] |
| A-204 | 3.1 - 23 | [6] |
| U937 | 3.1 - 23 | [6] |
| Jurkat | 3.1 - 23 | [6] |
| RPMI-8226 | 3.1 - 23 | [6] |
| HUVEC | 56.4 | [6] |
Experimental Protocols
The production of this compound for research purposes typically involves the cultivation of a high-yielding fungal strain, such as Fusarium sporotrichioides, on a suitable medium like rice.[10]
Protocol for Biosynthesis and Extraction:
-
Cultivation: F. sporotrichioides strains are cultured on a solid substrate (e.g., rice) under controlled conditions to promote toxin biosynthesis.[10]
-
Extraction: The dried culture is ground and defatted. The toxins are then extracted using a solvent such as methanol.[10]
-
Preliminary Purification: A liquid-liquid partition is performed using a chloroform/water saturated with sodium bicarbonate to remove impurities.[10]
-
Chromatographic Purification: Further purification is achieved using column chromatography with silica (B1680970) gel and charcoal.[10]
-
Final Separation: The final separation and isolation of this compound are accomplished by preparative thin-layer chromatography (TLC).[10]
-
Crystallization: The purified toxin is crystallized from methanol.[10]
The identity and purity of isolated this compound are confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the toxin.[5]
-
Mass Spectrometry (MS): Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is employed for the structural elucidation of this compound and its metabolites.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unequivocal identification of the toxin and its stereochemistry.[13][14]
Metabolism and Signaling Pathways
In biological systems, this compound undergoes extensive metabolism. It is primarily a metabolite of T-2 toxin but is also subject to further biotransformation.[3][11]
The metabolism of this compound involves Phase I and Phase II reactions, which primarily aim to increase its water solubility to facilitate excretion. Key metabolic pathways include hydroxylation, hydrolysis, and glucuronidation.[15][16] In humans and livestock, hydroxylation mediated by cytochrome P450 enzymes (specifically CYP3A4) is a predominant pathway.[15]
Caption: Metabolic pathway of T-2 toxin to this compound and subsequent biotransformation.
The primary mechanism of this compound's cytotoxicity is the inhibition of protein synthesis. This process, known as ribotoxic stress, triggers downstream signaling cascades that can lead to apoptosis.
Caption: Simplified signaling pathway for this compound-induced ribotoxic stress and apoptosis.
References
- 1. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 2. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound =98 HPLC 26934-87-2 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. What is T-2/HT-2? - Romer Labs [romerlabs.com]
- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. famic.go.jp [famic.go.jp]
- 10. Biosynthesis and preparation of T-2 Toxin, this compound and Neosolantol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing the metabolism of this compound and T-2 toxin in barley by isotope-assisted untargeted screening and quantitative LC-HRMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Molecular Assault of HT-2 Toxin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is a significant contaminant of cereal grains and poses a considerable threat to human and animal health. As a potent cytotoxic agent, understanding its precise mechanism of action is critical for developing effective diagnostic and therapeutic strategies. This technical guide provides an in-depth examination of the molecular pathways through which this compound exerts its toxic effects, focusing on its primary mechanisms: inhibition of protein synthesis, induction of apoptosis, generation of oxidative stress, and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the cellular and molecular toxicology of this compound.
Core Mechanism of Action: A Multi-pronged Cellular Attack
This compound orchestrates a multifaceted attack on cellular homeostasis, primarily by targeting fundamental processes essential for cell survival and proliferation. The core mechanisms are interconnected, with the initial insult of protein synthesis inhibition triggering a cascade of downstream events, including apoptosis and oxidative stress.
Inhibition of Protein Synthesis
The primary and most well-established mechanism of action for this compound, like other trichothecenes, is the potent inhibition of eukaryotic protein synthesis.[1][2] This process, known as the "ribotoxic stress response," is initiated by the high-affinity binding of the toxin to the 60S ribosomal subunit.[3][4]
This compound specifically interacts with the peptidyl transferase center (PTC) of the ribosome, a critical region responsible for catalyzing the formation of peptide bonds.[3] This interaction with the 28S rRNA interferes with the elongation step of translation, leading to a rapid cessation of protein synthesis. The binding is specific and saturable, with a stoichiometry of approximately one toxin molecule per ribosome.[4] This immediate and profound disruption of protein production is a key contributor to the toxin's cytotoxicity.
Caption: Inhibition of protein synthesis by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[5] The apoptotic cascade is initiated through multiple, interconnected pathways, with the intrinsic (mitochondrial) pathway playing a central role.
Intrinsic Apoptotic Pathway:
The inhibition of protein synthesis and the generation of oxidative stress by this compound converge on the mitochondria. This leads to:
-
Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.
-
Release of Cytochrome c: The damaged mitochondria release cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.
-
Regulation by Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the pro-apoptotic members which permeabilize the mitochondrial outer membrane.
Extrinsic Apoptotic Pathway:
While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic pathway through the upregulation of death receptors like Fas.
Caption: Apoptosis signaling pathway induced by this compound.
Generation of Oxidative Stress
This compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidant defenses.[5] This imbalance leads to damage of cellular macromolecules, including lipids, proteins, and DNA. The generation of ROS is closely linked to mitochondrial dysfunction and is a key upstream event in the induction of apoptosis.
Cell Cycle Arrest
Exposure to this compound can lead to cell cycle arrest, preventing cells from progressing through the normal phases of division. The specific phase of arrest can be cell-type dependent but is often observed at the G1/S or G2/M transitions. This disruption of the cell cycle is a direct consequence of the inhibition of protein synthesis, as the production of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is halted.
Quantitative Data on this compound Cytotoxicity
The cytotoxic potency of this compound varies depending on the cell line and the assay used. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying cytotoxicity.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Porcine Leydig cells | CCK-8 | 24 | 0.0401 | [6] |
| HepG-2 (Human Hepatoma) | MTT | Not Specified | > T-2 triol/tetraol | [7] |
| Jurkat T cells | MTT | 24 | Less toxic than T-2 | [8] |
| Porcine Oocytes | Maturation Rate | 44 | 0.1 (100 nM) | [9] |
| Human Melanoma SK-Mel/27 | Neutral Red | Not Specified | Less potent than T-2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the toxicological effects of this compound. Below are representative protocols for key experiments.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Oxidative Stress Measurement: DCFH-DA Assay
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
DCFH-DA Loading: Incubate the cells with DCFH-DA solution.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope, microplate reader, or flow cytometer.
Cell Cycle Analysis: Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and collect cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase A to eliminate RNA, which can also be stained by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
Protein Expression Analysis: Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol for Caspase-3, Bax, and Bcl-2:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, Bax, and Bcl-2.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Conclusion
The mechanism of action of this compound is a complex and interconnected process initiated by the inhibition of protein synthesis. This primary insult triggers a cascade of events, including the activation of stress-activated protein kinases, the induction of apoptosis via the mitochondrial pathway, the generation of reactive oxygen species, and cell cycle arrest. A thorough understanding of these molecular mechanisms is paramount for the development of targeted interventions to mitigate the toxic effects of this prevalent mycotoxin. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate cellular responses to this compound and to develop novel therapeutic and diagnostic strategies.
References
- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding of T-2 toxin to eukaryotic cell ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
HT-2 toxin biosynthesis in Fusarium species
An In-depth Technical Guide to HT-2 Toxin Biosynthesis in Fusarium Species
Executive Summary
This compound, a type A trichothecene (B1219388) mycotoxin, and its precursor, T-2 toxin, are potent inhibitors of eukaryotic protein synthesis produced primarily by Fusarium species such as F. sporotrichioides and F. langsethiae. Their presence in cereal crops like oats, barley, and wheat poses a significant threat to food and feed safety. Understanding the intricate biosynthetic pathway, its genetic basis, and regulatory networks is critical for developing effective strategies to mitigate contamination and for potential applications in drug development. This guide provides a comprehensive technical overview of the this compound biosynthesis, detailing the core genetic framework, enzymatic functions, regulatory mechanisms, quantitative production data, and key experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and culminates in a series of oxygenations, esterifications, and hydroxylations. The entire process is orchestrated by a suite of enzymes encoded by the TRI gene family. This compound is directly derived from T-2 toxin through the deacetylation at the C-4 position.[1] The core pathway leading to T-2 toxin is outlined below.
Caption: The core biosynthetic pathway of T-2 and HT-2 toxins in Fusarium species.
Genetic Organization: The TRI Gene Cluster
The genes responsible for trichothecene biosynthesis are primarily organized into clusters within the Fusarium genome. This clustering facilitates the coordinated regulation of the pathway. In T-2/HT-2 producing species like F. sporotrichioides, the TRI genes are found at three distinct loci.[2]
-
The Core TRI Cluster: A 25-kb region containing 12 genes, including TRI3, TRI4, TRI5, TRI6, TRI8, TRI10, TRI11, and TRI12. This cluster encodes the enzymes for the synthesis of the core trichothecene structure and its initial modifications, as well as key regulatory factors.[2]
-
TRI1-TRI16 Locus: This two-gene cluster is crucial for the later steps of T-2 toxin biosynthesis, specifically the modifications at the C-8 position that define type A trichothecenes.[2]
-
TRI101 Locus: A single-gene locus encoding an acetyltransferase that protects the fungus from its own toxic metabolites by acetylating an early intermediate.[3]
This distributed genomic architecture highlights a complex evolutionary history involving gene gain and rearrangement.
Table 1: Key Genes in this compound Biosynthesis and Their Functions
| Gene | Encoded Protein | Function |
| Core Pathway Genes | ||
| TRI5 | Trichodiene Synthase | Catalyzes the first committed step: cyclization of FPP to trichodiene.[4] |
| TRI4 | Cytochrome P450 Monooxygenase | A multifunctional enzyme performing four consecutive oxygenation steps on trichodiene.[5][6] |
| TRI101 | 3-O-acetyltransferase | Acetylates isotrichodermol to isotrichodermin, a key self-protection mechanism.[3] |
| TRI11 | Cytochrome P450 Monooxygenase | C-15 hydroxylation of isotrichodermin to form 15-decalonectrin.[7] |
| TRI3 | 15-O-acetyltransferase | Acetylates 15-decalonectrin to produce calonectrin. |
| TRI13 | Cytochrome P450 Monooxygenase | C-4 hydroxylation of calonectrin. |
| TRI1 | Cytochrome P450 Monooxygenase | Catalyzes C-8 hydroxylation, a key step in type A trichothecene synthesis. |
| TRI16 | Acyltransferase | Catalyzes C-8 acylation, leading to the formation of the T-2 toxin backbone.[7] |
| TRI8 | Esterase | Deacetylates T-2 toxin at the C-4 position to yield this compound.[7] |
| Regulatory Genes | ||
| TRI6 | Cys2His2 Zinc Finger Transcription Factor | A primary positive regulator required for the expression of most other TRI genes.[8] |
| TRI10 | Regulatory Protein | A positive regulator acting upstream of TRI6, essential for activating the cluster.[9] |
| Transport Gene | ||
| TRI12 | MFS Transporter | A predicted efflux pump involved in transporting the toxin out of the fungal cell.[10] |
Regulation of Biosynthesis
The production of this compound is a tightly regulated process, influenced by a hierarchical genetic network and various environmental cues. This ensures that the toxin is produced under conditions where it may confer a competitive advantage, such as during plant infection.
Genetic Regulation
The primary control of the TRI gene cluster is managed by two regulatory proteins encoded within the cluster itself: TRI6 and TRI10 .
-
TRI10 is believed to act as a primary sensor or signal transducer. Its expression is necessary to activate the transcription of TRI6 and other TRI genes.[9][11]
-
TRI6 is a pathway-specific transcription factor. The TRI6 protein binds to a specific motif (YNAGGCC) in the promoter regions of other TRI genes, directly activating their transcription.[8] Disruption of TRI6 or TRI10 abolishes toxin production.[9]
This regulatory cascade creates a positive feedback loop that ensures a coordinated and robust expression of the biosynthetic machinery.
Environmental and Nutritional Signals
Multiple external factors significantly impact TRI gene expression and subsequent toxin production. These signals are integrated through complex cellular signaling pathways that ultimately modulate the activity of regulators like TRI6 and TRI10.
-
pH: Acidic conditions are a prerequisite for the activation of trichothecene production in some Fusarium species when grown in defined media.
-
Nutrient Availability: The type and availability of nitrogen and carbon sources can drastically alter toxin yields. Certain amino acids and polyamines (e.g., agmatine, putrescine) have been shown to induce TRI gene expression, suggesting they may act as in-planta signals during host colonization.[4]
-
Temperature and Water Activity (aw): These are critical environmental parameters. Optimal production of T-2 and HT-2 by F. langsethiae and F. sporotrichioides occurs under specific combinations of temperature and moisture, which are often different from the optimal conditions for fungal growth.
-
Oxidative Stress: Conditions that induce oxidative stress in the fungus can also trigger trichothecene biosynthesis, linking toxin production to cellular defense mechanisms.
Caption: Regulatory network for HT-2/T-2 toxin biosynthesis in Fusarium.
Data Presentation: Quantitative Toxin Production
The quantity of T-2 and HT-2 toxins produced is highly variable and depends on the Fusarium species, the specific fungal strain, the substrate, and prevailing environmental conditions.
Table 2: T-2 and this compound Production by F. langsethiae on Oat-Based Medium
Data synthesized from studies on multiple strains from Northern European countries.
| Temperature (°C) | Water Activity (aw) | Mean T-2 + HT-2 Production (µg/kg) | Optimal Range |
| 10 | 0.995 | Variable, generally reduced | No |
| 15 | 0.995 | Moderate to High | No |
| 20 | 0.995 | High | Yes |
| 20 | 0.980 | High | Yes |
| 25 | 0.995 | High | Yes |
| 25 | 0.980 | Very High (Peak Production) | Yes |
| 30 | 0.980 | High | Yes |
| 25 | 0.950 | Low to Moderate | No |
| 25 | 0.900 | Very Low / None | No |
Summary: Optimal conditions for T-2 and HT-2 production by F. langsethiae are generally found between 20-30°C and a high water activity of 0.98-0.995 aw. Toxin production is significantly reduced under drier conditions (aw ≤ 0.95).
Table 3: Comparative Toxin Production between F. sporotrichioides and F. langsethiae
Data from a comparative study on oat-based medium.
| Species | Condition | T-2 + HT-2 Production | Notes |
| F. sporotrichioides | 15°C, 0.995 aw | Maximum Production | Prefers cooler temperatures and very high moisture. |
| F. sporotrichioides | 25°C, 0.995 aw | Lower than at 15°C | Toxin production decreases with higher temperature. |
| F. langsethiae | 15°C, 0.980 aw | Moderate | |
| F. langsethiae | 25°C, 0.980 aw | Maximum Production | Prefers warmer temperatures than F. sporotrichioides. |
Summary: While both species produce T-2/HT-2 toxins, their optimal environmental conditions differ. F. sporotrichioides tends to produce more toxins at cooler temperatures (around 15°C), whereas F. langsethiae favors warmer conditions (around 25°C).
Experimental Protocols
Investigating the HT-2 biosynthetic pathway requires a combination of molecular genetics, analytical chemistry, and bioinformatics. Below are summaries of key methodologies cited in the literature.
Targeted Gene Disruption for Functional Analysis
This is the cornerstone technique for determining the function of a specific TRI gene. The goal is to create a null mutant, which is then analyzed for its inability to produce certain intermediates or the final toxin.
General Methodology (Homologous Recombination):
-
Construct Disruption Vector: A plasmid is created containing a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the target TRI gene.
-
Protoplast Formation: Fungal mycelia are treated with enzymes (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.
-
Transformation: The disruption vector is introduced into the protoplasts, typically using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection: Protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Only transformants that have successfully integrated the plasmid will grow.
-
Screening and Confirmation: Transformants are screened by PCR using primers designed to detect the replacement of the native gene with the resistance cassette. Positive candidates are typically confirmed by Southern blot analysis to ensure a single, homologous integration event occurred.
-
Phenotypic Analysis: The confirmed null mutant is grown under toxin-producing conditions, and the culture extracts are analyzed by LC-MS/MS to observe the metabolic profile (e.g., accumulation of a precursor, absence of the final toxin).
A more modern approach involves using CRISPR/Cas9 ribonucleoprotein (RNP) complexes to create a targeted double-strand break, which is then repaired via homologous recombination with a donor DNA template containing the selectable marker.
Caption: A generalized workflow for TRI gene functional analysis via targeted disruption.
Toxin Extraction and Analysis by LC-MS/MS
Accurate quantification of T-2 and HT-2 toxins from complex matrices like cereal grains is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.
General Methodology:
-
Sample Preparation: Cereal samples (e.g., oats, wheat) are finely ground to a homogenous powder.
-
Extraction: A known weight of the ground sample (e.g., 5-25 g) is extracted with an aqueous acetonitrile (B52724) (ACN) solution. A common solvent is ACN/water (e.g., 84:16 v/v). The mixture is homogenized at high speed and then centrifuged.
-
Cleanup (Optional but Recommended): The supernatant (extract) may be "cleaned" to remove interfering matrix components. This is often done using solid-phase extraction (SPE) cartridges or commercial cleanup columns (e.g., MycoSep).
-
LC Separation: An aliquot of the final extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Typically a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
MS/MS Detection: The eluent from the LC column is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor ions for T-2 and HT-2 are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve prepared with certified reference standards. Isotope-labeled internal standards (e.g., ¹³C-T-2) are often used to correct for matrix effects and variations in instrument response.
-
Conclusion and Future Directions
The biosynthesis of this compound in Fusarium is a complex, highly regulated process involving a specialized set of genes, enzymes, and regulatory factors. Significant progress has been made in elucidating the core pathway and the influence of environmental conditions. This knowledge is fundamental for developing risk assessment models and targeted strategies—from agronomic practices to genetic modification of crops—to reduce mycotoxin contamination in the food chain.
For drug development professionals, the enzymes in the trichothecene pathway represent potential targets for novel antifungal agents. Inhibiting key enzymes like TRI5 or TRI4 could effectively block the production of a major virulence factor. Furthermore, the potent and specific mechanism of action of trichothecenes—protein synthesis inhibition—continues to be a source of inspiration for the design of novel therapeutics, provided their toxicity can be selectively targeted.
Future research should focus on:
-
Detailed Signaling Pathways: Elucidating the specific molecular links between environmental signals and the activation of the TRI10/TRI6 regulatory cascade.
-
Enzyme Characterization: Performing detailed biochemical and structural analyses, including enzyme kinetics, of the key TRI proteins to enable structure-based inhibitor design.
-
Host-Pathogen Interactions: Understanding how TRI gene expression is modulated during interaction with the host plant to better devise resistance strategies.
-
Comparative Genomics: Further exploring the diversity of TRI gene clusters across different Fusarium species to understand the evolution of toxin profiles.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TRI11 Gene of Fusarium sporotrichioides Encodes a Cytochrome P-450 Monooxygenase Required for C-15 Hydroxylation in Trichothecene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Draft genome sequence and chemical profiling of Fusarium langsethiae, an emerging producer of type A trichothecenes | SLU publication database (SLUpub) [publications.slu.se]
- 6. Signatures of TRI5, TRI8 and TRI11 Protein Sequences of Fusarium incarnatum-equiseti Species Complex (FIESC) Indicate Differential Trichothecene Analogue Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 8. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Tri15 in Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence of HT-2 Toxin in Cereals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, in various cereals worldwide. This document summarizes quantitative data on contamination levels, details key experimental protocols for detection and quantification, and visualizes the cellular signaling pathways affected by this compound and a typical analytical workflow.
Natural Occurrence of this compound in Cereals
This compound, and its precursor T-2 toxin, are secondary metabolites produced by various Fusarium species, including F. langsethiae and F. sporotrichioides.[1] These mycotoxins contaminate a wide range of cereals, with oats being the most frequently and heavily affected.[2] Contamination levels are influenced by factors such as climate, agricultural practices, and the specific cereal variety.[3]
Quantitative Data on HT-2 and T-2 Toxin Contamination
The following tables summarize the reported levels of HT-2 and T-2 toxins in various cereals across different geographical regions. It is important to note that in many studies, the combined concentration of T-2 and HT-2 toxins is reported due to the rapid in-vivo conversion of T-2 to HT-2.[4]
Table 1: Occurrence of HT-2 and T-2 Toxins in Oats
| Country/Region | Year(s) of Sampling | Number of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |
| Europe | |||||
| United Kingdom | 2002-2005 | >450 | 92 (HT-2), 84 (T-2) | 570 (sum) | 9990 (sum)[3] |
| United Kingdom | 2006-2008 | - | - | 450 (sum) | -[3] |
| Scotland (Conventional) | 2019 | - | 83 | - | 3474 (sum)[3] |
| Scotland (Organic) | 2019 | - | 100 | - | 571 (sum)[3] |
| Ireland | - | - | High | 770 (sum) | -[3] |
| Switzerland | 2013-2015 | - | 65-76 | 1091 (sum) | 3789 (sum)[3] |
| Croatia | 2017-2018 | 30 | 70 | 87.9 (sum) | 212.8 (sum)[5] |
| North America | |||||
| Canada | 2017-2018 | - | - | 87.9 (sum) | -[3] |
| Asia | |||||
| Russia | 2018-2019 | - | 75 (HT-2), 55 (T-2) | - | 131 (HT-2), 108 (T-2)[3] |
| West Siberia | 2018-2019 | - | 50 (HT-2), 60 (T-2) | - | 9 (HT-2), 14 (T-2)[3] |
| South Korea | - | - | 58.9 (HT-2) | 26.4-59.2 (HT-2) | -[6] |
Table 2: Occurrence of HT-2 and T-2 Toxins in Barley
| Country/Region | Year(s) of Sampling | Number of Samples | Incidence (%) | Concentration Range (µg/kg) |
| Europe | ||||
| Croatia | 2017-2018 | 66 | 40.9 | - |
| Asia | ||||
| Russia | - | - | - | 12-2652 (T-2), 34-481 (HT-2)[3] |
| West Siberia | - | - | - | 15-29 (T-2), 32-146 (HT-2)[3] |
| South Korea | - | - | 58.9 (HT-2) | - |
Table 3: Occurrence of HT-2 and T-2 Toxins in Wheat, Rye, and Maize
| Cereal | Country/Region | Year(s) of Sampling | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) |
| Wheat | Croatia | 2017-2018 | 19.2 | 23.0 (sum) | 42.1 (sum)[5] |
| South Korea | - | 5.1 (T-2), 58.9 (HT-2) | 1.5-4.1 (T-2), 26.4-59.2 (HT-2) | 41.5 (T-2)[6] | |
| Rye | - | - | - | - | - |
| Maize | Croatia | 2017-2018 | 26.8 | 54.1 (sum) | >200 (sum) in 2 samples[5] |
| South Korea | - | 21.7 (T-2), 58.9 (HT-2) | 1.5-4.1 (T-2), 26.4-59.2 (HT-2) | 41.5 (T-2)[6] |
Experimental Protocols
Accurate and sensitive analytical methods are crucial for monitoring HT-2 and T-2 toxin levels in cereals. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of HT-2 and T-2 toxins.
2.1.1. Sample Preparation
-
Grinding: Homogenize the cereal sample to a fine powder.
-
Extraction: Extract a known weight of the ground sample (e.g., 5-25 g) with an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v), by shaking for a specified time (e.g., 60 minutes).[4]
-
Centrifugation: Centrifuge the extract to separate the solid material.
-
Clean-up: The supernatant can be subjected to a clean-up step to remove interfering matrix components. This can be achieved using:
-
Immunoaffinity Columns (IAC): These columns contain antibodies specific to T-2 and HT-2 toxins, providing a highly selective clean-up.[4]
-
Multifunctional Clean-up (MFC) Columns: Columns like MultiSep® 227 Trich+ can be used for purification.[4]
-
Dispersive Solid-Phase Extraction (d-SPE): This "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method involves the addition of salts and sorbents to the extract.
-
-
Evaporation and Reconstitution: The cleaned extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., water/methanol (B129727)/acetonitrile) for LC-MS/MS analysis.[4]
2.1.2. LC-MS/MS Conditions
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in positive electrospray ionization (ESI+) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for HT-2 and T-2 toxins are monitored for quantification and confirmation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
This method requires a derivatization step to make the non-fluorescent HT-2 and T-2 toxins detectable by a fluorescence detector.
2.2.1. Sample Preparation The extraction and clean-up steps are similar to those for LC-MS/MS, with immunoaffinity column clean-up being a common choice.[7]
2.2.2. Derivatization After clean-up and evaporation, the dried residue is derivatized. A common derivatizing agent is 1-anthroylnitrile in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[7] This reaction attaches a fluorescent tag to the toxin molecules.
2.2.3. HPLC Conditions
-
Chromatography: The derivatized toxins are separated on a C18 column using a gradient elution program.
-
Detection: The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to the target toxins.
2.3.1. Principle Competitive ELISA is the most common format for mycotoxin analysis. In this assay, the HT-2/T-2 toxin in the sample competes with a known amount of enzyme-labeled toxin (conjugate) for binding to a limited number of specific antibody sites coated on a microtiter plate.
2.3.2. General Procedure
-
Extraction: A ground cereal sample is extracted with a solvent, often a methanol/water mixture.
-
Dilution: The extract is diluted with a buffer.
-
Assay: The diluted sample extract and the enzyme conjugate are added to the antibody-coated microplate wells and incubated.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate into a colored product.
-
Reading: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the toxin in the sample.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a ribotoxic stress response, which in turn activates several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to apoptosis (programmed cell death).[8]
Caption: this compound Induced Apoptotic Pathway.
Experimental Workflow for LC-MS/MS Analysis of this compound
The following diagram illustrates a typical workflow for the analysis of this compound in cereal samples using LC-MS/MS.
Caption: LC-MS/MS Analysis Workflow for this compound.
References
- 1. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. famic.go.jp [famic.go.jp]
- 5. Nrf2: A Main Responsive Element of the Toxicity Effect Caused by Trichothecene (T-2) Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Effects of HT-2 Toxin on Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2 toxin and its primary metabolite, HT-2 toxin, are Type A trichothecene (B1219388) mycotoxins produced by various Fusarium species.[1][2] These toxins are frequent contaminants of cereal grains such as oats, maize, barley, and wheat, posing a significant health risk to both animals and humans.[1][2] In vivo, T-2 toxin is rapidly and extensively metabolized to this compound through deacetylation.[3][4] Consequently, the toxic effects observed after exposure to T-2 toxin are often attributable to both the parent compound and its HT-2 metabolite.[5] Due to their shared presence and similar toxic profiles, regulatory bodies often assess their risk as a combined entity.[1] This guide provides a comprehensive overview of the toxicological effects of this compound, often in the context of T-2 toxin exposure, focusing on mechanisms of action, quantitative toxicity data, and detailed experimental protocols in animal models.
Mechanism of Action
The toxicity of HT-2 and T-2 toxins is multifaceted, stemming from their ability to disrupt fundamental cellular processes. The primary mechanisms include potent inhibition of protein synthesis, induction of oxidative stress, and subsequent activation of programmed cell death (apoptosis).
Inhibition of Protein Synthesis
The core toxic action of trichothecenes like HT-2 is the inhibition of protein synthesis.[1] These toxins bind to the 60S ribosomal subunit, interfering with the peptidyl transferase center and disrupting various stages of translation. This leads to a phenomenon known as "ribotoxic stress," which triggers downstream stress-activated protein kinase (SAPK) and mitogen-activated protein kinase (MAPK) pathways, ultimately contributing to inflammation and apoptosis.[6][7]
Induction of Apoptosis
HT-2 and T-2 toxins are potent inducers of apoptosis in a wide range of cell types, particularly in actively dividing cells found in the immune system, bone marrow, and gastrointestinal tract.[6][8] The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
Key Events in Toxin-Induced Apoptosis:
-
Oxidative Stress: The toxins increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including mitochondria.[8][9]
-
Mitochondrial Dysfunction: Increased ROS levels and direct toxin effects lead to the loss of mitochondrial membrane potential.[9]
-
Bcl-2 Family Dysregulation: The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, increasing the Bax/Bcl-2 ratio.[9][10]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[10]
-
Caspase Activation: Cytochrome c forms an "apoptosome" with Apaf-1, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7][10]
Immunosuppression
The immune system is a primary target for HT-2 and T-2 toxins due to the high proliferation rate of immune cells.[1] Effects are dose-dependent, with low concentrations potentially stimulating pro-inflammatory gene expression, while higher concentrations promote leukocyte apoptosis and suppress both humoral and cell-mediated immune responses.[11] This can lead to reduced antibody production, depletion of lymphocytes in lymphoid organs, and increased susceptibility to infections.[1]
Toxicokinetics and Metabolism
Following ingestion, T-2 toxin is rapidly absorbed and metabolized, primarily in the liver.[4] The half-life in plasma is typically short.[4] The major metabolic pathway is the hydrolysis of the C-4 acetyl group to form this compound.[3][12] Further metabolism occurs through hydroxylation, de-epoxidation, and conjugation with glucuronic acid to facilitate excretion.[4][12][13] this compound is the predominant metabolite found in plasma and tissues, making it a key biomarker for T-2 toxin exposure.[4] After oral administration to rats, HT-2 itself is often not detected in plasma, but its hydroxylated metabolite, 3'-OH HT-2, is identifiable.[13][14]
References
- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of HT-2 toxin
An In-depth Technical Guide to the Physical and Chemical Properties of HT-2 Toxin
Introduction
This compound is a type-A trichothecene (B1219388) mycotoxin, a group of toxic secondary metabolites produced by various species of Fusarium fungi.[1][2][3] It is the major and active metabolite of T-2 toxin, formed by the deacetylation of T-2 toxin at the C-4 position.[1][4][5] Found as a frequent contaminant in cereal grains such as oats, maize, wheat, and barley, this compound poses a significant health risk to both humans and animals due to its high cytotoxicity and immunosuppressive effects.[3][6][7] This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of this compound, including its mechanism of action, metabolic pathways, and detailed analytical protocols for its detection and quantification.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its detection, stability studies, and toxicological assessment.
| Property | Value | Source(s) |
| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [1][8] |
| Synonyms | 15-Acetoxy-3α,4β-dihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene, NSC 278571 | [9][10] |
| Molecular Formula | C₂₂H₃₂O₈ | [1][9] |
| Molecular Weight | 424.48 g/mol (or 424.5 g/mol ) | [1][8][11] |
| CAS Number | 26934-87-2 | [8][9] |
| Appearance | Colorless solid/film | [2][8] |
| Melting Point | 151-152 °C | [2][8] |
| Boiling Point | 537.10 °C | [12] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane, ethyl acetate, acetone, and diethyl ether. Very slightly soluble or poorly soluble in water. | [2][6][8][10] |
| Stability | Remarkably stable under heat and acidic conditions.[6] It is not typically destroyed during normal food processing.[6] However, partial thermal degradation (up to 20-24%) can occur during baking or roasting, influenced by water content, time, and temperature.[7][13] For long-term storage of analytical standards, acetonitrile (B52724) is the preferred solvent.[14] | |
| UV Absorption | Lacks a strong chromophore group, making UV detection for analytical purposes challenging without derivatization.[15] |
Toxicology and Mechanism of Action
This compound, like other trichothecenes, exerts its toxicity without requiring prior metabolic activation.[1] The 12,13-epoxy ring is essential for its biological activity and toxicity.[6][16]
Primary Mechanism: Inhibition of Protein Synthesis
The primary molecular target of this compound is the 60S subunit of eukaryotic ribosomes.[17][18] By binding to the peptidyl transferase center, it inhibits the initiation step of protein synthesis, which subsequently disrupts DNA and RNA synthesis.[18][19][20] This inhibitory action is most pronounced in actively dividing cells, such as those in the gastrointestinal tract, bone marrow, skin, and lymphoid tissues.[18][19]
Caption: Primary mechanism of this compound cytotoxicity.
Secondary Cellular Effects
The inhibition of protein synthesis triggers a cascade of secondary effects, leading to cellular dysfunction and death. Key among these are:
-
Oxidative Stress: this compound exposure can induce the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[10][18]
-
DNA Damage: The toxin can cause single-strand breaks in DNA, contributing to its genotoxic effects.[10][18]
-
Apoptosis: this compound is a potent inducer of apoptosis (programmed cell death) in a wide variety of cell types, including immune cells, epithelial cells, and hematopoietic stem cells.[1][18] This is a major contributor to its immunosuppressive and cytotoxic effects.
Caption: Downstream cellular effects of this compound.
Metabolism and Toxicokinetics
In vivo, T-2 toxin is rapidly metabolized into this compound through deacetylation, primarily by carboxylesterases in the liver and even gut microflora.[5][16][21] this compound itself undergoes further metabolism.
-
Phase I Metabolism: The primary Phase I reaction is hydroxylation, mediated by cytochrome P450 enzymes (specifically CYP3A4), producing metabolites like 3'-OH HT-2.[21]
-
Phase II Metabolism: The toxin and its Phase I metabolites can be conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are more easily excreted.[21]
Studies in rats have shown that after oral administration, this compound itself may not be detected in plasma, but its hydroxylated metabolite (3'-OH HT-2) is present.[21] Following intravenous administration, HT-2, 3'-OH HT-2, and a glucuronide conjugate are observed, with the conjugate being the predominant form.[21]
Caption: Metabolic pathway of T-2 and HT-2 toxins.
Experimental Protocols
Cytotoxicity Assessment: Neutral Red (NR) Viability Assay
This protocol is based on the principle that viable cells incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. This method has been used to determine the cytotoxicity of this compound.[22][23]
Methodology:
-
Cell Plating: Plate cells of a suitable line (e.g., HepG2 human hepatoma, SK-Mel/27 human melanoma) in a 96-well microtiter plate at a predetermined density (e.g., 2,500 cells/well) and incubate for 24 hours to allow for attachment.[23][24]
-
Toxin Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the toxin-containing medium to the wells. Include control wells with medium only (no toxin).
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[22]
-
Dye Uptake: After incubation, remove the toxin-containing medium. Add medium containing a specific concentration of Neutral Red dye (e.g., 50 µg/mL) to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Remove the dye-containing medium, and wash the cells with a phosphate-buffered saline (PBS) solution. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer or plate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of viability compared to the untreated control cells. The midpoint cytotoxicity value (IC₅₀ or NR₅₀) is determined as the toxin concentration that reduces the absorbance by 50% compared to the control. For the HepG2 cell line, the cytotoxic potency was found to be T-2 > HT-2 > T-2 triol > T-2 tetraol.[22][23]
Analytical Detection and Quantification
Due to the co-occurrence of T-2 and HT-2 toxins, analytical methods are often designed to detect the sum of both compounds.[6] The most common and reliable methods are based on chromatography coupled with mass spectrometry.
Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This is the most frequently used method for the determination of this compound due to its high sensitivity, selectivity, and applicability to multi-analyte approaches without requiring a derivatization step.
-
Sample Preparation: Homogenize a representative portion of the sample (e.g., 50-100 g of ground cereal).[25]
-
Extraction: Weigh a subsample (e.g., 1 g) and extract the toxins using a suitable solvent mixture, such as methanol/water or acetonitrile/water.[14][25] Agitate the mixture (e.g., vortex for 1 minute) and then centrifuge to separate the solid matrix from the liquid extract.[25]
-
Cleanup (Purification): The crude extract often contains matrix components that can interfere with analysis. A cleanup step is essential.
-
Immunoaffinity Columns (IAC): This is a highly specific method where the extract is passed through a column containing monoclonal antibodies that bind specifically to T-2 and HT-2 toxins.[3][26] After washing away impurities, the toxins are eluted with a solvent like methanol.
-
Solid Phase Extraction (SPE): Alternatively, SPE columns can be used for general cleanup.[3]
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into an HPLC or UPLC system. The toxins are separated on a chromatographic column (e.g., C18).
-
The eluent from the column is directed into a tandem mass spectrometer (e.g., a triple quadrupole).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
-
-
Quantification: A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing its response to the calibration curve, often using matrix-matched standards or a stable isotope-labeled internal standard to correct for matrix effects.[17]
Caption: General workflow for this compound analysis.
References
- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HT-2-Toxin – Wikipedia [de.wikipedia.org]
- 3. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 4. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]
- 6. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Toxin HT2 | C22H32O8 | CID 322238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. T-2/HT-2 TOXIN Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 12. biosynth.com [biosynth.com]
- 13. Thermal stability of T-2 and HT-2 toxins during biscuit- and crunchy muesli-making and roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of time, temperature and solvent on the stability of T-2 toxin, this compound, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Observation of T-2 Toxin and this compound Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]
- 16. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is T-2/HT-2? - Romer Labs [romerlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atsbio.com [atsbio.com]
- 25. food.r-biopharm.com [food.r-biopharm.com]
- 26. Testing Solutions for T-2/HT-2 | VICAM [vicam.com]
fungal species responsible for HT-2 toxin production
An In-depth Technical Guide to Fungal Species Responsible for HT-2 Toxin Production
Introduction
This compound is a type A trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various species of filamentous fungi.[1] It is a significant concern for food and feed safety due to its high cytotoxicity and immunosuppressive effects.[2] this compound is rarely found in isolation; it is the primary and rapid metabolite of T-2 toxin, and the two substances often co-occur in contaminated agricultural commodities.[3][4] Consequently, regulatory bodies and risk assessments typically consider the combined concentration of both T-2 and HT-2 toxins.[3][5] These toxins are most frequently detected in grains such as oats, barley, maize, and wheat, particularly when crops are exposed to cool and moist conditions.[2][6] This guide provides a comprehensive overview of the fungal species that produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its analysis.
Primary Fungal Producers of this compound
The production of T-2 and its metabolite HT-2 is predominantly associated with several species within the Fusarium genus. These fungi are widespread in soil and are common plant pathogens.[7]
Key Producing Species:
-
Fusarium sporotrichioides : Widely regarded as a major producer of T-2 and HT-2 toxins.[4][8]
-
Fusarium langsethiae : Another primary species responsible for T-2 and HT-2 contamination in cereals.[8][9]
-
Fusarium acuminatum : Also identified as a producer of these toxins.[8][10]
Quantitative Toxin Production
The quantity of T-2 and HT-2 toxins produced is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature and light. The following tables summarize quantitative data from studies on Fusarium sporotrichioides.
Table 1: Toxin Production by F. sporotrichioides on Solid Media
| Fungal Strain | Substrate | T-2 Toxin Concentration | This compound Concentration | Reference |
|---|---|---|---|---|
| F. sporotrichioides NRRL-3299 & NRRL-3510 | Cracked Corn | 0.8 mg/mL extract | 0.3 mg/mL extract | [4] |
| F. sporotrichioides 15-39 | Autoclaved Rice (2 g scale) | 177 mg/L extract | 51 mg/L extract | [12] |
| F. sporotrichioides 15-39 | Autoclaved Rice (10 g scale) | 714 mg/L extract | 40 mg/L extract |[12] |
Table 2: Effect of Incubation Conditions on Toxin Production by F. sporotrichioides 15-39 on Rice
| Temperature | Light Condition | Incubation Time | T-2 Toxin (mg/L extract) | This compound (mg/L extract) | Reference |
|---|---|---|---|---|---|
| 20 °C | Constant Light | 1 week | 377 | - | [12] |
| 30 °C | Dark | 1 week | 363 | - | [12] |
| 30 °C | Dark | 2 weeks | - | 36 |[12] |
Biosynthesis of T-2 and HT-2 Toxins
T-2 and HT-2 toxins belong to the trichothecene family of mycotoxins, which are sesquiterpenoids synthesized via the terpenoid biosynthetic pathway.[1] The biosynthesis begins with the cyclization of farnesyl pyrophosphate to form trichodiene.[8] A series of oxygenation and cyclization reactions, catalyzed by enzymes encoded by a cluster of TRI genes, leads to the formation of the core trichothecene structure.[8][9] T-2 toxin is a product of this pathway, and this compound is subsequently formed through the deacetylation (hydrolysis) of T-2 toxin at the C-4 position.[5][13]
Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to T-2 and HT-2 toxins.
Experimental Protocols
Accurate detection and quantification of this compound require robust methodologies for fungal culture, toxin extraction, sample clean-up, and analysis.
Fungal Culture and Toxin Production
This protocol is adapted from methods used for producing T-2 and HT-2 toxins in a laboratory setting.[4][12]
-
Media Preparation: Use a solid substrate such as cracked corn or rice. For small-scale production, place 10-50 g of the substrate in a flask and add an appropriate amount of water before autoclaving to sterilize.
-
Inoculation: Inoculate the sterile, cooled substrate with a pure culture of a known toxigenic Fusarium species (e.g., F. sporotrichioides).
-
Incubation: Incubate the flasks under controlled conditions. Optimal production may require specific temperatures (e.g., 12-30°C) and lighting (e.g., constant light or dark) for a period of several weeks.[12]
-
Harvesting: After incubation, dry the fungal culture and grind it to a fine powder to prepare for extraction.
Sample Extraction and Clean-up
This protocol describes a common method for extracting and purifying T-2 and HT-2 toxins from a solid matrix, validated through a collaborative study.[14]
-
Extraction:
-
Weigh a test portion of the ground sample (e.g., 25 g).
-
Add an extraction solvent, typically a methanol/water mixture (80/20, v/v).
-
Homogenize or shake vigorously for several minutes to ensure efficient extraction.
-
Filter the raw extract to remove solid particles.
-
-
Clean-up using Immunoaffinity Columns (IAC):
-
Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline).
-
Pass the diluted extract through an immunoaffinity column containing antibodies specific to T-2 and HT-2 toxins.[2]
-
Wash the column with water or a wash buffer to remove interfering matrix components.
-
Elute the toxins from the column using a strong organic solvent, such as acetonitrile (B52724) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Analytical Determination by GC-MS
While LC-MS/MS is now more common, the following GC-MS protocol has been formally validated.[7][14]
-
Derivatization:
-
Reconstitute the dry residue from the clean-up step in a suitable solvent.
-
Add a derivatizing agent, such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS) (99/1, v/v), to convert the toxins into more volatile and thermally stable silyl (B83357) derivatives.[14]
-
Heat the mixture to ensure the reaction goes to completion.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The compounds are separated based on their volatility and interaction with the GC column.
-
The mass spectrometer detects and quantifies the derivatized toxins based on their specific mass-to-charge ratios.
-
-
Quantification:
-
Prepare calibration standards of derivatized T-2 and HT-2 toxins.
-
Create a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of toxins in the sample by comparing its response to the calibration curve.
-
Caption: General experimental workflow for the analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 11. Debunking the Myth of Fusarium poae T-2/HT-2 Toxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism of this compound and T-2 Toxin in Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
historical cases of HT-2 toxin contamination
An In-depth Technical Guide to Historical Cases of HT-2 Toxin Contamination
Introduction
This compound is a type A trichothecene (B1219388) mycotoxin, primarily a metabolite of the T-2 toxin.[1] Both are produced by various Fusarium fungi, including F. sporotrichioides and F. poae, which commonly contaminate cereal grains like oats, barley, wheat, and maize, particularly in cool and moist climates.[2][3][4] Due to their high cytotoxicity and potent inhibition of protein synthesis, T-2 and HT-2 toxins pose a significant risk to human and animal health.[1][5] Their toxic effects are wide-ranging, including immunotoxicity, haematotoxicity, and dermal necrosis.[4][6] This guide provides a technical overview of historical contamination cases, quantitative occurrence data, toxicological mechanisms, and the analytical methodologies used for their detection.
Historical Outbreaks and Cases
The most significant historical event linked to T-2 toxin, the parent compound of HT-2, is the outbreak of Alimentary Toxic Aleukia (ATA) in the Orenburg district of the former USSR during the 1940s.[7] During World War II, delayed grain harvesting due to labor shortages led to crops being left in the fields over winter, promoting the growth of T-2 producing molds.[7] The subsequent consumption of this contaminated grain resulted in a devastating epidemic.
Alimentary Toxic Aleukia (ATA) The disease was characterized by symptoms appearing in stages, starting with burning sensations in the mouth and throat, followed by gastroenteritis. Subsequent stages involved damage to the bone marrow, leading to leukopenia (a sharp decrease in white blood cells), agranulocytosis, anemia, and thrombocytopenia.[8] This resulted in necrotic angina, sepsis, and severe hemorrhaging. The mortality rate in the affected regions was reported to be as high as 10%.[7] Although HT-2 was not specifically identified at the time, modern understanding of T-2 metabolism confirms that populations were heavily exposed to this compound.
In the late 1970s and early 1980s, T-2 toxin was implicated in "yellow rain" incidents in Southeast Asia (Laos and Kampuchea) and Afghanistan, where it was alleged to have been used as a chemical warfare agent, though this remains a subject of controversy.[7]
Occurrence and Quantitative Data
Surveys across Europe and other parts of the world have consistently shown that oats and oat-based products are the most frequently and highly contaminated commodities.[5][9][10] The European Food Safety Authority (EFSA) has compiled extensive occurrence data, which informs risk assessment and regulatory considerations.[9]
Table 1: Summary of T-2 and this compound Contamination in European Cereals (2005-2010)
| Commodity | Number of Samples | Mean of Sum (µg/kg) (Upper Bound) | Maximum of Sum (µg/kg) |
| Unprocessed Oats | 2,752 | 210 | 9,990 |
| Unprocessed Barley | 3,143 | 32 | 2,652 |
| Unprocessed Wheat | 4,281 | 18 | 785 |
| Unprocessed Maize | 2,897 | 20 | 200 |
| Oat Milling Products | 280 | 181 | 2,000 |
| Breakfast Cereals | 1,012 | 29 | 711 |
| Bread and Rolls | 1,234 | 10 | 180 |
Source: Adapted from EFSA Scientific Opinion, 2011.[9] The "Upper Bound" approach assumes that samples with levels below the limit of detection contain the toxin at that limit.
Table 2: Regional Occurrence of T-2 Toxin in Grains and Feed
| Region | Period | Prevalence (%) | Median Concentration (µg/kg) | Key Observations |
| Northern Europe | 2002-2005 | High | 34 | High contamination found in UK oats.[11] |
| Eastern Europe | 2008-2017 | >48.2 | 21 | Recorded the highest T-2 contamination globally during this period.[11] |
| Central Europe | 2008-2017 | 30.7 | 11 | Consistently high T-2 occurrence.[11] |
| South Asia | 2008-2017 | 0.9 | 13 | Historically low, but prevalence increased sharply after 2020.[11] |
| Southeast Asia | 2020-present | <4 | Not specified | Low prevalence area.[11] |
Source: Data compiled from various global surveys.[11]
Toxicological Profile and Mechanisms of Action
The primary mechanism of action for T-2 and HT-2 toxins is the inhibition of protein synthesis by binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response."[4][12] This leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death), oxidative stress, and cell cycle arrest.[12][13]
Apoptosis Induction
This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[13][14] Exposure leads to an imbalance in the Bcl-2 family of proteins, mitochondrial dysfunction, and the activation of caspases.
-
Mitochondrial Pathway : this compound increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[14][15] This shift in the Bax/Bcl-2 ratio compromises the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[15][16]
-
Caspase Activation : Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9.[13][15] Caspase-9 then activates the executioner caspase-3, which cleaves key cellular substrates, including PARP-1, culminating in cell death.[13][14]
-
Oxidative Stress : The toxin also induces the production of Reactive Oxygen Species (ROS), which further damages mitochondria and exacerbates the apoptotic response.[12][16]
Autophagy and PI3K/AKT/mTOR Pathway
In response to cellular stress induced by T-2 toxin, cells can also activate autophagy, a survival mechanism. However, this protective response can be overwhelmed. The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival, is critically involved in this process. T-2 toxin has been shown to inhibit this pathway, which in turn promotes autophagy.[15]
Experimental Protocols and Methodologies
The accurate detection and quantification of HT-2 and T-2 toxins are crucial for food safety and research. Various analytical methods have been developed, with chromatographic techniques being the most common.[17]
Sample Preparation and Analysis Workflow
A typical workflow for the analysis of HT-2 in cereal matrices involves extraction, clean-up, and instrumental analysis.
Protocol: Immunoaffinity Cleanup followed by LC-MS/MS
-
Extraction : A homogenized sample (e.g., 25g of ground oats) is extracted with an organic solvent mixture, commonly acetonitrile/water or methanol/water, by shaking for 60-90 minutes.
-
Filtration & Dilution : The raw extract is filtered. A portion of the filtrate is then diluted with a phosphate-buffered saline (PBS) solution to ensure compatibility with the immunoaffinity column (IAC).
-
Immunoaffinity Column (IAC) Cleanup : The diluted extract is passed through an IAC containing monoclonal antibodies specific to T-2 and HT-2 toxins. The toxins bind to the antibodies while matrix components are washed away.
-
Elution : The bound toxins are eluted from the column using a solvent like methanol. The eluate is collected.
-
Evaporation and Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of mobile phase suitable for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis : The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS). The toxins are separated on a C18 column and detected with high sensitivity and specificity using Multiple Reaction Monitoring (MRM).
In Vitro Toxicity Assays
-
Cell Viability (MTT Assay) :
-
Cells (e.g., Jurkat T-cells, HepG2) are seeded in 96-well plates.
-
After adherence, cells are treated with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured with a spectrophotometer. A decrease in absorbance indicates reduced cell viability.[13]
-
-
Apoptosis Detection (Annexin V/PI Staining) :
-
Cells are treated with this compound as described above.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic/necrotic cells).
-
The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Conclusion
This compound, along with its parent compound T-2, represents a persistent and significant threat in the food and feed supply chain. Historical outbreaks like Alimentary Toxic Aleukia underscore the severe health consequences of high-level contamination. Modern surveillance data consistently identifies cereals, especially oats, as a primary source of exposure. A deep understanding of the toxin's mechanisms—primarily protein synthesis inhibition leading to apoptosis via the mitochondrial pathway—is critical for developing mitigation strategies and potential therapeutic interventions. Continued vigilance through sensitive analytical methods like LC-MS/MS remains essential for protecting human and animal health.
References
- 1. What is T-2/HT-2? - Romer Labs [romerlabs.com]
- 2. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 8. Foodborne illness - Wikipedia [en.wikipedia.org]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. Human and animal dietary exposure to T‐2 and HT‐2 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-2 Toxin Investigation in Cereals and Complete Feed Around the World [drbata.com]
- 12. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Role of Individual and Combined Effects of T-2 Toxin, this compound and Neosolaniol on the Apoptosis of Porcine Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of HT-2 Toxin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is the primary and most toxic metabolite of the T-2 toxin produced by Fusarium species. Commonly found as a contaminant in cereal grains like oats, barley, and maize, HT-2 poses a significant risk to human and animal health.[1][2] Its cytotoxic and immunosuppressive properties are potent, directly damaging cells and impairing the development of vital cellular components.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanisms of action, summarizing quantitative toxicity data, providing explicit experimental protocols for its assessment, and visualizing the core cellular pathways it impacts.
Core Mechanisms of this compound Cytotoxicity
The cytotoxic effects of this compound are multifaceted, primarily culminating in the induction of programmed cell death, or apoptosis. The toxicity is consistently reported to be both dose- and time-dependent. The principal mechanisms involve the induction of severe oxidative stress, subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic cascade.
Oxidative Stress Induction
This compound exposure leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage of critical macromolecules, including lipids, proteins, and DNA. This oxidative insult is a key initiating event that triggers downstream apoptotic signaling.
Mitochondrial Dysfunction
The mitochondrion is a central target of this compound-induced cytotoxicity. The accumulation of ROS leads to a loss of mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health.[4][5] This depolarization of the mitochondrial membrane disrupts ATP synthesis and compromises mitochondrial integrity, leading to the release of pro-apoptotic factors into the cytosol.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[2][3] The primary mechanism is the mitochondria-mediated intrinsic pathway. Key events include:
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2).[7][8]
-
Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[7]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3).[7] This caspase cascade dismantles the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Pathway
The following diagram illustrates the key events in the signaling cascade initiated by this compound, leading to apoptotic cell death.
Caption: Signaling cascade of this compound-induced intrinsic apoptosis.
General Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines a standard experimental workflow for evaluating the cytotoxic effects of a compound like this compound on a cellular level.
Caption: Standard workflow for assessing in vitro cytotoxicity.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a toxin's potency. The cytotoxicity of this compound varies depending on the cell line, exposure duration, and the specific assay used.
| Cell Line | Assay | Exposure Time | IC50 Value (nM) | IC50 Value (ng/mL) | Reference |
| HepG2 (Human Hepatocarcinoma) | MTT | 24 h | ~68.2 | ~28.9 | [9] |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 48 h | 68.2 | 28.9 | [9] |
| Jurkat (Human T-cell Lymphoma) | MTT | 24 h | > 63.0 (approx.) | > 26.7 (approx.) | [3] |
| A549 (Human Lung Carcinoma) | - | - | - | 3.1 - 23 | [10] |
| HEp-2 (Human Larynx Carcinoma) | - | - | - | 3.1 - 23 | [10] |
| A-204 (Human Rhabdomyosarcoma) | - | - | - | 3.1 - 23 | [10] |
| U937 (Human Histiocytic Lymphoma) | - | - | - | 3.1 - 23 | [10] |
| RPMI-8226 (Human Myeloma) | - | - | - | 3.1 - 23 | [10] |
| HUVEC (Human Endothelial Cells) | - | - | 56.4 | 23.9 | [10] |
| RPTEC (Renal Proximal Tubule Epithelial) | - | - | 800 | 339.6 | [7] |
| NHLF (Normal Human Lung Fibroblasts) | - | - | 700 | 297.1 | [7] |
Note: IC50 values were converted from ng/mL to nM where necessary using a molecular weight of 424.48 g/mol for this compound. Some values are approximated from graphical data or ranges provided in the source.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key assays used to determine the in vitro cytotoxicity of this compound. Optimization for specific cell lines and laboratory conditions is recommended.
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various toxin concentrations (and a vehicle control, e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of fresh medium and 20-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the toxin concentration to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold and sterile
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells for each sample.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[14]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture).
-
Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.[15]
Materials:
-
DCFH-DA probe (stock solution in DMSO, e.g., 10-20 mM)
-
Serum-free culture medium or PBS
-
96-well black, clear-bottom plates (for fluorescence reader) or flow cytometry tubes
-
Fluorescence microplate reader (Ex/Em ~485/530 nm) or flow cytometer (FITC channel)
Procedure:
-
Cell Seeding & Treatment: Seed cells in an appropriate vessel (e.g., 96-well black plate) and treat with this compound as described in the MTT protocol.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm, serum-free medium or PBS.
-
Staining: Add medium containing the DCFH-DA working solution (final concentration typically 10-25 µM) to each well.[15]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[16]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/530 nm) or analyze by flow cytometry.
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control group.
Conclusion
This compound exerts potent in vitro cytotoxicity across a range of cell types, primarily by inducing apoptosis through an oxidative stress-mediated mitochondrial pathway. Its ability to disrupt cellular homeostasis at nanomolar concentrations underscores the significant health risk it poses. The standardized protocols and quantitative data presented in this guide provide a robust framework for researchers to accurately assess the cytotoxic potential of this compound and to investigate potential therapeutic interventions or mitigation strategies in the fields of toxicology and drug development.
References
- 1. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 2. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-2 Toxin-Induced Oxidative Stress Leads to Imbalance of Mitochondrial Fission and Fusion to Activate Cellular Apoptosis in the Human Liver 7702 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Damage Induced by T-2 Mycotoxin on Human Skin—Fibroblast Hs68 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Mitochondrial Damage Induced by T-2 Mycotoxin on Human Skin-Fibroblast Hs68 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. T-2 toxin and its metabolites: Characterization, cytotoxic mechanisms and adaptive cellular response in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
HT-2 Toxin Stability Under Diverse pH and Temperature Regimes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, under various pH and temperature conditions. Understanding the stability of this toxin is critical for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards and experimental results. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways.
Stability of this compound Under Different pH Conditions
The stability of this compound is significantly influenced by the pH of its environment. Under acidic to neutral conditions, the toxin exhibits remarkable stability. However, as the pH becomes more alkaline, degradation via hydrolysis of its ester groups is observed.
Quantitative Data on pH Stability
A key study investigating the stability of the related T-2 toxin, which rapidly metabolizes to this compound, provides crucial insights into the pH-dependent degradation process. The degradation of T-2 toxin proceeds sequentially, first to this compound, then to T-2 triol, and finally to T-2 tetraol. The stability of both T-2 and its primary metabolite, HT-2, were monitored in deuterated phosphate-buffered saline solutions across a pD range of 5 to 12, which serves as a reliable proxy for pH.
| pD Value | Observation for T-2 and HT-2 Toxins | Half-life of this compound (at pD 11.2) |
| 5.0 - 6.7 | No significant decomposition observed after 1 year. | - |
| > 6.7 | Gradual degradation through sequential cleavage of ester side chains. | - |
| 7.4 (quasi-physiological) | Estimated half-life of the parent T-2 toxin is approximately 4 years, suggesting very high stability of HT-2 as well. | Very Long |
| 11.2 | Pseudo-first-order degradation kinetics observed. | 11.7 hours |
Table 1: Stability of T-2 and HT-2 Toxins at Various pD Values.[1]
Experimental Protocol: pH Stability Assessment via Proton NMR
The following protocol outlines the methodology used to determine the stability of T-2 and HT-2 toxins in aqueous solutions at different pD values.[1]
Objective: To monitor the degradation of T-2 and HT-2 toxins over time in solutions of varying pD.
Materials:
-
T-2 toxin standard
-
Deuterated phosphate-buffered saline (PBS) solutions at various pD values (5.0, 6.7, 7.4, 11.2, and others up to 12)
-
NMR tubes
-
Proton Nuclear Magnetic Resonance (¹H NMR) spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of T-2 toxin in deuterated phosphate-buffered saline at the desired pD values. The concentration should be sufficient for NMR detection.
-
Incubation: Store the NMR tubes containing the toxin solutions at a controlled temperature.
-
NMR Analysis: Acquire ¹H NMR spectra of the samples at regular intervals. The frequency of measurement will depend on the pD of the solution (more frequent for higher pD values where degradation is faster).
-
Data Analysis:
-
Identify the characteristic proton signals for T-2 toxin, this compound, T-2 triol, and T-2 tetraol.
-
Integrate the signals to determine the relative concentrations of each compound over time.
-
Model the multistage kinetics of the degradation process to determine the interconversion rates. .
-
For conditions where significant degradation occurs, calculate the half-life of each species using pseudo-first-order kinetics.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for pH stability testing of this compound.
Stability of this compound Under Different Temperatures
The thermal stability of this compound is a critical consideration in food processing, as common practices such as baking and roasting can lead to its partial degradation. The extent of this degradation is dependent on factors such as temperature, duration of heating, and the food matrix itself.
Quantitative Data on Thermal Stability
Studies on the effects of food processing on this compound levels have provided valuable quantitative data on its thermal degradation.
| Food Processing Method | Temperature | Duration | This compound Degradation (%) |
| Biscuit-making | Not specified | Not specified | up to 20% |
| Roasting | Not specified | Not specified | 24% |
Table 2: Thermal Degradation of this compound During Food Processing.
It is important to note that the parent compound, T-2 toxin, generally shows a higher degradation rate under the same conditions. For instance, during biscuit-making, up to 45% of T-2 toxin was degraded, and roasting led to a 32% degradation.
Experimental Protocol: Thermal Stability Assessment in a Food Matrix
The following protocol provides a general methodology for assessing the thermal stability of this compound in a cereal-based food matrix.
Objective: To quantify the degradation of this compound in a food product subjected to thermal processing.
Materials:
-
This compound standard solution
-
Uncontaminated cereal flour (e.g., oat, wheat)
-
Other ingredients as per the food product recipe
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Immunoaffinity columns for cleanup (optional but recommended)
-
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Sample Fortification: Artificially contaminate a known amount of the cereal flour with a precise concentration of this compound standard solution. Homogenize the mixture thoroughly.
-
Food Processing: Prepare the food product (e.g., biscuit dough) according to a standardized recipe using the fortified flour. Subject the product to a controlled thermal process (e.g., baking at a specific temperature for a defined time).
-
Extraction: After processing and cooling, homogenize the final product. Extract the toxins from a representative sample using an appropriate solvent system (e.g., methanol/water or acetonitrile/water).
-
Cleanup: Purify the extract to remove interfering matrix components. This can be achieved using immunoaffinity columns specific for T-2 and HT-2 toxins.
-
Quantification: Analyze the purified extract using a validated analytical method, such as HPLC-MS/MS, to determine the final concentration of this compound.
-
Calculation of Degradation: Compare the final concentration of this compound in the processed product to the initial concentration in the fortified flour to calculate the percentage of degradation.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for thermal stability testing of this compound.
Cellular Signaling Pathways Affected by this compound
This compound, like other type A trichothecenes, exerts its cytotoxic effects by inhibiting protein synthesis. This inhibition triggers a ribotoxic stress response, leading to the activation of several downstream signaling pathways that can culminate in apoptosis (programmed cell death).
Ribotoxic Stress Response and MAPK Activation
By binding to the ribosomal peptidyl transferase center, this compound stalls protein synthesis, which is sensed by the cell as a stress signal. This leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.
Mitochondrial Apoptosis Pathway
The activation of MAPK signaling pathways, coupled with the induction of oxidative stress, can trigger the intrinsic or mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
The simplified signaling pathway is depicted in the following diagram.
Caption: this compound-induced apoptosis signaling pathway.
References
Solubility of HT-2 Toxin in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, in various organic solvents. Understanding the solubility of this toxin is critical for a range of applications, including toxicological studies, the development of analytical methods for its detection, and in the formulation of therapeutic agents. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative and Qualitative Solubility Data
The solubility of this compound varies across different organic solvents, a crucial factor for consideration in experimental design and analytical standard preparation. While comprehensive quantitative data is not extensively available in the public domain, the following table summarizes the existing information.
| Organic Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Dichloromethane | 5 mg/mL | - | [1] |
| Acetonitrile | 0.2 mg/mL | Very Soluble | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | [1][5] |
| Ethanol | - | Soluble | [1][5] |
| Methanol | - | Very Soluble | [3][4] |
| Ethyl Acetate | - | Readily Soluble | [3][4] |
| Acetone | - | Readily Soluble | [3][4] |
| Diethyl Ether | - | Readily Soluble | [3][4] |
| Chloroform | - | Soluble | [6] |
Experimental Protocol for Solubility Determination
The following protocol is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This method is adapted from established international guidelines for chemical testing, such as the OECD Test Guideline 105 (Water Solubility), and is modified for organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline, high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance (accurate to ±0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)
-
Calibrated pipettes
Procedure:
-
Preparation of Saturated Solution (Flask Method):
-
Add an excess amount of crystalline this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the organic solvent into the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove any undissolved microcrystals. The filter material must be compatible with the organic solvent used.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, expressed in mg/mL or g/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Determining this compound Solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. famic.go.jp [famic.go.jp]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. T-2 Toxin | C24H34O9 | CID 5284461 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Factors Influencing HT-2 Toxin Production by Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary factors known to influence the production of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, by various Fusarium species. This compound and its precursor, T-2 toxin, are significant contaminants of cereal grains, particularly oats, barley, and wheat, posing a considerable threat to food and feed safety.[1][2][3] Understanding the complex interplay of environmental, nutritional, and genetic factors that govern the biosynthesis of this potent mycotoxin is critical for developing effective mitigation strategies and ensuring consumer health.
Environmental Factors
The surrounding environmental conditions play a pivotal role in the growth of toxigenic Fusarium species and the subsequent production of this compound. Temperature and water activity (aw) are the most critical abiotic factors.
Temperature
Temperature significantly impacts both fungal growth and toxin biosynthesis, with optimal ranges often differing for each process. Lower temperatures generally favor the production of T-2 and HT-2 toxins.[4]
Table 1: Effect of Temperature on HT-2 and T-2 Toxin Production by Fusarium Species
| Fusarium Species | Substrate | Optimal Temperature for Growth (°C) | Optimal Temperature for HT-2/T-2 Toxin Production (°C) | Reference |
| F. langsethiae | Oat-based medium | 20-25 | 20-30 | [5] |
| F. langsethiae | Durum Wheat | 25 | 15 | [6] |
| F. sporotrichioides | Durum Wheat | 25-30 | 10-15 | [6] |
| F. sporotrichioides | Rice | Not Specified | 12 (for T-2), 30 (for HT-2) | [7] |
| F. sporotrichioides | Not Specified | -2 to 35 | 20-30 | [8] |
Water Activity (aw)
Water activity, a measure of the water available for microbial growth, is another key determinant of this compound production. High water activity is generally required for both fungal proliferation and mycotoxin synthesis.
Table 2: Effect of Water Activity (aw) on HT-2 and T-2 Toxin Production by Fusarium langsethiae
| Water Activity (aw) | Temperature (°C) | HT-2 + T-2 Toxin Production | Reference |
| 0.98-0.995 | 20-30 | Optimal | [5] |
| >0.98 | -2 to 35 | Growth supported | [8][9] |
| 0.95 | 20 | HT-2-Glucoside concentrations 1.5 times higher than HT-2 | [10] |
| 0.98 | 20 | Highest concentrations of HT-2-Glucoside | [10] |
Nutritional Factors
The composition of the growth substrate provides the necessary building blocks for fungal metabolism and mycotoxin biosynthesis. The availability of specific carbon and nitrogen sources can significantly modulate this compound production.
Carbon Sources
Complex carbohydrates, such as those found in cereal grains, are primary carbon sources for Fusarium species. The type of available carbohydrate can influence the expression of genes involved in trichothecene biosynthesis. For instance, derivatives of sucrose, like α-glucosides, are considered key factors in the production of various trichothecenes.[11]
Nitrogen Sources
Nitrogen availability and the type of nitrogen source can also impact mycotoxin production. While some studies on other mycotoxins suggest that limited nitrogen availability can increase production, the specific effects on this compound are less defined and can be species-dependent.[11] Polyamines, which are organic compounds containing nitrogen, have been investigated as potential in planta signals that could induce trichothecene biosynthesis.[12]
Genetic Factors
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as the trichothecene (Tri) gene cluster.[13] The expression of these genes is tightly regulated by specific transcription factors.
The Tri Gene Cluster
The core Tri gene cluster contains genes essential for the synthesis of the trichothecene backbone. In Fusarium sporotrichioides and Fusarium graminearum, this cluster spans approximately 26 kb and includes key regulatory and biosynthetic genes.[13]
Regulatory Genes
Two key regulatory genes within the Tri cluster, Tri6 and Tri10, play a crucial role in controlling the expression of other Tri genes.[12][14]
-
Tri6 : Encodes a Cys2His2 zinc finger transcription factor that binds to the promoter regions of other Tri genes, activating their transcription.[12][14]
-
Tri10 : Encodes a regulatory protein that is essential for the transcriptional activation of the Tri gene cluster.[12][14]
The interplay between these regulatory genes and various signaling pathways ultimately determines the level of this compound production.
Signaling Pathways and Regulatory Networks
Environmental and nutritional signals are perceived by the fungus and transduced through complex signaling networks to regulate the expression of the Tri gene cluster.
Environmental and Nutritional Sensing
Fusarium species possess sophisticated sensing mechanisms to detect changes in their environment, such as shifts in temperature, water activity, pH, and nutrient availability. These signals are integrated to modulate a global transcriptional response that includes the regulation of secondary metabolism.[15]
Regulatory Cascade
The diagram below illustrates a simplified model of the regulatory pathway leading to this compound production. Environmental and nutritional cues are sensed by the fungus, leading to the activation of global regulators. These, in turn, influence the expression of the pathway-specific transcription factors Tri6 and Tri10, which then activate the transcription of the biosynthetic Tri genes, resulting in the production of this compound.
Caption: Simplified signaling pathway for this compound production.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the factors influencing this compound production.
Fungal Culture and Toxin Production
Objective: To cultivate Fusarium species under controlled conditions to induce this compound production for analysis.
Methodology:
-
Fungal Strains: Obtain well-characterized, toxigenic strains of Fusarium species (e.g., F. sporotrichioides, F. langsethiae) from a reputable culture collection.
-
Culture Media: Utilize a suitable solid or liquid medium that supports both fungal growth and mycotoxin production. Common choices include autoclaved rice, corn, or wheat kernels, as well as Yeast Extract Sucrose (YES) medium.[16][17]
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of the Fusarium strain.
-
Incubation: Incubate the cultures under controlled environmental conditions (temperature, light/dark cycle) that are known to favor this compound production. Incubation times can range from several days to weeks.[7][17]
-
Harvesting and Extraction: After the incubation period, harvest the fungal biomass and substrate. Dry and grind the material before extracting the mycotoxins using an appropriate solvent mixture, such as acetonitrile/water.[17]
Caption: Experimental workflow for fungal culture and toxin analysis.
This compound Quantification by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in fungal extracts or contaminated food/feed samples.
Methodology:
-
Sample Preparation: Extract the mycotoxins from the sample matrix as described above. The extract may require a clean-up step using immunoaffinity columns or solid-phase extraction (SPE) to remove interfering compounds.[18]
-
Chromatographic Separation: Employ a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other compounds in the extract.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification of this compound. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for HT-2 and monitoring for characteristic product ions.
-
Quantification: Generate a calibration curve using certified this compound standards to determine the concentration of the toxin in the samples.
Gene Expression Analysis by qPCR
Objective: To quantify the expression levels of key Tri genes involved in this compound biosynthesis.
Methodology:
-
RNA Extraction: Grow the Fusarium culture under conditions of interest and harvest the mycelia. Extract total RNA from the fungal cells using a suitable method (e.g., Trizol reagent or a commercial kit).
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target Tri genes (e.g., Tri5, Tri10) and a reference housekeeping gene (e.g., β-tubulin or elongation factor 1-alpha) for normalization.[19][20] The qPCR reaction is typically monitored in real-time using a fluorescent dye like SYBR Green.[21]
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes under different experimental conditions.
Caption: Workflow for gene expression analysis using qPCR.
Conclusion
The production of this compound by Fusarium species is a multifactorial process governed by a complex interplay of environmental, nutritional, and genetic factors. A thorough understanding of these factors and the underlying regulatory mechanisms is paramount for the development of effective strategies to mitigate mycotoxin contamination in the food and feed supply chains. This technical guide provides a foundational understanding for researchers and professionals working to address this significant food safety challenge. Further research into the intricate details of the signaling pathways and the development of predictive models will be instrumental in forecasting and preventing this compound contamination.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and water activity effects on production of T-2 and HT-2 by Fusarium langsethiae strains from north European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Impact of Environmental Conditions on the Concentrations of Trichothecenes, Their Glucosides, and Emerging Fusarium Toxins in Naturally Contaminated, Irradiated, and Fusarium langsethiae Inoculated Oats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 15. Towards Systems Biology of Mycotoxin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotechrep.ir [biotechrep.ir]
- 18. Determination of T-2 and HT-2 Toxins in Oats and Oat-Based Breakfast Cereals by Liquid-Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Successful Silencing of the Mycotoxin Synthesis Gene TRI5 in Fusarium culmorum and Observation of Reduced Virulence in VIGS and SIGS Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
- 21. Real time detection of the tri5 gene in Fusarium species by lightcycler-PCR using SYBR Green I for continuous fluorescence monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HT-2 Toxin in Fusarium Pathogenesis: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is a significant virulence factor produced by various Fusarium species, including F. sporotrichioides, F. langsethiae, and F. poae.[1][2][3] As a common contaminant of cereal grains such as oats, barley, and wheat, this compound poses a considerable threat to both agriculture and animal and human health.[4][5] In tandem with its precursor, T-2 toxin, HT-2 is known for its potent cytotoxic, immunotoxic, and protein synthesis inhibitory effects.[2][6] This technical guide provides a comprehensive overview of the role of this compound in Fusarium pathogenesis, detailing its molecular mechanisms of action, effects on host cells, and its function as a virulence factor in plant diseases.
This compound: A Key Player in Fusarium Virulence
Fusarium species are devastating plant pathogens responsible for diseases like Fusarium head blight (FHB) in wheat and barley, leading to significant yield losses and grain contamination.[4][7] this compound, along with T-2 toxin, is a critical component of the pathogen's arsenal, contributing to its ability to colonize plant tissues and cause disease. These toxins act as virulence factors, helping the fungus to spread within the plant.[1] The production of this compound is influenced by environmental conditions, with cool and moist weather favoring its synthesis.[1]
In plants, this compound and its precursor T-2 toxin are potent inhibitors of protein synthesis and can induce programmed cell death, which may facilitate the necrotrophic phase of Fusarium infection.[1][7] Plants have evolved detoxification mechanisms to counter the effects of these mycotoxins, often involving glucosylation to form less toxic "masked" mycotoxins.[1][8] For instance, wheat can metabolize this compound into various glucosylated forms.[9] The presence of quantitative trait loci (QTLs) like Fhb1 in wheat has been associated with an increased ability to detoxify trichothecenes, suggesting a genetic basis for resistance.[8]
Molecular Mechanisms of this compound Cytotoxicity
The primary mechanism of action for this compound at the cellular level is the inhibition of protein synthesis.[2][6] Like other trichothecenes, it binds to the 60S ribosomal subunit, disrupting the function of peptidyl transferase and thereby halting polypeptide chain elongation. This disruption of protein synthesis has cascading effects, leading to secondary inhibition of DNA and RNA synthesis.
Induction of Oxidative Stress
A significant aspect of this compound-induced cytotoxicity is the generation of oxidative stress. Exposure to this compound leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[10][11] This oxidative stress is a key trigger for the subsequent activation of apoptotic pathways.
Activation of Apoptotic Pathways
This compound is a potent inducer of apoptosis, or programmed cell death.[10][11] The apoptotic cascade is initiated by the oxidative stress and involves the mitochondrial (intrinsic) pathway. Key events in this pathway include:
-
Disruption of Mitochondrial Function: this compound can lead to a decrease in the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: It alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
-
Caspase Activation: The apoptotic signaling cascade culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cell lines, with IC50 values (the concentration of a substance that inhibits a biological process by 50%) serving as a key metric.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Porcine Leydig cells | CCK-8 | 24 | 0.0401 | [12] |
| Human hepatoma (HepG2) | MTT | Not specified | Not specified | |
| Human Jurkat T cells | MTT | 24 | Not specified | Not specified |
| Porcine oocytes | Not specified | Not specified | Not specified | [10][11] |
Impact on Gene Expression and Cytokine Production
This compound and the closely related T-2 toxin can significantly modulate the expression of genes involved in inflammation, apoptosis, and cellular stress responses. For instance, T-2 toxin has been shown to induce the expression of pro-inflammatory cytokines.
| Toxin | Cell/Tissue Type | Cytokine | Effect | Concentration | Reference |
| T-2 | HepG2 | TNF-α | Upregulation of mRNA | 7.5, 15, and 30 nM | |
| T-2 | HepG2 | IL-1β | Upregulation of mRNA | 7.5, 15, and 30 nM | |
| T-2 | HepG2 | IL-6 | Upregulation of mRNA | 7.5, 15, and 30 nM |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via oxidative stress and the mitochondrial pathway.
Plant Defense Signaling Against Fusarium and its Toxins
Caption: Generalized plant defense signaling cascade in response to Fusarium infection.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the toxin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Annexin V Staining for Apoptosis Detection
Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, propidium (B1200493) iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the primers and the instrument used.
-
Analyze the qPCR data. The relative expression of the target gene is typically calculated using the 2^-ΔΔCt method, normalized to a stable housekeeping gene.
Conclusion
This compound is a multifaceted and potent mycotoxin that plays a crucial role in the pathogenesis of Fusarium species. Its ability to inhibit protein synthesis, induce oxidative stress, and trigger apoptosis contributes significantly to its cytotoxicity in animal and human cells. In plants, this compound acts as a virulence factor, facilitating fungal infection and disease development. A thorough understanding of the molecular mechanisms underlying the effects of this compound is essential for developing effective strategies to mitigate its impact on agriculture and public health. This includes the development of resistant crop varieties, novel detoxification methods, and potential therapeutic interventions for mycotoxicoses. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by this important Fusarium toxin.
References
- 1. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Fusarium mycotoxin deoxynivalenol elicits hydrogen peroxide production, programmed cell death and defence responses in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant metabolism of T-2 and this compound in wheat, barley and oats - BOKU FIS [forschung.boku.ac.at]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Role of Individual and Combined Effects of T-2 Toxin, this compound and Neosolaniol on the Apoptosis of Porcine Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of HT-2 Toxin in Cereal Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
HT-2 toxin is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species of fungi.[1][2] It is a major metabolite of T-2 toxin and the two often occur together in contaminated agricultural commodities, particularly cereal grains like oats, barley, and maize.[3][4] Due to its potential to inhibit protein synthesis and induce DNA damage, this compound poses a significant health risk to humans and animals.[5] Regulatory bodies have set guidance or maximum levels for the combined presence of T-2 and HT-2 toxins in food and feed, necessitating sensitive and reliable analytical methods for their quantification.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the accurate and sensitive determination of this compound in complex matrices.[2][6] This application note provides a detailed protocol for the quantification of this compound in cereals using LC-MS/MS.
Principle
The method involves the extraction of this compound from a homogenized cereal sample using an organic solvent mixture, typically acetonitrile (B52724) and water. The resulting extract is then purified to remove matrix components that could interfere with the analysis, often employing a solid-phase extraction (SPE) or a multifunctional cleanup (MFC) column. Following cleanup, the purified extract is analyzed by LC-MS/MS. The this compound is separated from other compounds by liquid chromatography and is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
Apparatus:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
-
Amber glass vials
-
-
Reagents and Standards:
-
This compound certified reference material
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade or ultrapure)
-
Ammonium (B1175870) acetate (B1210297) or Formic acid
-
Multifunctional cleanup (MFC) columns (e.g., MultiSep 227 Trich+) or Solid Phase Extraction (SPE) columns[7]
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 200 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in a 5 mL amber volumetric flask with acetonitrile.[7]
-
Intermediate Stock Solution (e.g., 25 µg/mL): Dilute the primary stock solution with acetonitrile to obtain an intermediate stock solution.[7]
-
Working Standard Solutions (e.g., 5-1000 ng/mL): Prepare a series of calibration standards by diluting the intermediate stock solution with the initial mobile phase composition (e.g., water/methanol/acetonitrile, 18:1:1 v/v/v).[7]
Sample Preparation
-
Extraction:
-
Centrifugation:
-
Transfer the extract to a centrifuge tube and centrifuge at approximately 1,000 x g for 5 minutes.[7]
-
-
Cleanup (using MFC column):
-
Evaporation and Reconstitution:
-
Transfer a known volume (e.g., 2 mL) of the purified eluate to a flask and evaporate to near dryness under a gentle stream of nitrogen at 50°C.[7]
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase.[7]
-
Vortex and filter through a 0.22 µm syringe filter into an LC vial for analysis.[9]
-
LC-MS/MS Method and Parameters
The following tables outline typical parameters for the LC-MS/MS analysis of this compound.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid |
| Gradient Elution | A time-programmed gradient, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the toxin. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+NH₄]⁺) | m/z 442.2 |
| Product Ions (for MRM) | m/z 263.1, m/z 323.1 |
| Ion Source Temperature | 400 - 500°C |
| Ion Spray Voltage | 4500 V[6] |
| Collision Gas (CAD) | Set to an optimized value (e.g., 8)[6] |
| Curtain Gas (CUR) | Set to an optimized value (e.g., 35)[6] |
Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used.
Data Analysis and Quantification
A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. A linear regression analysis is then applied to the data. The concentration of this compound in the prepared samples is determined by interpolating their measured peak areas from this calibration curve.
Performance Characteristics
The following table summarizes typical performance data for the LC-MS/MS method for this compound quantification.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.9 - 5 ng/g[8][11] |
| Limit of Quantification (LOQ) | 10 - 26 ng/g[2][8] |
| Linearity (R²) | > 0.99 |
| Recovery | 50% - 70% (matrix dependent)[11] |
LC-MS/MS Detection Principle
Caption: Logical flow of this compound detection by LC-MS/MS.
References
- 1. trilogylab.com [trilogylab.com]
- 2. alfachemic.com [alfachemic.com]
- 3. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 4. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. famic.go.jp [famic.go.jp]
- 8. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity ELISA for HT-2 Toxin Detection
References
- 1. researchgate.net [researchgate.net]
- 2. Monoclonal Antibody Production Process Flow Diagram | EdrawMax Templates [edrawmax.com]
- 3. scribd.com [scribd.com]
- 4. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-2 Toxin-induced Toxicity in Pregnant Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. T-2 mycotoxin Induces male germ cell apoptosis by ROS-mediated JNK/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of HT-2 Toxin from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, from complex food and feed matrices. The protocols outlined below are based on established and validated methods, including Immunoaffinity Chromatography (IAC), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid-Phase Extraction (SPE), followed by analysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, and its parent compound T-2 toxin, are secondary metabolites produced by various Fusarium species of fungi.[1] These mycotoxins frequently contaminate cereal grains such as oats, maize, barley, and wheat, posing significant health risks to both humans and animals due to their cytotoxic and immunosuppressive effects.[1] Accurate and reliable quantification of this compound in complex matrices is crucial for food safety, regulatory compliance, and toxicological studies. The European Union has set indicative levels for the sum of T-2 and HT-2 toxins in cereals and cereal products.[2]
The choice of extraction and clean-up method is critical for achieving accurate and precise results, as complex matrices can introduce interferences that affect the analytical measurement. This document details three widely used and effective extraction protocols.
Data Presentation: Comparison of Extraction Protocol Performance
The following tables summarize the performance of different extraction methods for T-2 and HT-2 toxins in various complex matrices, providing a basis for method selection and comparison.
Table 1: Performance Data for Immunoaffinity Column (IAC) Extraction
| Matrix | Analyte(s) | Extraction Solvent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |
| Cereals | T-2 & HT-2 | Methanol (B129727)/Water (80/20, v/v) | GC-MS | 84 - 115 | - | - | [3] |
| Baby Food | T-2 & HT-2 | Methanol/Water (80/20, v/v) | GC-MS | 83 - 130 | - | - | [3] |
| Wheat, Maize, Barley | T-2 & HT-2 | Methanol/Water (90:10, v/v) | HPLC-FLD | 70 - 100 | T-2: 5, HT-2: 3 | - | [4] |
| Cereals & Cereal Products | T-2 & HT-2 | Methanol/Water (90/10, v/v) | HPLC-FLD | 74 - 120 | - | 8 (for each) | [5] |
| Oats & Wheat | T-2 & HT-2 | Methanol/Water (90:10, v/v) | UPLC-PDA | 87 - 103 | 8 (for both) | - | [6] |
Table 2: Performance Data for QuEChERS Extraction
| Matrix | Analyte(s) | Extraction Solvent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |
| Feed | 14 Mycotoxins | Acetonitrile (B52724) | LC-MS/MS | 70 - 100 (for T-2/HT-2) | - | 2 - 80 | [7] |
| Maize | 29 Mycotoxins | Acetonitrile/Water/Acetic Acid | LC-MS/MS | 55.25 - 129.48 | 0.13 - 21.10 | 0.31 - 37.49 | [8] |
| Shrimp Tissues | T-2 & HT-2 | Ethyl Acetate (B1210297) | LC-MS/MS | 84 - 111 | - | T-2: 0.02-0.51, HT-2: 0.17-4.48 | [9] |
Table 3: Performance Data for Solid-Phase Extraction (SPE)
| Matrix | Analyte(s) | Extraction Solvent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |
| Cereals | T-2 & HT-2 | Acetonitrile/Water (80/20, v/v) | LC-MS/MS | 70 - 80 | - | T-2: 5, HT-2: 3 | [10] |
| Wheat & Maize | T-2 & HT-2 | Acetonitrile/Water | Portable MS | - | - | T-2: >200, HT-2: >900 | [11] |
Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Extraction and Clean-up
This protocol is highly specific and provides excellent clean-up, resulting in reduced chromatographic interference and low detection limits.[12]
1. Sample Preparation:
-
Obtain a representative sample of the matrix.
-
Grind the sample to a fine powder.
2. Extraction:
-
Weigh 25 g of the homogenized sample into a blender jar or flask.
-
Add 100 mL of methanol/water (80/20, v/v) extraction solvent.
-
Blend at high speed for 2 minutes or shake vigorously for 30 minutes.
-
Allow the extract to settle, then filter the supernatant through a fluted filter paper.
3. Immunoaffinity Column Clean-up:
-
Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) or a specified dilution buffer provided with the IAC kit. The dilution factor will depend on the specific column and matrix.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/minute). The toxins will bind to the specific antibodies in the column.[12]
-
Wash the column with a specified volume of wash buffer (e.g., PBS or water) to remove unbound matrix components.
-
Elute the toxins from the column by passing a small volume of methanol or another suitable organic solvent (e.g., acetonitrile) through the column.[12]
-
Collect the eluate.
4. Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).
-
The sample is now ready for injection into the analytical system (e.g., HPLC-FLD, GC-MS, or LC-MS/MS). For HPLC with fluorescence detection, a derivatization step is required.[4][5]
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a simple and effective sample preparation technique that involves solvent extraction with acetonitrile followed by a partitioning step with salts and a dispersive solid-phase extraction (dSPE) clean-up.[13]
1. Sample Preparation:
-
Homogenize the sample to a uniform consistency. For dry samples, hydration may be necessary.[14]
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add a packet of QuEChERS extraction salts (commonly magnesium sulfate (B86663) and sodium acetate or sodium chloride).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) and magnesium sulfate.[13]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Preparation for Analysis:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract may be directly injected or evaporated and reconstituted in a suitable solvent for analysis.
-
Analyze by LC-MS/MS.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a versatile technique used for sample clean-up and concentration of analytes from a solution by passing it through a solid sorbent.
1. Sample Preparation:
-
Homogenize the sample.
2. Extraction:
-
Extract a known weight of the sample with a suitable solvent, such as acetonitrile/water (e.g., 80/20, v/v).[10]
-
Shake or blend for a specified time.
-
Centrifuge and filter the extract.
3. SPE Clean-up:
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load a specific volume of the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
4. Final Preparation for Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
The sample is now ready for injection.
Concluding Remarks
The selection of an appropriate extraction protocol for this compound depends on the specific matrix, the required sensitivity and selectivity, available equipment, and the number of samples to be analyzed. Immunoaffinity chromatography offers the highest selectivity and clean-up efficiency, making it ideal for complex matrices and low-level detection.[12] The QuEChERS method provides a rapid and high-throughput alternative with good performance for a wide range of mycotoxins.[7] Solid-phase extraction is a versatile and widely used technique that can be optimized for various matrices. For all protocols, subsequent analysis by LC-MS/MS is the preferred method for sensitive and confirmatory determination of HT-2 and T-2 toxins.[15] It is recommended to validate the chosen method for the specific matrix of interest to ensure data quality and reliability.
References
- 1. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of T-2 and HT-2 toxins in cereals including oats after immunoaffinity cleanup by liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EASI-EXTRACT® T-2 and HT-2 - Food & Feed Analysis [food.r-biopharm.com]
- 13. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 14. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 15. trilogylab.com [trilogylab.com]
Application Notes: Synthesis of HT-2 Toxin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis, purification, and characterization of HT-2 toxin analytical standards. The protocol is designed for chemistry laboratories equipped with standard synthesis and analytical instrumentation. The primary synthetic route described is the selective chemical hydrolysis of the C-4 acetyl group from the more readily available T-2 toxin. This method provides a reliable means of producing high-purity this compound for use as a reference standard in toxicological studies, analytical method development, and quality control applications. All procedures, from synthesis to final analytical validation, are outlined in detail, accompanied by data tables and process diagrams.
Introduction
This compound is a type A trichothecene (B1219388) mycotoxin, primarily known as the major metabolic derivative of T-2 toxin.[1][2] Produced by various Fusarium species, these toxins are frequent contaminants in cereal grains such as oats, wheat, and barley.[3] Due to their potent cytotoxicity and immunosuppressive effects, T-2 and HT-2 toxins pose a significant risk to human and animal health.[3][4] Regulatory bodies worldwide have set or recommended maximum levels for the combined presence of these toxins in food and feed.
Accurate quantification of this compound requires high-purity, well-characterized analytical standards. While T-2 toxin is often more accessible, this compound standards can be reliably prepared in the laboratory through a straightforward chemical conversion. The method detailed herein involves the selective alkaline hydrolysis of the C-4 acetate (B1210297) ester of T-2 toxin to yield this compound.[5][6]
Synthesis of this compound via Alkaline Hydrolysis of T-2 Toxin
This protocol is adapted from established methods for the deacetylation of T-2 toxin derivatives.[5] The reaction selectively removes the acetyl group at the C-4 position due to its higher reactivity compared to the ester at C-15 and the isovaleryl group at C-8.
Chemical Reaction Scheme
Caption: Chemical conversion of T-2 toxin to this compound.
Experimental Protocol
-
Dissolution: In a 10 mL round-bottom flask, dissolve 50 mg of T-2 toxin (purity ≥95%) in 2.0 mL of methanol (B129727).
-
Reagent Preparation: Prepare the hydrolysis reagent by mixing 4 mL of methanol with 1 mL of 1M ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
-
Reaction Initiation: Add 2.0 mL of the ammonium hydroxide/methanol solution to the dissolved T-2 toxin. The final concentration of NH₄OH will be approximately 0.25 M.
-
Incubation: Seal the flask and heat the reaction mixture in a water bath at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
TLC Monitoring: Use silica (B1680970) gel plates with a mobile phase of dichloromethane:acetone (8:2 v/v). Visualize spots using an anisaldehyde stain and heating. T-2 toxin will have a higher Rf value than the more polar this compound.
-
-
Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Neutralize the mixture by adding a few drops of glacial acetic acid until the pH is approximately 7.
-
Solvent Removal: Remove the solvent (methanol, water) under reduced pressure using a rotary evaporator to obtain a crude solid residue.
-
Extraction: Redissolve the residue in 10 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer twice with 10 mL of saturated sodium bicarbonate solution and once with 10 mL of brine.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to dryness to yield the crude this compound product.
Purification of this compound
The crude product requires purification to meet the >98% purity standard for an analytical reference material. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method.[5]
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude this compound residue in a minimal volume of the initial mobile phase (e.g., 1-2 mL of 40% methanol in water). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 20 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and ultrapure water.
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient: 40% B to 70% B over 30 minutes.
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at 205 nm.
-
-
Fraction Collection: Inject the prepared sample onto the column. Collect the fractions corresponding to the main peak, which is this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent by rotary evaporation. For long-term storage, lyophilize the final product to obtain a fluffy white powder.
Analytical Characterization and Quality Control
The identity, purity, and concentration of the synthesized standard must be rigorously verified.
Protocol for Analytical Validation
-
Purity Analysis (Analytical HPLC):
-
Analyze the final product using an analytical HPLC-UV or HPLC-MS system.
-
Conditions: C18 column (e.g., 4.6 x 250 mm, 5 µm), isocratic or gradient elution with acetonitrile (B52724)/water, flow rate of 1 mL/min.
-
Acceptance Criteria: Purity should be ≥98% as determined by peak area percentage.
-
-
Identity Confirmation (Mass Spectrometry):
-
Obtain a mass spectrum using LC-MS with electrospray ionization (ESI).
-
Confirm the presence of the correct molecular ion. For this compound (C₂₂H₃₂O₈), expected adducts in positive mode are [M+H]⁺ at m/z 425.2, [M+Na]⁺ at m/z 447.2, and [M+NH₄]⁺ at m/z 442.2.[7]
-
-
Structural Confirmation (NMR Spectroscopy):
-
For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Compare the obtained spectra with published data for this compound to confirm the structure and stereochemistry.
-
-
Quantification:
-
Accurately weigh the purified, lyophilized this compound.
-
Prepare a stock solution in a Class A volumetric flask using acetonitrile or methanol.
-
Determine the exact concentration via a validated analytical method, such as HPLC-UV, using a certified reference material for calibration if available.
-
Data Presentation
The following tables summarize the key specifications and expected results for the synthesis of this compound analytical standards.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₃₂O₈ |
| Molecular Weight | 424.48 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 26934-87-2 |
Table 2: Synthesis and Purification Parameters
| Parameter | Expected Value / Condition |
| Starting Material | T-2 Toxin (≥95% purity) |
| Reaction Type | Mild Alkaline Hydrolysis (Deacetylation) |
| Key Reagent | Ammonium Hydroxide in Methanol/Water |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 60°C |
| Expected Yield (Crude) | >80% |
| Purification Method | Preparative Reverse-Phase HPLC |
| Expected Yield (Purified) | 10 - 40% (Dependent on purification efficiency) |
| Final Purity (by HPLC) | ≥98% |
Workflow and Process Diagrams
Overall Synthesis and Validation Workflow
Caption: Workflow for this compound Analytical Standard Preparation.
Analytical Validation Logic
Caption: Quality control logic for this compound standard validation.
References
- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Certified Reference Materials for HT-2 Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species. It is a common contaminant in cereals such as oats, barley, wheat, and maize.[1][2] Due to its significant cytotoxic and immunosuppressive effects, this compound poses a considerable health risk to both humans and animals.[2] Accurate and reliable quantification of this compound in food and feed is crucial for ensuring consumer safety and for research into its toxicological effects and potential therapeutic interventions.
Certified Reference Materials (CRMs) are indispensable tools for the quality assurance and quality control of analytical measurements. They are used for method validation, calibration of instruments, and proficiency testing, ensuring the traceability and comparability of analytical results. This document provides detailed application notes and protocols for the use of CRMs in the analysis of this compound.
Certified Reference Materials for this compound
Several CRMs for this compound are commercially available, either as solutions of the purified toxin or as matrix-matched materials. The use of matrix CRMs is particularly important as they account for the effects of the sample matrix on the analytical procedure.
Table 1: Examples of Commercially Available Certified Reference Materials for this compound
| CRM ID | Matrix | Certified Value (this compound) | Certified Value (T-2 Toxin) | Provider |
| ERM®-BC720 | Oat Flakes | 81 ± 4 µg/kg | 82 ± 4 µg/kg | European Reference Materials |
| TR-H100 | Acetonitrile (B52724) | 100 µg/mL | - | Trilogy Analytical Laboratory |
| HWMRM-H00W00 | Wheat | Lot-specific | Lot-specific | Pribolab |
| Neogen® T-2/HT-2 | Corn | Lot-specific | Lot-specific | Neogen |
Analytical Methodologies
The accurate determination of this compound can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most frequently used method for the determination of this compound due to its high sensitivity and selectivity.[3] Isotope-labeled internal standards are often employed to compensate for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Analysis of this compound in Cereal Matrix
1. Sample Preparation (Extraction)
-
Weigh 5 g of a homogenized and ground cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80/20, v/v).
-
For quantitative analysis using an internal standard, add a known amount of a suitable isotopically labeled this compound CRM (e.g., ¹³C-HT-2 toxin) to the sample before extraction.
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Sample Clean-up (Immunoaffinity Column)
-
Dilute the crude extract with a phosphate-buffered saline (PBS) solution.
-
Apply the diluted extract to an immunoaffinity column specific for T-2 and HT-2 toxins.
-
Wash the column with PBS to remove interfering compounds.
-
Elute the toxins with methanol (B129727) or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of injection solvent (e.g., methanol/water, 50/50, v/v).
3. LC-MS/MS Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small percentage of a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native this compound and the labeled internal standard for quantification and confirmation.
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 447.2 | 263.1 | 215.1 |
| ¹³C₂₂-HT-2 Toxin | 469.2 | 279.1 | 227.1 |
4. Quantification
-
Prepare a calibration curve using a certified this compound standard solution CRM.
-
If using a matrix CRM, the certified value can be used to verify the accuracy of the entire analytical procedure.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that offers a rapid and cost-effective way to analyze a large number of samples.[1] Competitive ELISA is the most common format for mycotoxin analysis.
Experimental Protocol: Competitive ELISA for this compound
1. Sample Preparation
-
Extract the sample as described in the LC-MS/MS protocol (Section 1.1).
-
The crude extract may require dilution with a buffer provided in the ELISA kit to minimize matrix interference.
2. ELISA Procedure
-
Add a specific volume of the prepared sample, standards (from a CRM), and controls to the wells of a microtiter plate pre-coated with antibodies specific to this compound.
-
Add a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well. The free this compound in the sample and the enzyme-conjugated HT-2 will compete for binding to the antibodies on the plate.
-
Incubate for a specified time at a controlled temperature.
-
Wash the plate to remove any unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific time by adding a stop solution.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength.
3. Quantification
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Logical Relationship in Competitive ELISA
Caption: Principle of competitive ELISA for this compound detection.
Signaling Pathways of this compound Toxicity
Understanding the molecular mechanisms of this compound toxicity is crucial for drug development and risk assessment. This compound is known to induce apoptosis (programmed cell death) through multiple signaling pathways.
Ribotoxic Stress Response
This compound, like other trichothecenes, binds to the 60S ribosomal subunit, inhibiting protein synthesis.[3] This triggers a signaling cascade known as the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs).
Mitochondrial Apoptotic Pathway
This compound induces apoptosis primarily through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The use of certified reference materials is fundamental for achieving accurate and reliable results in the analysis of this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with this mycotoxin. A thorough understanding of the analytical methodologies and the molecular mechanisms of toxicity is essential for ensuring food safety and for the development of effective strategies to mitigate the adverse health effects of this compound.
References
high-resolution mass spectrometry for HT-2 metabolite profiling
An Application Note on High-Resolution Mass Spectrometry for HT-2 Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin is a type A trichothecene (B1219388) mycotoxin and the primary metabolite of the more potent T-2 toxin, both produced by various Fusarium species.[1] These mycotoxins frequently contaminate cereal grains like oats, barley, wheat, and maize, posing a significant risk to human and animal health.[1][2] Due to its toxicity and prevalence, regulatory bodies such as the European Commission have set indicative levels for the combined presence of T-2 and HT-2 toxins in food and feed.[3] Understanding the metabolic fate of this compound is crucial for accurate risk assessment and the development of effective detoxification strategies. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for these investigations.[4][5] The high resolution, mass accuracy, and sensitivity of HRMS instruments like Orbitrap and Q-TOF enable the confident identification and quantification of known and novel metabolites in complex biological matrices.[6][7] This application note provides a detailed protocol for the profiling of HT-2 metabolites using LC-HRMS.
Metabolic Pathways of T-2 and HT-2 Toxins
The biotransformation of T-2 and HT-2 toxins is complex, involving both Phase I and Phase II metabolic reactions. The primary metabolic pathway for T-2 toxin across most species is the rapid hydrolysis (deacetylation) at the C-4 position to form the this compound, which can serve as a biomarker for T-2 exposure.[2][3] Further metabolism involves hydrolysis, hydroxylation, and conjugation reactions.[2][8] In plants, glucosylation is a common detoxification pathway, leading to the formation of "masked mycotoxins" like HT-2-3-O-glucoside.[9][10]
Key metabolic reactions include:
-
Hydrolysis: Cleavage of acetyl and isovaleryl groups.
-
Hydroxylation: Addition of hydroxyl groups, often mediated by cytochrome P450 enzymes.[11]
-
Glucuronidation (in mammals): Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[2]
The diagram below illustrates the major metabolic pathways for T-2 and HT-2 toxins.
Application Protocol: HT-2 Metabolite Profiling in Cell Culture
This protocol outlines a method for the untargeted and targeted analysis of HT-2 metabolites in a human cell line (e.g., HepG2 or HT-29) using LC-HRMS.
Materials and Reagents
-
Cell Culture: Human cell line (e.g., HepG2), cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Toxins: this compound analytical standard.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.
-
Equipment: Cell culture incubator, centrifuge, analytical balance, vortex mixer, micropipettes, LC-HRMS system (e.g., Orbitrap or Q-TOF).
Experimental Protocol
-
Culture cells (e.g., HepG2) in appropriate medium until they reach approximately 80% confluency.
-
Expose the cells to a known concentration of this compound (e.g., IC50 concentration) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).[13][14]
-
Include vehicle control wells (treated with the same solvent used to dissolve HT-2, without the toxin).
This protocol uses protein precipitation, a common and effective method for biological samples.[15][16]
-
Harvesting: After the incubation period, collect both the cell culture medium and the cells.
-
Cell Lysis: For the cell fraction, wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse them using a suitable method (e.g., freeze-thaw cycles or sonication).
-
Protein Precipitation: To 100 µL of sample (medium or cell lysate), add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[16] This high ratio of organic solvent ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[17]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-HRMS system to remove any remaining particulates.[18]
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating mycotoxins.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.[18]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to cover a broader range of metabolites.[9]
-
Mass Analyzer: Orbitrap or Q-TOF.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 with a high resolution (e.g., >70,000).[19] This is used for untargeted profiling and quantification.
-
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation spectra for the top N most intense ions from the full scan to aid in structural elucidation.
-
-
Key Settings (Example for Orbitrap):
-
Spray Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Capillary Temperature: 320°C.
-
Collision Energy (for MS/MS): Stepped normalized collision energy (e.g., 20, 40, 60 eV).
-
Data Analysis and Processing
-
Peak Picking and Alignment: Use software (e.g., XCMS, Compound Discoverer) to detect chromatographic peaks, align them across different samples, and generate a feature list.
-
Metabolite Annotation:
-
Accurate Mass Matching: Compare the accurate m/z of detected features against a database of known HT-2 metabolites (within a mass tolerance of <5 ppm).
-
MS/MS Spectral Matching: Confirm the identity by comparing the experimental fragmentation pattern with spectra from databases (e.g., METLIN) or authentic standards.[20]
-
Isotopic Pattern Analysis: Verify the elemental composition based on the isotopic pattern.
-
-
Quantitative Analysis: Calculate the peak area for each identified metabolite. For relative quantification, compare the peak areas across different time points or between treated and control groups. For absolute quantification, a calibration curve using authentic standards is required.[16]
The entire analytical process is visualized in the workflow diagram below.
References
- 1. Integrated Cytotoxicity and Metabolomics Analysis Reveals Cell-Type-Specific Responses to Co-Exposure of T-2 and HT-2 Toxins [mdpi.com]
- 2. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies | MDPI [mdpi.com]
- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution mass spectrometry based techniques at the crossroads of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 7. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 8. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. tentamus.com [tentamus.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. osti.gov [osti.gov]
Application Notes and Protocols for In Vitro Cell Culture Exposure to HT-2 Toxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
HT-2 toxin is a type A trichothecene (B1219388) mycotoxin, primarily a major metabolite of T-2 toxin, produced by various Fusarium species that contaminate cereal crops.[1][2] Co-occurring with T-2 toxin, it poses a significant concern for human and animal health.[2] In vitro studies have demonstrated that this compound exerts potent cytotoxic effects, including the inhibition of protein synthesis, induction of oxidative stress, and apoptosis in various cell types.[3][4][5] Its toxic mechanisms often involve the disruption of mitochondrial function and the activation of caspase cascades.[3][6] Understanding the cellular and molecular responses to this compound is crucial for toxicological risk assessment and the development of potential therapeutic interventions.
These application notes provide detailed protocols for exposing in vitro cell cultures to this compound and subsequently measuring key toxicological endpoints: cytotoxicity, apoptosis, oxidative stress, and inflammatory responses.
Experimental Workflow Overview
The overall workflow for assessing the in vitro effects of this compound involves several sequential stages, from initial cell culture and toxin exposure to endpoint analysis and data interpretation.
Caption: General experimental workflow for in vitro this compound studies.
Materials and Reagents
-
Cell Lines: Human hepatoma (HepG2)[7], Human Jurkat T cells[3], Human keratinocytes (HaCaT)[8], or other relevant cell lines.
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Crystalline form or solution in a suitable solvent (e.g., DMSO).
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[9], DMSO or solubilization buffer.[10]
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) kit[11], 1X Binding Buffer.[12]
-
ROS Detection: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.[1][13]
-
Cytokine ELISA: ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6).[14]
-
General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, sterile distilled water, DMSO.
-
Equipment: Cell culture incubator (37°C, 5% CO2), 96-well and 6-well plates, microplate reader, flow cytometer, fluorescence microscope.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Maintain the selected cell line in the appropriate culture medium in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Using a hemacytometer or automated cell counter, determine the cell density. Seed cells into 96-well plates (for cytotoxicity) or 6-well plates (for apoptosis, ROS, and cytokine analysis) at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for a 96-well plate).[8]
-
Incubation: Allow cells to adhere and stabilize by incubating for 12-24 hours.[15]
-
Toxin Exposure: Prepare serial dilutions of this compound from the stock solution in a serum-free or low-serum medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically <0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48 hours) before proceeding to endpoint analysis.[15]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase as an indicator of cell viability.[3]
-
Reagent Addition: Following the this compound incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][10]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
-
Cell Collection: After treatment in 6-well plates, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Oxidative Stress Measurement (ROS Detection)
This protocol uses the DCFH-DA probe, which becomes fluorescent upon oxidation by intracellular ROS.[1]
-
Cell Treatment: Expose cells in 6-well plates to this compound as described in Protocol 4.1.
-
Probe Loading: After treatment, wash the cells with PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[1][13][18]
-
Washing: Wash the cells three times with PBS to remove the excess probe.[1]
-
Analysis: Immediately analyze the cells. This can be done qualitatively by observing the green fluorescence under a fluorescence microscope or quantitatively by detaching the cells and analyzing the fluorescence intensity using a flow cytometer.
Protocol 5: Inflammatory Response Analysis (Cytokine ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines into the culture medium.
-
Supernatant Collection: Following this compound exposure (Protocol 4.1), carefully collect the culture supernatant from each well. Centrifuge to pellet any detached cells and debris.
-
Storage: Store the clarified supernatant at -80°C until analysis.
-
ELISA Procedure: Perform a sandwich ELISA for target cytokines (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.[14][19]
-
Briefly, a capture antibody-coated plate is incubated with the collected supernatants and standards.
-
A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin.[14]
-
A substrate is added, and the resulting colorimetric change is measured with a microplate reader.
-
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.[19]
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (nM) |
|---|---|---|
| HepG2 | 24 | e.g., 150 |
| HepG2 | 48 | e.g., 85 |
| Jurkat T | 24 | e.g., 55 |
| HaCaT | 24 | e.g., 70 |
Table 2: Endpoint Analysis after 24h this compound Exposure
| HT-2 Conc. (nM) | Apoptotic Cells (%) | Relative ROS Fluorescence | TNF-α Conc. (pg/mL) |
|---|---|---|---|
| 0 (Control) | e.g., 4.5 ± 0.8 | e.g., 100 ± 5.2 | e.g., 15 ± 2.1 |
| 10 | e.g., 12.3 ± 1.5 | e.g., 145 ± 8.9 | e.g., 45 ± 4.5 |
| 50 | e.g., 35.8 ± 3.2 | e.g., 280 ± 15.4 | e.g., 110 ± 9.8 |
| 100 | e.g., 62.1 ± 4.5 | e.g., 450 ± 21.0 | e.g., 250 ± 18.2 |
(Data are presented as hypothetical means ± standard deviation)
This compound-Induced Cellular Signaling Pathway
This compound exposure initiates a cascade of cellular events, primarily through ribotoxic and oxidative stress, leading to mitochondrial dysfunction, apoptosis, and an inflammatory response.
Caption: this compound-induced apoptosis and inflammatory signaling cascade.
References
- 1. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 13. T-2 Toxin-Induced Oxidative Stress Leads to Imbalance of Mitochondrial Fission and Fusion to Activate Cellular Apoptosis in the Human Liver 7702 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Identification and characterization of a T-2 toxin-producing Fusarium poae strain and the anti-tumor effect of the T-2 toxin on human hepatoma cell li ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09967G [pubs.rsc.org]
- 19. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Studying HT-2 Toxin Effects in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the toxic effects of HT-2 toxin. The protocols outlined below cover toxin administration, and the assessment of key toxicological endpoints such as anorexia, oxidative stress, and apoptosis, along with the analysis of relevant signaling pathways.
Animal Models and this compound Administration
A variety of animal models have been utilized to investigate the in vivo effects of this compound, with rodents, particularly mice, being the most common. The choice of animal model, dose, and route of administration is critical and depends on the specific research question.
Table 1: Animal Models and Dosing Regimens for this compound Studies
| Animal Model | Strain | Route of Administration | Dose Range (mg/kg BW) | Observed Effects | Reference(s) |
| Mouse | CD-1 | Oral Gavage | 0.1 - 1.0 | Anorexia (food refusal) | [1][2][3] |
| Mouse | CD-1 | Intraperitoneal (IP) Injection | 0.1 - 1.0 | Anorexia (food refusal) | [1][2][3] |
| Mouse | C57BL/6, BALB/c, DBA/2 | Oral Gavage | 2.5 - 10 | Lethality | [4] |
| Rat | Wistar | Subcutaneous (SC) Injection (T-2 Toxin) | 0.23 | Cardiac tissue injury | [5] |
| Mink | - | Oral Gavage & IP Injection (T-2 Toxin) | 0.002 - 0.25 | Emetic episodes | [6] |
| Chicken | Broiler | Dietary | 0.5 - 2.0 (T-2 Toxin) | Hepatotoxicity, apoptosis, autophagy | [7] |
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is adapted from studies investigating the anorectic effects of this compound.[1][2][3]
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in PBS)
-
Sterile 22 G, 1.5-inch disposable feeding tube
-
1 mL syringe
-
Mouse scale
Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast mice for a defined period (e.g., 8 hours) before toxin administration, with water provided ad libitum.[1][3]
-
Toxin Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the exact volume of the toxin solution to be administered.
-
Gently restrain the mouse.
-
Carefully insert the feeding tube into the esophagus and deliver the toxin solution directly into the stomach. The volume should typically be around 100 µL for a standard adult mouse.[1][3]
-
-
Monitoring: Immediately after administration, provide pre-weighed food pellets and monitor food intake at specified time points (e.g., 0.5, 1, 2, 3, 6, 16, 24, and 48 hours).[1][3]
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol is a standard method for systemic administration of toxins.[1][2][3][8]
Materials:
-
This compound
-
Vehicle (e.g., PBS)
-
Sterile 27 G, 0.5-inch needle
-
1 mL syringe
-
Mouse scale
Procedure:
-
Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Toxin Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the injection volume. The maximum recommended volume is typically < 10 ml/kg.[8]
-
Restrain the mouse by tilting it with its head slightly toward the ground to shift the abdominal organs.
-
Insert the needle with the bevel facing up into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[8]
-
Aspirate to ensure no fluid is drawn into the syringe before injecting the solution.
-
-
Monitoring: Monitor the animal for any adverse reactions and proceed with the experimental endpoints as planned.
Assessment of Anorexia
This compound is a potent inducer of anorexia, or food refusal.[1][2][3][5]
Table 2: Anorectic Effects of this compound in Mice (Oral Gavage) [2]
| Dose (mg/kg BW) | Time Point | % Reduction in Cumulative Food Intake |
| 0.1 | 0.5 h | 52% |
| 0.1 | 1 h | 47% |
| 0.5 | 0.5 h | 77% |
| 0.5 | 1 h | 76% |
| 0.5 | 2 h | 71% |
| 0.5 | 3 h | 54% |
| 0.5 | 6 h | 53% |
| 1.0 | 0.5 h | 92% |
| 1.0 | 1 h | 87% |
| 1.0 | 2 h | 81% |
| 1.0 | 3 h | 76% |
| 1.0 | 6 h | 73% |
| 1.0 | 16 h | 60% |
Table 3: Anorectic Effects of this compound in Mice (IP Injection) [2]
| Dose (mg/kg BW) | Time Point | % Reduction in Cumulative Food Intake |
| 0.1 | 0.5 h | 71% |
| 0.1 | 1 h | 55% |
| 0.1 | 2 h | 45% |
| 0.5 | 0.5 h | 87% |
| 0.5 | 1 h | 84% |
| 0.5 | 2 h | 75% |
| 0.5 | 3 h | 64% |
| 0.5 | 6 h | 63% |
| 0.5 | 16 h | 51% |
| 0.5 | 24 h | 36% |
| 1.0 | 0.5 h | 90% |
| 1.0 | 1 h | 87% |
| 1.0 | 2 h | 83% |
| 1.0 | 3 h | 73% |
| 1.0 | 6 h | 78% |
| 1.0 | 16 h | 69% |
| 1.0 | 24 h | 65% |
| 1.0 | 48 h | 40% |
Experimental Workflow for Anorexia Assessment
Assessment of Oxidative Stress
This compound exposure is known to induce oxidative stress in various tissues.[9] This can be quantified by measuring markers of lipid peroxidation and the activity of antioxidant enzymes.
Table 4: Oxidative Stress Markers in Rabbit Liver after T-2 Toxin Treatment [9]
| Group | T-AOC | SOD | GSH-Px | MDA |
| Control | Normal | Normal | Normal | Normal |
| T-2 Toxin | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| Low-dose SeMet + T-2 Toxin | Significantly Increased (vs. T-2) | Significantly Increased (vs. T-2) | Significantly Increased (vs. T-2) | Significantly Decreased (vs. T-2) |
T-AOC: Total Antioxidant Capacity, SOD: Superoxide Dismutase, GSH-Px: Glutathione Peroxidase, MDA: Malondialdehyde, SeMet: Selenomethionine (B1662878)
Protocol 3: Measurement of Oxidative Stress Markers in Tissue Homogenates
This protocol provides a general framework for measuring common oxidative stress markers.[9][10][11]
Materials:
-
Tissue sample (e.g., liver)
-
Phosphate buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Commercial assay kits for MDA, SOD, GSH-Px, and T-AOC
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Homogenize the tissue in a suitable buffer as per the assay kit instructions.
-
-
Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 10 minutes at 4°C) to obtain the supernatant.
-
Biochemical Assays:
-
Follow the manufacturer's instructions for each commercial assay kit to measure the levels of MDA, and the activities of SOD, GSH-Px, and T-AOC in the supernatant.
-
Measure the protein concentration of the supernatant to normalize the results.
-
-
Data Analysis: Express the results as units of enzyme activity per milligram of protein or concentration of MDA per milligram of protein.
Assessment of Apoptosis
This compound can induce apoptosis in various cell types and tissues.[7][12] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Protocol 4: TUNEL Assay for Apoptosis Detection in Liver Tissue
This protocol is based on standard TUNEL assay procedures.[9][12][13][14][15]
Materials:
-
Paraffin-embedded liver tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (e.g., DeadEnd™ Colorimetric TUNEL System)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 85%, 70%) and finally in distilled water.
-
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction:
-
Follow the TUNEL kit manufacturer's instructions for the equilibration and labeling steps. This typically involves incubating the sections with a reaction mixture containing Terminal Deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
-
-
Detection:
-
If using a colorimetric kit, apply the substrate to visualize the apoptotic cells (e.g., brown nuclei).
-
If using a fluorescent kit, mount with a DAPI-containing medium to counterstain all nuclei.
-
-
Microscopy and Analysis:
-
Observe the sections under a microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
-
Analysis of Signaling Pathways
This compound is known to modulate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways, which are crucial in regulating cell survival, proliferation, and apoptosis.[16][17][18][19][20][21]
Protocol 5: Western Blot Analysis of MAPK and PI3K/AKT/mTOR Pathway Proteins
This protocol outlines the general steps for analyzing the activation state of key proteins in these pathways.[7][22][23]
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse tissue or cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Signaling Pathways Modulated by this compound
References
- 1. Comparison of anorectic potencies of the trichothecenes T-2 toxin, this compound and satratoxin G to the ipecac alkaloid emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Anorectic Potencies of Type A Trichothecenes T-2 Toxin, this compound, Diacetoxyscirpenol, and Neosolaniol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-2 AND HT-2 TOXINS (JECFA 47, 2001) [inchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Emetic Response to T-2 Toxin Correspond to Secretion of Glucagon-like Peptide-17–36 Amide and Glucose-Dependent Insulinotropic Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Protective effect of selenomethionine on T-2 toxin-induced liver injury in New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to a Combination of Fusarium Mycotoxins Leads to Lipid Peroxidation and Influences Antioxidant Defenses, Fatty Acid Composition of Phospholipids, and Renal Histology in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress Biomarkers and Their Association with Mortality among Patients Infected with SARS-CoV-2 in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicopathological studies on the effects of T-2 mycotoxin and their interaction in juvenile goats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Identification and modulation of a PI3K/AKT/mTOR pathway-targeting microRNA in order to increase colorectal cancer cells radiosensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing HT-2 Toxin-Induced Apoptosis
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is the major metabolite of the T-2 toxin produced by various Fusarium species.[1] Contamination of cereal grains and food products with these toxins poses a significant risk to human and animal health.[1] Exposure to this compound has been shown to induce a range of cytotoxic effects, including the inhibition of protein, DNA, and RNA synthesis, and disruption of mitochondrial function.[2] A primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[2][3] Understanding the molecular pathways and accurately quantifying the extent of apoptosis are critical for toxicological risk assessment and the development of potential therapeutic interventions.
These application notes provide detailed protocols for several key methods used to assess apoptosis induced by this compound. The methodologies cover the detection of early and late-stage apoptotic events, from changes in the cell membrane and mitochondrial potential to caspase activation and DNA fragmentation.
Core Signaling Pathway: The Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound primarily triggers apoptosis through the mitochondrial-mediated intrinsic pathway.[4][5] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress.[3][6] Oxidative stress disrupts mitochondrial function, characterized by a decrease in mitochondrial membrane potential (MMP) and the differential regulation of Bcl-2 family proteins.[6][7] Specifically, the expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio.[4][6] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating the initiator caspase-9.[4][8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which orchestrate the degradation of cellular components, including the cleavage of PARP and fragmentation of DNA, culminating in apoptotic cell death.[4][8][9]
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
Application Overview
The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[11]
Quantitative Data Summary
This compound treatment is expected to cause a dose-dependent increase in the percentage of apoptotic cells.
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | Low Conc. | 70.4 ± 3.5 | 18.3 ± 2.4 | 11.3 ± 1.9 |
| This compound | Mid Conc. | 45.1 ± 4.2 | 25.6 ± 3.1 | 29.3 ± 3.8 |
| This compound | High Conc. | 15.8 ± 2.9 | 22.7 ± 2.6 | 61.5 ± 5.4 |
| Data are representative and presented as mean ± standard deviation. |
Experimental Protocol
This protocol is adapted from standard procedures for Annexin V/PI staining.[11][12][13]
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat, HepG2) at a density of 4 × 10⁵ cells/well in 6-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[6]
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently aspirate the medium, wash with PBS, and detach cells using an EDTA-free trypsin solution. Neutralize trypsin with complete medium and collect by centrifugation at 300 x g for 5 minutes.[12]
-
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.[11]
-
FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (~617 nm).[12]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Application Overview
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[14][15] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., BrdU-Red or FITC-dUTP) to the 3'-hydroxyl ends of fragmented DNA. These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells.[16]
Quantitative Data Summary
| Treatment Group | Concentration | Percentage of TUNEL-Positive Cells (%) |
| Control | 0 | 3.1 ± 1.1 |
| This compound | Low Conc. | 18.5 ± 2.9 |
| This compound | Mid Conc. | 42.7 ± 4.5 |
| This compound | High Conc. | 75.2 ± 6.3 |
| Data are representative and presented as mean ± standard deviation. |
Experimental Protocol
This protocol is for fluorescence microscopy and is based on standard TUNEL assay kits.[14][17][18]
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described previously.
-
Fixation:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[14]
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with a permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS) for 5-10 minutes at room temperature to allow the TdT enzyme to access the nucleus.[14]
-
Wash three times with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically involves mixing the TdT enzyme with the fluorescently labeled dUTP solution).[14]
-
Apply the TUNEL reaction mixture to each coverslip, ensuring the cell monolayer is completely covered.
-
Incubate in a humidified, dark chamber for 60 minutes at 37°C.[14]
-
Include a positive control (cells pre-treated with DNase I) and a negative control (reaction mixture without TdT enzyme).
-
-
Staining and Mounting:
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
Counterstain the nuclei by incubating with a DNA stain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence (e.g., green for FITC), while all nuclei will show blue fluorescence from DAPI.
-
Capture images and quantify the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of DAPI-stained nuclei and multiplying by 100.
-
Caspase-3/7 Activity Assay
Application Overview
Caspases are a family of proteases that are critical mediators of apoptosis.[19] Caspase-3 and -7 are key "executioner" caspases.[19] Their activation is a pivotal event in the apoptotic cascade. Caspase activity assays provide a quantitative measure of apoptosis by detecting the proteolytic activity of these enzymes. These assays typically use a specific peptide substrate for caspase-3/7 which is conjugated to a fluorophore or chromophore.[20] Upon cleavage by active caspase, the reporter molecule is released, generating a measurable signal that is proportional to caspase activity.
Quantitative Data Summary
This compound treatment leads to a significant, dose-dependent increase in caspase-3 activity.[9][21]
| Treatment Group | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 0 | 1.0 |
| This compound | Low Conc. | 2.8 ± 0.4 |
| This compound | Mid Conc. | 5.2 ± 0.7 |
| This compound | High Conc. | 8.1 ± 1.1 |
| Data are representative and presented as mean ± standard deviation. |
Experimental Protocol
This protocol describes a fluorometric, 96-well plate-based assay.
-
Cell Culture and Treatment: Seed cells in a 96-well, clear-bottom, black-walled plate and treat with various concentrations of this compound for the desired time.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves diluting a concentrated substrate (e.g., DEVD-R110) and buffer.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the prepared caspase-3/7 reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture).
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader. For a substrate like DEVD-R110, use an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.
-
Data Analysis:
-
Subtract the average fluorescence values of blank wells (medium + reagent only) from all experimental wells.
-
Calculate the fold change in caspase activity by dividing the net fluorescence of treated samples by the net fluorescence of the vehicle control samples.
-
Mitochondrial Membrane Potential (MMP) Assay
Application Overview
A reduction in mitochondrial membrane potential (ΔΨm or MMP) is an early event in the intrinsic pathway of apoptosis.[6] MMP assays use cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the high negative membrane potential.[22] JC-1 is a commonly used ratiometric dye for this purpose. In healthy, non-apoptotic cells with high MMP, JC-1 forms "J-aggregates" that emit red fluorescence.[22][23] When the MMP collapses during apoptosis, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence.[22][23] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.
Quantitative Data Summary
This compound causes a dose-dependent decrease in the red/green fluorescence ratio, indicating MMP collapse.[6][23]
| Treatment Group | Concentration | Red/Green Fluorescence Ratio (Arbitrary Units) |
| Control | 0 | 8.5 ± 0.9 |
| This compound | Low Conc. | 5.1 ± 0.6 |
| This compound | Mid Conc. | 2.3 ± 0.4 |
| This compound | High Conc. | 1.2 ± 0.2 |
| Data are representative and presented as mean ± standard deviation. |
Experimental Protocol
This protocol is for analysis by fluorescence microscopy or a plate reader.
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., on coverslips for microscopy or in a 96-well black-walled plate for a plate reader). Treat with this compound as required.[6]
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
-
Imaging/Measurement:
-
Microscopy: Add fresh medium and immediately visualize the cells under a fluorescence microscope using filters for green (monomers, e.g., FITC channel) and red (J-aggregates, e.g., TRITC channel) fluorescence. Healthy cells will appear red, while apoptotic cells will appear green.
-
Plate Reader: Measure fluorescence intensity at ~590 nm (red) and ~530 nm (green).
-
-
Data Analysis: Calculate the ratio of red fluorescence to green fluorescence. A decrease in this ratio indicates a loss of MMP and the induction of apoptosis.
References
- 1. Identification and apoptotic potential of T-2 toxin metabolites in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to this compound causes oxidative stress induced apoptosis/autophagy in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. T-2 Toxin Induces Apoptotic Cell Death and Protective Autophagy in Mouse Microglia BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Damage Induced by T-2 Mycotoxin on Human Skin—Fibroblast Hs68 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Induced by T-2 Mycotoxin in Human Skin Fibroblast Cell Line—Hs68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 12. ptglab.com [ptglab.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 18. biotna.net [biotna.net]
- 19. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application of Immunoaffinity Columns for Enhanced Cleanup of HT-2 Toxin in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a significant contaminant in cereal grains and their processed products.[1][2] Its presence in the food and feed chain poses a considerable health risk to humans and animals due to its cytotoxic and immunosuppressive properties.[2] Accurate and reliable quantification of this compound is therefore crucial for food safety and regulatory compliance. Immunoaffinity column (IAC) cleanup has emerged as a highly effective method for the selective extraction and concentration of this compound from complex sample matrices prior to analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
This document provides detailed application notes and protocols for the use of immunoaffinity columns for this compound cleanup. It includes comprehensive experimental procedures, performance data, and visual representations of the workflow and the toxin's cellular impact.
Principle of Immunoaffinity Cleanup
Immunoaffinity columns utilize the high specificity of monoclonal antibodies for the target analyte.[3] The columns are packed with a solid support to which monoclonal antibodies specific to this compound are covalently bound.[1][5] When a sample extract containing the toxin is passed through the column, the this compound molecules bind to the antibodies.[1] Interfering matrix components are then washed away, and the purified toxin is subsequently eluted with a solvent that disrupts the antibody-antigen binding.[3] This process results in a cleaner and more concentrated sample extract, leading to improved analytical sensitivity and accuracy.[3]
Data Presentation
Performance Characteristics of Immunoaffinity Columns for this compound Cleanup
The following table summarizes the performance data of immunoaffinity columns for the determination of this compound in various food matrices. The data highlights the high recovery rates and low limits of detection (LOD) and quantification (LOQ) achievable with this cleanup method.
| Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | RSDr (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| Cereal Mix | 50 | 99 | 10 | - | - | GC-MS | [6] |
| Baby Food | 25 | 102 | 14 | - | - | GC-MS | [6] |
| Wheat | 25 - 500 | 70 - 100 | < 8 | 5 (T-2) / 3 (HT-2) | - | HPLC-FLD | [7] |
| Maize | 25 - 500 | 70 - 100 | < 8 | 5 (T-2) / 3 (HT-2) | - | HPLC-FLD | [7] |
| Barley | 25 - 500 | 70 - 100 | < 8 | 5 (T-2) / 3 (HT-2) | - | HPLC-FLD | [7] |
| Cereals | 10 - 200 | 74 - 120 | 0.5 - 20.3 | - | 8 | HPLC-FLD | [8][9] |
RSDr: Repeatability Relative Standard Deviation LOD: Limit of Detection LOQ: Limit of Quantification GC-MS: Gas Chromatography-Mass Spectrometry HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection
Commercial Immunoaffinity Column Specifications
Several manufacturers offer immunoaffinity columns for T-2 and this compound analysis. The following table provides a comparison of key specifications for some commercially available columns.
| Product | Manufacturer | Maximum Capacity (ng) | Recommended Loading (ng) | Elution Volume |
| aokinImmunoClean IC C T2/HT2 | aokin | < 2000 | < 500 | < 1.5 - 3 mL |
| aokinImmunoClean IC CF T2/HT2 | aokin | < 2000 | < 500 | < 1 - 3 mL |
| aokinImmunoClean IC S T2/HT2 | aokin | < 2000 | < 500 | < 800 µL |
| aokinImmunoClean IC M T2/HT2 | aokin | < 400 | < 100 | < 300 µL |
| T-2 test HPLC | Vicam | 1400 | - | - |
Experimental Protocols
Protocol 1: this compound Cleanup from Cereal Grains for HPLC-FLD Analysis
This protocol is based on the method described by Visconti et al. (2005).[7]
1. Sample Preparation and Extraction: a. Grind a representative sample of the cereal grain to a fine powder. b. Weigh 25 g of the ground sample into a blender jar. c. Add 100 mL of methanol (B129727)/water (90:10, v/v) as the extraction solvent. d. Blend at high speed for 3 minutes. e. Filter the extract through a fluted filter paper. f. Dilute a portion of the filtered extract with a 4% NaCl solution.[9]
2. Immunoaffinity Column Cleanup: a. Allow the immunoaffinity column to reach room temperature before use. b. Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (approximately 1-2 drops per second). c. Wash the column with 10 mL of deionized water to remove unbound matrix components. d. Dry the column by passing air through it.
3. Elution: a. Elute the bound this compound by passing 1.5 mL of 100% methanol through the column. b. Collect the eluate in a clean vial. c. Evaporate the eluate to dryness under a gentle stream of nitrogen.
4. Derivatization and Analysis: a. Reconstitute the dried residue in a suitable solvent. b. Derivatize the this compound with a fluorescent labeling reagent such as 1-anthroylnitrile (1-AN).[7] c. Analyze the derivatized sample by reversed-phase HPLC with fluorescence detection.[7]
Protocol 2: this compound Cleanup from Baby Food for GC-MS Analysis
This protocol is adapted from a method validated by the Joint Research Centre (JRC).[6]
1. Sample Preparation and Extraction: a. Homogenize the baby food sample. b. Weigh a test portion of the homogenized sample. c. Extract the sample with a mixture of methanol/water (80:20, v/v).[6] d. Filter the raw extract.
2. Immunoaffinity Column Cleanup: a. Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline, PBS). b. Apply the diluted extract to an immunoaffinity column. c. Wash the column with PBS to remove interferences. d. Elute the this compound from the column with acetonitrile.[6]
3. Evaporation and Derivatization: a. Evaporate the eluate to dryness. b. Derivatize the T-2 and HT-2 toxins in the dry residue with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)/trimethylchlorosilane (TMCS) (99:1, v/v).[6]
4. Analysis: a. Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS) for detection and quantification.[6]
Mandatory Visualizations
This compound Cellular Signaling Pathway
This compound, a major metabolite of T-2 toxin, exerts its toxicity primarily by inhibiting protein synthesis, which subsequently disrupts DNA and RNA synthesis.[10] This leads to apoptosis, particularly in actively dividing cells. The following diagram illustrates the key cellular pathways affected by this compound.
Caption: Cellular signaling pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general experimental workflow for the analysis of this compound in food and feed samples using immunoaffinity column cleanup.
Caption: Experimental workflow for HT-2 analysis.
Conclusion
Immunoaffinity column cleanup is a robust and highly specific method for the purification and concentration of this compound from diverse and complex matrices. The high recovery rates and low detection limits achievable with IACs contribute to more accurate and reliable analytical results. The detailed protocols and workflow provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in mycotoxin analysis and food safety assessment.
References
- 1. HWIAC-061:T-2/HT-2 Toxin Immunoaffinity Column – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 2. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 3. EASI-EXTRACT® T-2 and HT-2 - Food & Feed Analysis [food.r-biopharm.com]
- 4. Application of immunoaffinity columns to mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. concereal.net [concereal.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Analysis of T-2 and HT-2 toxins in cereal grains by immunoaffinity clean-up and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What is T-2/HT-2? - Romer Labs [romerlabs.com]
Application Note: Detection of HT-2 Toxin Glucosides in Food Samples
Abstract
HT-2 toxin, a type-A trichothecene (B1219388) mycotoxin, and its glycosylated form, this compound glucoside, are contaminants of concern in various cereal grains such as oats, wheat, and barley.[1][2] this compound glucoside is considered a "masked" mycotoxin because it may not be detected by traditional analytical methods for the parent toxin but can be hydrolyzed back to the toxic parent compound in the digestive tract.[3][4] This poses a significant challenge for food safety assessment. This application note provides detailed protocols for the extraction, clean-up, and analysis of this compound and its glucoside in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), catering to the needs of researchers and food safety professionals.
Introduction
Mycotoxins produced by Fusarium species are common contaminants in cereal crops worldwide.[2] T-2 toxin and its primary metabolite, this compound, are potent inhibitors of protein synthesis and exhibit cytotoxic and immunomodulatory effects.[1] Plants, in a detoxification effort, can metabolize these toxins into more polar compounds, such as this compound glucoside.[3][4] The presence of these masked mycotoxins can lead to an underestimation of the total toxic load in food and feed. Therefore, robust and sensitive analytical methods capable of detecting both the parent toxins and their modified forms are crucial for accurate risk assessment.[5][6] This document outlines validated methods for the reliable quantification of this compound glucosides.
Analytical Approaches
The primary methods for the detection and quantification of this compound and its glucosides are chromatography-based techniques and immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes.[1][2] It allows for the distinct identification of this compound and its glucoside based on their specific mass-to-charge ratios and fragmentation patterns.
-
Immunoassays (ELISA, FPIA): These methods are valuable for rapid screening of a large number of samples.[5][7] They are typically based on the principle of antigen-antibody recognition. While some assays are designed to be specific for a single toxin, others can detect the sum of HT-2, T-2, and their glucosides, offering a comprehensive screening tool.[5][8]
Experimental Protocols
Protocol 1: LC-MS/MS for this compound and this compound Glucoside
This protocol describes a quantitative method for the simultaneous determination of this compound and this compound glucoside in cereal samples.
1. Sample Preparation and Extraction
- Homogenization: Grind a representative portion (e.g., 250 g) of the cereal sample to a fine powder using a laboratory mill to ensure homogeneity.[9]
- Extraction:
- Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[9]
- Add 20 mL of an extraction solvent, typically acetonitrile/water (80/20, v/v) or methanol (B129727)/water (80/20, v/v).[9][10]
- Shake vigorously on a horizontal shaker for 60 minutes at room temperature.[9]
- Centrifuge the mixture at 4,000 rpm for 10 minutes.
- Clean-up (Immunoaffinity Column - IAC)
- Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.
- Filter the diluted extract through a glass microfiber filter.
- Pass the filtered extract through an immunoaffinity column specific for T-2 and HT-2 toxins.
- Wash the column with water or PBS to remove interfering matrix components.
- Elute the toxins from the column using methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[10]
- Reconstitute the residue in a known volume (e.g., 500 µL) of injection solvent (e.g., methanol/water, 50/50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase:
- A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
- B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
- Gradient Elution: A typical gradient would start at 10-20% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 - 0.4 mL/min.
- Injection Volume: 5 - 10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for each analyte.[1]
Protocol 2: Competitive ELISA for Total T-2/HT-2 Toxins and Glucosides
This protocol provides a general procedure for a competitive ELISA, which is suitable for rapid screening. Specific parameters may vary based on the commercial kit used.[8][11]
1. Principle Free toxin in the sample or standard competes with a fixed amount of enzyme-labeled toxin (conjugate) for binding sites on a limited number of specific antibodies coated on the microtiter plate.[8] Higher concentrations of toxin in the sample result in less conjugate binding and a weaker color signal.
2. Sample Preparation
- Grind and homogenize the sample as described in Protocol 1.
- Extract the toxins using the solvent specified by the ELISA kit manufacturer (e.g., 70% methanol).[11]
- Centrifuge and dilute the supernatant as required. No extensive clean-up is typically needed.
3. ELISA Procedure
- Add a specific volume of standards and prepared samples to the antibody-coated wells.
- Add the enzyme conjugate (e.g., T-2/HT-2-HRP) to each well.
- Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Wash the wells multiple times with a wash buffer to remove unbound reagents.
- Add the substrate solution (e.g., TMB) to each well and incubate in the dark.
- Stop the color development by adding a stop solution (e.g., sulfuric acid).[8]
- Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
- Calculate the mean absorbance for each standard and sample.
- Generate a standard curve by plotting the percentage of binding (%B/B0) against the logarithm of the standard concentrations.
- Determine the concentration of the toxins in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
Quantitative data and instrument parameters are crucial for method replication and validation.
Table 1: Example LC-MS/MS Parameters for this compound and its Glucoside
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| This compound | 442.2 [M+NH₄]⁺ | 263.1 | 215.1 | ESI+ |
| This compound Glucoside | 604.3 [M+NH₄]⁺ | 323.2 | 263.1 | ESI+ |
| Note: Specific m/z values and collision energies should be optimized for the instrument in use. The ammonium adduct ([M+NH₄]⁺) is commonly observed.[1][4] |
Table 2: Performance Characteristics of a Noncompetitive IC ELISA for this compound
| Matrix | Limit of Detection (LOD) (µg/kg) |
| Wheat | 13 |
| Barley | 4 |
| Oats | 16 |
| Data adapted from a study on a specific, highly sensitive noncompetitive ELISA.[12] |
Visualizations
Diagrams help to clarify complex workflows and principles.
Caption: General workflow for mycotoxin analysis.
Caption: Detailed workflow for LC-MS/MS analysis.
Caption: Principle of competitive ELISA.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 7. Mycotoxin testing for T-2 / this compound – the choice is yours - Food & Feed Analysis [food.r-biopharm.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. lcms.cz [lcms.cz]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Veratox for T-2/HT-2 | Mycotoxin Testing [neogen.com]
- 12. A Simple and Specific Noncompetitive ELISA Method for this compound Detection - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for HT-2 Toxin Detection in Animal Feed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is a significant contaminant in cereals and animal feed, posing a considerable threat to animal health and productivity. Produced predominantly by Fusarium species, this compound and its parent compound, T-2 toxin, are often found co-occurring in agricultural commodities like oats, barley, wheat, and maize. Due to its cytotoxic and immunosuppressive effects, accurate and sensitive detection of this compound in animal feed is crucial for ensuring feed safety and regulatory compliance. This document provides detailed application notes and protocols for the principal analytical techniques employed for the quantification of this compound in animal feed matrices.
Analytical Methods Overview
A variety of analytical methods are available for the detection and quantification of this compound in animal feed. These techniques range from rapid screening methods to highly sensitive and specific confirmatory methods. The primary methods discussed in this document include:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) : A robust and sensitive chromatographic method that requires derivatization of the toxin to enable fluorescent detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Considered the gold standard for mycotoxin analysis, offering high sensitivity, selectivity, and the ability to conduct multi-analyte analysis without the need for derivatization.[1][2]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A high-throughput immunochemical method suitable for rapid screening of a large number of samples.[3][4][5]
-
Immunosensors : Emerging analytical tools that offer rapid, sensitive, and potentially portable detection of mycotoxins.[6][7]
Quantitative Data Summary
The performance of different analytical methods for this compound can be compared based on key validation parameters. The following table summarizes quantitative data from various studies.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | Feedstuffs | 6 µg/kg | 15 µg/kg | 80.3 - 102.9 | [8] |
| LC-MS/MS | Layer Feed | 0.9 - 7.5 ng/g | - | 50 - 63 | [2] |
| LC-MS/MS | Corn-based Animal Feed | - | LLOQ defined by calibration | - | [9] |
| LC-MS/MS | Animal Feed | - | - | 78 - 120 (with immunoaffinity cleanup) | [10] |
| Competitive Direct ELISA | Wheat, Barley, Oats | 13 µg/kg (Wheat), 4 µg/kg (Barley), 16 µg/kg (Oats) | - | - | [11] |
| Competitive ELISA | Cereals and Feed | - | - | - | [3][12] |
| Electrochemical Immunosensor | Feed and Swine Meat | 0.13 µg/L | 0.01 - 100 µg/L (Linear Range) | 91.42 - 102.49 | [6][7] |
| Lateral Flow (Rapid Test) | Oats, Wheat, Maize | 50 µg/kg | - | - | [13] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol describes the determination of this compound in animal feed using HPLC with pre-column derivatization and fluorescence detection.[8]
a. Sample Preparation and Extraction
-
Weigh a representative 25 g sample of ground animal feed into a 250 mL flask.
-
Add 100 mL of methanol (B129727):water (80:20, v/v) and 5 g of sodium chloride.
-
Homogenize at high speed for 3 minutes.
-
Filter the extract through a Whatman No. 4 filter paper.
b. Clean-up using Immunoaffinity Columns (IAC)
-
Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).
-
Pass the diluted extract through an this compound-specific immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of deionized water.
-
Elute the toxin from the column with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
c. Derivatization
-
Reconstitute the dried residue in 200 µL of a solution of 4-dimethylaminopyridine (B28879) in acetonitrile.
-
Add 100 µL of 1-anthroyl cyanide solution in acetonitrile.
-
Vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 700 µL of mobile phase to the reaction mixture.
d. HPLC-FLD Analysis
-
HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation λ = 381 nm, Emission λ = 470 nm
-
Quantification: Based on a calibration curve prepared using derivatized this compound standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general methodology for the simultaneous determination of HT-2 and other mycotoxins in animal feed.[2][9][10]
a. Sample Preparation and Extraction
-
Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water/acetic acid mixture (e.g., 79:20:1, v/v/v).
-
Vortex vigorously for 1-2 minutes and then shake for 30-60 minutes on a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
b. Clean-up (Optional, but recommended for complex matrices)
-
Immunoaffinity Columns (IAC): Dilute the supernatant with PBS and pass it through a multi-toxin IAC. Elute with methanol and evaporate to dryness.[10]
-
Solid Phase Extraction (SPE): Use appropriate SPE cartridges (e.g., MycoSep 227) to clean the extract.[2]
-
Dilute-and-Shoot: For simpler matrices or highly sensitive instruments, the supernatant can be diluted with mobile phase and directly injected.[9]
c. LC-MS/MS Analysis
-
LC Column: A C18 or biphenyl (B1667301) reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typical for this compound.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Use of matrix-matched calibration standards or an isotopically labeled internal standard (e.g., d3-T-2 toxin) is recommended to compensate for matrix effects.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive direct ELISA for the quantitative analysis of this compound.[3][4][5]
a. Sample Preparation and Extraction
-
Grind the feed sample to a fine powder.
-
Extract a known weight of the sample with a specified volume of 70% methanol solution by shaking for a defined period.[4]
-
Allow the solids to settle or centrifuge the mixture.
-
Dilute the supernatant with a buffer provided in the ELISA kit.
b. ELISA Procedure
-
Add standard solutions and diluted sample extracts to the antibody-coated microwells.
-
Add the this compound-enzyme conjugate (e.g., HRP-conjugate) to the wells.
-
Incubate for a specified time (e.g., 15 minutes) to allow for competitive binding between the free HT-2 in the sample/standard and the enzyme-labeled HT-2 for the antibody binding sites.[11]
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Interpretation: The color intensity is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance of the standards against their concentrations.
Visualizations
Caption: HPLC-FLD workflow for this compound analysis.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Principle of competitive direct ELISA for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Veratox for T-2/HT-2 | Mycotoxin Testing [neogen.com]
- 5. T-2 Toxin/HT-2 Toxin and Ochratoxin A ELISAs Development and In-House Validation in Food in Accordance with Commission Regulation (EU) No 519/2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of Electrochemical Immunosensor Based on Gold-Nanoparticles/Carbon Nanotubes/Chitosan for Sensitive Determination of T-2 Toxin in Feed and Swine Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 13. Mycotoxin testing for T-2 / this compound – the choice is yours - Food & Feed Analysis [food.r-biopharm.com]
- 14. euroreference.anses.fr [euroreference.anses.fr]
Application Notes and Protocols for Rapid HT-2 Toxin Screening using Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, poses a significant threat to food safety and public health.[1][2][3] Its presence in various cereal grains necessitates rapid, sensitive, and reliable screening methods to ensure compliance with regulatory limits and safeguard consumer health.[1][4] While conventional analytical techniques like HPLC and GC-MS are accurate, they are often time-consuming, require sophisticated equipment, and involve complex sample preparation.[5][6] Biosensors offer a promising alternative, providing rapid, portable, and cost-effective solutions for on-site screening of this compound.[6][7][8]
This document provides detailed application notes and experimental protocols for the development and application of various biosensor platforms for the rapid screening of this compound. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate biosensor technologies for their specific needs.
Biosensor Technologies for this compound Detection
A variety of biosensor platforms have been developed for mycotoxin detection, each with its own set of advantages and limitations.[6][7] These can be broadly categorized based on their signal transduction mechanism.[7][9]
1. Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential, impedance) resulting from the interaction between the biorecognition element and the this compound.[9][10] They are known for their high sensitivity, miniaturization potential, and low cost.[11] Nanomaterials like gold nanoparticles and carbon nanotubes are often used to enhance the electrochemical signal.[7][11]
2. Optical Biosensors: This category includes techniques based on fluorescence, colorimetry, and surface plasmon resonance (SPR).[5][8]
- Fluorescence-based biosensors detect changes in fluorescence intensity, lifetime, or polarization upon toxin binding.[9] They offer high sensitivity and are widely used in various assay formats.[9]
- Colorimetric biosensors produce a color change that is visible to the naked eye or can be quantified using a simple spectrophotometer, making them suitable for rapid, on-site screening.
- Surface Plasmon Resonance (SPR) biosensors monitor the binding of the toxin to a functionalized sensor surface in real-time without the need for labeling, providing kinetic data on the binding interaction.[5]
3. Immunoassays: These methods utilize the specific binding between an antibody and the this compound.
- Enzyme-Linked Immunosorbent Assay (ELISA) is a well-established technique that provides quantitative results and is available in commercial kit formats.[4][5]
- Lateral Flow Immunoassays (LFIAs) , or strip tests, are simple, rapid, and user-friendly, making them ideal for preliminary screening in the field.[12][13]
Data Presentation: Performance of this compound Biosensors
The following tables summarize the quantitative performance data of various biosensor platforms for this compound detection reported in the literature.
| Biosensor Type | Biorecognition Element | Food Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical Immunosensor | Monoclonal anti-T-2 antibodies | Corn, Wheat | Not Specified | Not Specified | [10] |
| Fluorescence Polarization Immunoassay (FPIA) | HT-2-specific antibody | Wheat | Not Specified | 10 µg/kg | [14] |
| Non-competitive Immunoassay (TR-FRET) | Recombinant antibody Fab fragments | Wheat | Not Specified | 0.38 ng/mL (19 µg/kg) | [15][16] |
| Non-competitive ELISA | Anti-immune complex scFv-AP fusion | Wheat, Barley, Oats | Not Specified | 0.1-0.3 ng/mL (4-16 µg/kg) | [17] |
| STING Sensor | Anti-HT-2 toxin antibody | Not Specified | 0.1 pg/mL - 10 ng/mL | 0.1 pg/mL | [18] |
| Optical Aptasensor (Fluorescence) | Aptamer | Not Specified | 0.001 - 100 ng/mL | 0.57 pg/mL | [19] |
| Electrochemical Biosensor (MIP) | Molecularly Imprinted Polymer | Corn, Rice, Soybean, Human Serum | 1.12 nM - 2.12 mM | 0.15 ng/g | [2] |
Note: The performance of biosensors can vary depending on the specific assay format, biorecognition element, and sample matrix.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and application of biosensors for this compound screening.
Protocol 1: Sample Preparation from Cereal Grains
Objective: To extract this compound from cereal samples for subsequent biosensor analysis.
Materials:
-
Cereal sample (e.g., oats, wheat, corn)
-
Blender or homogenizer
-
Centrifuge
-
Filter paper
-
Vortex mixer
Procedure:
-
Grind a representative portion of the cereal sample to a fine powder.
-
Weigh 5 g of the ground sample into a 50 mL centrifuge tube.
-
Add 25 mL of the methanol/water extraction solution.
-
Homogenize the mixture at high speed for 3 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through filter paper.
-
The filtered extract is now ready for analysis or further cleanup if required. For some biosensor applications, the extract may need to be diluted with a suitable buffer.
Protocol 2: Immobilization of Antibodies on a Sensor Surface
Objective: To covalently attach anti-HT-2 toxin antibodies to a gold sensor surface for use in an SPR or electrochemical biosensor.
Materials:
-
Gold-coated sensor chip
-
Anti-HT-2 toxin monoclonal antibodies
-
Ethanolamine (B43304) hydrochloride
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cysteamine (B1669678) or other suitable self-assembling monolayer (SAM) forming thiol
Procedure:
-
Clean the gold sensor chip by rinsing with ethanol (B145695) and deionized water, then dry under a stream of nitrogen.
-
Immerse the chip in a solution of cysteamine to form a self-assembled monolayer (SAM) with terminal amine groups.
-
Activate the carboxyl groups on the antibodies by mixing a solution of the antibody with a freshly prepared mixture of EDC and NHS in PBS for 15 minutes at room temperature.
-
Pipette the activated antibody solution onto the SAM-functionalized sensor surface and incubate for 1-2 hours at room temperature in a humid chamber.
-
Wash the sensor surface thoroughly with PBS to remove any unbound antibodies.
-
Block any remaining active sites on the surface by incubating with a solution of ethanolamine hydrochloride for 15 minutes.
-
Rinse the sensor again with PBS. The sensor is now functionalized with antibodies and ready for use.
Protocol 3: Competitive ELISA for this compound Quantification
Objective: To quantify the concentration of this compound in a sample using a competitive enzyme-linked immunosorbent assay.
Materials:
-
Microtiter plate coated with anti-HT-2 toxin antibodies
-
This compound standards
-
Sample extracts
-
This compound-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Add 50 µL of this compound standards or sample extracts to the wells of the antibody-coated microtiter plate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. The concentration of HT-2 in the samples can be determined by interpolating their absorbance values on the standard curve. A lower absorbance value indicates a higher concentration of this compound in the sample.
Visualizations
Signaling Pathway for a Competitive Immunoassay
Caption: Competitive immunoassay signaling pathway.
Experimental Workflow for Biosensor Development
Caption: General workflow for biosensor development.
Logical Relationship of Biosensor Components
References
- 1. measurlabs.com [measurlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical determination of T2 toxin by graphite/polyacrylonitrile nanofiber electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosensors for Food Mycotoxin Determination: A Comparative and Critical Review [mdpi.com]
- 7. Advanced biosensor technology for mycotoxin detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T2-HT2 | Mycotoxin Testing | Charm Sciences [charm.com]
- 14. Fluorescence Polarization Immunoassay for the Determination of T-2 and HT-2 Toxins and Their Glucosides in Wheat [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cris.vtt.fi [cris.vtt.fi]
- 17. mdpi.com [mdpi.com]
- 18. UltraSensitive Mycotoxin Detection by STING Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Screening biotoxin aptamer and their application of optical aptasensor in food stuff: a review [frontiersin.org]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Measuring HT-2 Toxin-Mediated Inhibition of Protein Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin is a type A trichothecene (B1219388) mycotoxin, a major metabolite of the T-2 toxin, produced by various Fusarium species.[1] These toxins are frequent contaminants of cereal grains and pose a significant risk to human and animal health.[1] The primary mechanism of trichothecene toxicity is the inhibition of protein synthesis. This compound binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and thereby disrupting the initiation, elongation, or termination stages of translation. This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response, which can lead to downstream effects such as inflammation, apoptosis, and altered immune function.
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on protein synthesis using both in vitro and cell-based assays. Additionally, we present a summary of the ribotoxic stress response pathway activated by this toxin.
Data Presentation: Quantitative Inhibition of Protein Synthesis
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a toxin. The following tables summarize the IC50 values for this compound and its parent compound, T-2 toxin, in different eukaryotic cell systems.
| Toxin | Cell Type | Assay | IC50 (nM) | Reference |
| This compound | Human Granulomonocytic Progenitors (CFU-GM) | Colony Formation | 1.8 - 3.5 | [2] |
| T-2 Toxin | Human Granulomonocytic Progenitors (CFU-GM) | Colony Formation | Similar to HT-2 | [2] |
| T-2 Toxin | HepG2 (Human Liver Carcinoma) | MTT Assay | 60 | [3][4] |
| T-2 Toxin | Mouse Macrophages (BMDMs) | Cytokine Expression | ~10 | [5] |
Note: The MTT assay for HepG2 cells reflects cytotoxicity, which is a downstream consequence of protein synthesis inhibition. The IC50 for direct protein synthesis inhibition may vary.
Signaling Pathway
Caption: this compound-Induced Ribotoxic Stress Response Pathway.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate
This assay provides a rapid and direct measure of a compound's ability to inhibit protein synthesis in a cell-free system.
Caption: In Vitro Translation Assay Workflow.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercially available, e.g., Promega, Thermo Fisher Scientific)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino Acid Mixture (complete and minus-leucine or minus-methionine)
-
This compound (in a suitable solvent like DMSO or ethanol)
-
Positive Control (e.g., Cycloheximide)
-
Nuclease-free water
-
Microplate reader (for luminescence or fluorescence detection)
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water or the recommended solvent. Ensure the final solvent concentration in the reaction is non-inhibitory (typically ≤1%).
-
Thaw Reagents: Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
Prepare Master Mix: In a sterile, nuclease-free microcentrifuge tube on ice, prepare a master mix containing the rabbit reticulocyte lysate, the complete amino acid mixture, and the reporter mRNA according to the manufacturer's instructions.
-
Set up Reactions:
-
In a 96-well plate, add the desired volume of each this compound dilution.
-
Include wells for a negative control (solvent vehicle only) and a positive control (e.g., 100 µM cycloheximide).
-
Add the master mix to each well to initiate the translation reaction.
-
-
Incubation: Incubate the plate at the temperature and for the duration recommended by the lysate kit manufacturer (typically 60-90 minutes at 30°C).
-
Detection:
-
Add the appropriate detection reagent for your chosen reporter (e.g., luciferase substrate).
-
Measure the signal (luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (a reaction with no mRNA).
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Cell-Based Protein Synthesis Inhibition Assay: Surface Sensing of Translation (SUnSET)
The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells by detecting the incorporation of puromycin (B1679871) into newly synthesized polypeptides via Western blot.[2]
Caption: SUnSET Assay Workflow.
Materials:
-
Cultured eukaryotic cells (e.g., HeLa, Jurkat, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Puromycin dihydrochloride
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-puromycin monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2-4 hours). Include a vehicle control.
-
-
Puromycin Pulse:
-
Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin antibody (typically 1:1000 to 1:10,000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the entire lane of each sample using densitometry software.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH) to correct for any loading inaccuracies.
-
Express the results as a percentage of the protein synthesis level in the vehicle-treated control cells.
-
Conclusion
The protocols and data presented here provide a framework for the accurate and reproducible measurement of this compound's inhibitory effects on protein synthesis. The choice of assay will depend on the specific research question. The in vitro translation assay offers a direct and rapid assessment of the toxin's effect on the translational machinery, while the SUnSET assay provides a physiologically relevant measure of protein synthesis inhibition within intact cells. Understanding the quantitative impact of this compound on protein synthesis and the subsequent activation of the ribotoxic stress response is crucial for risk assessment and the development of potential therapeutic interventions against trichothecene mycotoxicosis.
References
- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of toxicity induced by this compound on human and rat granulo-monocytic progenitors with an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS | MDPI [mdpi.com]
- 4. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of T-2 toxin on intestinal inflammation and transcriptional regulation of inflammatory response in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in HT-2 toxin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of HT-2 toxin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1][2][3] This can lead to either signal suppression (decrease in signal intensity) or signal enhancement (increase in signal intensity), resulting in inaccurate quantification of the toxin.[3][4][5] Common sources of interference in food and feed samples include fats, proteins, and oils.[5][6]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated using two primary methods:
-
Post-extraction addition: This involves comparing the peak area of an this compound standard in a clean solvent with the peak area of the same standard spiked into a blank sample extract after the extraction process.[1][2][7] A significant difference between the two indicates the presence of matrix effects.
-
Post-column infusion: In this method, a constant flow of the this compound standard is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the this compound at the retention time of interfering compounds indicates a matrix effect.[3][8]
Q3: What are the most effective strategies to overcome matrix effects in this compound LC-MS/MS analysis?
A3: Several strategies can be employed, often in combination, to mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[9][10][11] A SIL-IS, such as ¹³C-labeled this compound, behaves almost identically to the native analyte during sample preparation, chromatography, and ionization, thus effectively correcting for signal variations.[11][12]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[4][5] This helps to mimic the matrix effects observed in the actual samples.
-
Effective Sample Cleanup: Robust sample preparation is crucial to remove interfering components before LC-MS/MS analysis.[5][13][14] Common techniques include:
-
Immunoaffinity Columns (IAC): These columns use monoclonal antibodies highly specific to HT-2 and T-2 toxins, providing excellent cleanup and concentration of the analytes from complex matrices.[13][15][16]
-
Solid-Phase Extraction (SPE): SPE cartridges can effectively remove interfering substances from the sample extract.[14][17]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective sample preparation method for mycotoxin analysis in various food and feed matrices.[18][19][20][21][22]
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract, which can reduce the concentration of matrix components.[1][8] However, this may compromise the method's sensitivity if the initial toxin concentration is low.[10]
Q4: Can I use a single internal standard for multiple mycotoxins?
A4: It is strongly recommended to use a specific isotopically labeled internal standard for each target analyte.[11] Using a non-structurally analogous internal standard, even if it elutes closely, can lead to significant quantification errors as it may not experience the same matrix effects as the target analyte.[11]
Troubleshooting Guides
Guide 1: Poor Recovery and High Variability in this compound Quantification
Problem: You are observing low recovery of this compound and high variability between replicate injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor recovery and high variability.
Guide 2: Unexpected Peaks or Interferences
Problem: You are observing interfering peaks at or near the retention time of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Data Summary Tables
Table 1: Comparison of Strategies to Compensate for Matrix Effects
| Calibration Approach | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution Assay (SIDA) | Uses a stable isotope-labeled internal standard (e.g., ¹³C-HT-2) that co-elutes and experiences the same matrix effects as the analyte.[9][12] | Highly accurate and precise; compensates for both matrix effects and variations in extraction recovery.[9][10] | High cost and limited availability of some labeled standards.[11] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the analytical conditions of the samples.[4][5] | Cost-effective; effectively compensates for signal suppression or enhancement. | Requires a true blank matrix which can be difficult to obtain; assumes matrix effects are consistent across different batches of the same matrix.[7] |
| Standard Addition | Known amounts of the analyte are added to the sample extract. The native concentration is determined by extrapolation.[1][2] | Compensates for matrix effects specific to each individual sample. | Labor-intensive and time-consuming; requires a larger sample volume. |
| Dilute and Shoot | The sample extract is diluted with a solvent to reduce the concentration of interfering matrix components.[1][8] | Simple and fast. | May lead to a loss of sensitivity, making it unsuitable for trace-level analysis.[10] |
Table 2: Performance of Different Sample Cleanup Techniques for this compound Analysis
| Cleanup Technique | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Key Features |
| Immunoaffinity Columns (IAC) | 70 - 117%[15][23] | < 15% | Highly specific for T-2 and HT-2 toxins, providing excellent cleanup and analyte concentration.[13][16] |
| QuEChERS | 83.6 - 102.9%[21] | < 15.7%[21] | Fast, easy, and uses small amounts of solvents; effective for multi-mycotoxin analysis.[18][19][20] |
| Solid-Phase Extraction (SPE) | Generally > 70% | Variable | A versatile technique that can be optimized for different matrices and interferences. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
-
Prepare a blank matrix extract: Extract a sample known to be free of this compound using your validated extraction method.
-
Prepare standard solutions:
-
Standard in Solvent: Prepare a solution of this compound in a clean solvent (e.g., acetonitrile (B52724)/water) at a known concentration (e.g., 50 ng/mL).
-
Post-extraction Spike: Spike the same amount of this compound standard into a portion of the blank matrix extract to achieve the same final concentration as the standard in solvent.
-
-
Analyze by LC-MS/MS: Inject both solutions into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
-
Protocol 2: Sample Preparation using Immunoaffinity Column (IAC) Cleanup
-
Extraction: Extract the homogenized sample (e.g., 25 g of ground cereal) with a suitable solvent mixture (e.g., 100 mL of methanol (B129727)/water, 80:20, v/v) by blending at high speed for 3 minutes.
-
Filtration: Filter the extract through a fluted filter paper.
-
Dilution: Dilute a portion of the filtrate with phosphate-buffered saline (PBS) or water as recommended by the IAC manufacturer.
-
IAC Cleanup: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will bind to the HT-2 and T-2 toxins.[13]
-
Washing: Wash the column with water or a specified wash buffer to remove unbound matrix components.[13]
-
Elution: Elute the toxins from the column using a small volume of methanol or another suitable solvent.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of injection solvent for LC-MS/MS analysis.
Protocol 3: Generic QuEChERS Procedure for this compound in Cereals
-
Sample Hydration: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube and add 10 mL of water. Vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Vortex vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine - PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Visualizations
Caption: General workflow for this compound analysis highlighting the point of matrix interference.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. brill.com [brill.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mytoolbox.eu [mytoolbox.eu]
- 5. benchchem.com [benchchem.com]
- 6. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. EASI-EXTRACT® T-2 and HT-2 - Food & Feed Analysis [food.r-biopharm.com]
- 14. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification columns - Food & Feed Analysis [food.r-biopharm.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Item - Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 21. Simultaneous determination of aflatoxins, T-2 and HT-2 toxins, and fumonisins in cereal-derived products by QuEChERS extraction coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Analysis of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Animal Feed by LC-MS/MS Using Cleanup with a Multi-Antibody Immunoaffinity Column - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of HT-2 toxin during sample extraction
Welcome to the technical support center for improving the recovery of HT-2 toxin during sample extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to poor recovery of this compound during sample extraction and analysis.
FAQ 1: What are the common causes of low this compound recovery?
Low recovery of this compound can be attributed to several factors throughout the analytical process. These include:
-
Suboptimal Extraction Solvent: The choice of solvent and its composition are critical for efficiently extracting this compound from the sample matrix.[1]
-
Matrix Effects: Complex sample matrices, such as those found in cereals and feed, can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis.[2][3]
-
Inefficient Sample Clean-up: Failure to adequately remove co-extracted matrix components can result in poor recovery and analytical variability.[1]
-
Toxin Instability: this compound can degrade under certain conditions, such as high pH or prolonged exposure to certain solvents.[4]
-
Incomplete Extraction: Insufficient extraction time or inadequate physical disruption of the sample can lead to incomplete release of the toxin from the matrix.[5]
FAQ 2: How can I optimize my extraction solvent for better HT-2 recovery?
The selection of an appropriate extraction solvent is a crucial first step. Generally, a mixture of an organic solvent with water is effective for extracting type-A trichothecenes like HT-2.[1]
Recommendations:
-
Solvent Composition: Mixtures of acetonitrile (B52724) and water, typically in ratios from 50:50 (v/v) to 80:20 (v/v), are commonly used.[1] Methanol (B129727) can also be used as an alternative to acetonitrile.[1]
-
Acidification: The addition of a small amount of acid, such as formic or acetic acid (0.3–10%), can improve extraction efficiency by helping to break the bonds between the mycotoxin and the matrix.[1]
-
Matrix Considerations: The optimal solvent can vary depending on the sample matrix. For instance, a study on cereal-based porridge found that a simple ultrasonic-assisted extraction without further clean-up yielded recoveries from 63.5% to 113.2%.[6]
FAQ 3: I'm observing significant matrix effects. What strategies can I use to mitigate them?
Matrix effects, particularly ion suppression in LC-MS/MS, are a common challenge in mycotoxin analysis, with some matrices like spices showing up to -89% ion suppression.[2][3] Several calibration strategies can be employed to compensate for these effects:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for signal suppression or enhancement.
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled internal standard (e.g., ¹³C-HT-2) is a highly effective way to correct for matrix effects and variations in instrument response.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample extract at different concentrations to create a calibration curve within the sample matrix itself.[2][3]
The following diagram illustrates a decision-making workflow for addressing matrix effects.
FAQ 4: Which sample clean-up technique is most effective for this compound?
Sample clean-up is essential to remove co-extracted matrix components that can interfere with analysis.[1]
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up mycotoxin extracts. Various SPE cartridges are available:
-
Oasis HLB cartridges have shown high recoveries (85–108%) for mycotoxins.[6]
-
MycoSep columns and Bond Elute Mycotoxin columns are also utilized for the analysis of type-A trichothecenes.[7]
-
C18 SPE cartridges have sometimes resulted in poor recoveries (0–68%) due to the loss of compounds during purification.[6]
-
-
Immunoaffinity Columns (IAC): These columns use specific antibodies to bind the target analyte, providing high specificity and excellent clean-up.[6] Recoveries for T-2 and HT-2 toxins using IAC can range from 78.6% to 98.6%.[6]
The following diagram outlines a general experimental workflow for this compound extraction and clean-up.
FAQ 5: How can I ensure the stability of this compound during sample preparation?
This compound is generally stable, but certain conditions can lead to degradation.
-
Solvent Choice: Methanol is not recommended for long-term storage of trichothecenes at room temperature due to the risk of transesterification.[4] Acetonitrile is a more suitable solvent for stock solutions.[4]
-
pH: T-2 toxin, a related trichothecene, shows gradual degradation at a pH of about 11.[4] It is advisable to maintain a neutral or slightly acidic pH during extraction and storage.
-
Temperature: For short-term storage (up to a week), extracts and injection solutions are stable at 2–10 °C.[4] For longer-term storage, freezing at -20 °C is recommended.[4]
-
Thermal Processing: During food processing like baking, this compound shows some degradation, though it is generally more stable than T-2 toxin.[8][9] Reductions of up to 20% have been observed during biscuit-making.[8][9]
Data Summary Tables
The following tables summarize quantitative data from various studies to aid in method development and troubleshooting.
Table 1: Comparison of Different Clean-up Cartridges for Mycotoxin Recovery
| SPE Cartridge Type | Recovery Range (%) | Commodity | Reference |
| Oasis HLB | 85 - 108 | Not specified | [6] |
| C18 | 0 - 68 | Not specified | [6] |
| T2/HT2 Immunoaffinity Column | 78.6 - 98.6 | Cereal Products | [6] |
Table 2: Recovery of HT-2 and T-2 Toxins in Spiked Cereal Samples
| Commodity | Spiking Level (µg/kg) | Recovery Range (%) | Relative Standard Deviation (RSD) | Reference |
| Oats | 50 - 1000 | 87 - 96 | < 7% | [5] |
| Wheat | 25 - 100 | 91 - 103 | < 5% | [5] |
Detailed Experimental Protocols
Protocol 1: Generic Solid-Liquid Extraction (SLE) and Clean-up for this compound in Cereals
This protocol provides a general procedure for the extraction and clean-up of this compound from cereal matrices.
-
Sample Preparation:
-
Grind a representative sample of the cereal to a fine powder.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
-
Extraction:
-
Add 20 mL of an extraction solvent, such as acetonitrile/water (86:14, v/v).[10] Other ratios like 80:20 (v/v) with 1% formic acid can also be effective.[1]
-
Shake vigorously for 60-90 minutes at room temperature.[1] An extraction time of 60 minutes has been shown to achieve up to 80% recovery.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Clean-up (using SPE):
-
Take a defined volume of the supernatant (e.g., 2 mL) and dilute it with water to reduce the acetonitrile concentration before applying to the SPE column.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or an immunoaffinity column) according to the manufacturer's instructions.
-
Load the diluted extract onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation for Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability of T-2 and HT-2 toxins during biscuit- and crun...: Ingenta Connect [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HT-2 Toxin Chromatography
For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of HT-2 toxin, achieving a symmetrical, sharp peak is paramount for accurate quantification and reliable data. Poor peak shape, including tailing, fronting, and splitting, can indicate a variety of issues within the analytical method or instrumentation. This guide provides a structured approach to troubleshooting and resolving these common chromatographic problems.
Frequently Asked Questions (FAQs) about Poor Peak Shape in this compound Analysis
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in reversed-phase chromatography of moderately polar compounds like this compound. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the this compound and residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns) can lead to peak tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, causing tailing.[1][2][3]
-
Column Contamination or Degradation: Accumulation of matrix components from the sample on the column can create active sites that cause tailing. Over time, the stationary phase can also degrade.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause the peak to broaden and tail.[3]
-
Sample Overload: Injecting too much analyte can saturate the column, leading to a distorted peak shape.[3][4]
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting, where the peak's leading edge is less steep than its trailing edge, is often indicative of:
-
Column Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, resulting in a fronting peak.[4][5]
-
Column Issues: A void or channel in the column packing material at the inlet can lead to peak fronting.[2][4]
Q3: I am observing a split peak for this compound. What are the likely reasons?
A3: A split peak suggests that the analyte is being separated into two or more bands as it passes through the column. Common causes include:
-
Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, creating different flow paths for the sample.[2]
-
Column Void: A void or channel in the stationary phase packing can cause the sample to be distributed unevenly.[2][4]
-
Sample Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.
-
Co-elution: An interfering compound from the matrix may be eluting at a very similar retention time to this compound, giving the appearance of a split peak.[2]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
| Step | Action | Rationale |
| 1 | Review Mobile Phase Composition | Ensure the mobile phase contains an appropriate additive to minimize silanol interactions. For LC-MS applications, 0.1% formic acid or 5-10 mM ammonium (B1175870) formate/acetate are commonly used to improve peak shape for trichothecenes.[3][6][7] |
| 2 | Adjust Mobile Phase pH | Since this compound has hydroxyl groups, a slightly acidic mobile phase (pH 3-4) can help to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[1][3] |
| 3 | Use an End-Capped Column | Employ a high-quality, end-capped C18 or a polar-modified column (e.g., Phenyl-Hexyl) to minimize secondary interactions with silanol groups.[8] |
| 4 | Check for Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase) to remove any strongly retained matrix components. If tailing persists, consider replacing the column. |
| 5 | Minimize Extra-Column Volume | Use tubing with a small internal diameter and the shortest possible length to connect the column to the detector. |
| 6 | Reduce Sample Concentration/Injection Volume | Dilute the sample or reduce the injection volume to check for column overload.[3][4] |
Guide 2: Resolving Peak Fronting and Splitting
This guide outlines the steps to troubleshoot peak fronting and splitting.
| Step | Action | Rationale |
| 1 | Address Potential Column Overload | Reduce the injection volume or dilute the sample to see if the peak shape improves.[4] |
| 2 | Optimize Sample Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. If a stronger solvent must be used, reduce the injection volume.[4][5] |
| 3 | Inspect the Column Inlet | If fronting or splitting persists across multiple injections and with different analytes, there may be a physical issue with the column. Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any particulates from the inlet frit.[2] |
| 4 | Use a Guard Column | A guard column can protect the analytical column from particulates and strongly retained compounds from the sample matrix, which can cause peak splitting and fronting over time. |
| 5 | Investigate Co-elution | If only the this compound peak is splitting, consider the possibility of a co-eluting interference. Adjust the mobile phase gradient or temperature to try and resolve the two components. Mass spectrometry can help confirm if the split peak is due to an interfering compound with a different mass-to-charge ratio. |
Experimental Protocols
Typical LC-MS/MS Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) or a Phenyl-Hexyl column.[7][8]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid and 5 mM ammonium formate.[6][7]
-
Gradient Elution: A typical gradient might start at 10-20% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Samples are typically extracted with an acetonitrile/water mixture (e.g., 80:20 v/v), followed by a clean-up step using immunoaffinity columns or solid-phase extraction (SPE) to remove matrix interferences.[9]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.[8]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HT-2 Toxin Analysis in Mass Spectrometry
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression during the analysis of HT-2 toxin by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis, potentially leading to underestimation of the toxin levels in your samples.
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in this compound analysis is primarily caused by matrix effects, where components of the sample matrix (e.g., fats, sugars, and salts in food and feed samples) interfere with the ionization process.[2] The extent of ion suppression can vary significantly depending on the complexity of the matrix. For instance, complex matrices like spices can cause strong ion suppression.[3][4]
Q3: How can I minimize ion suppression for this compound analysis?
A3: Several strategies can be employed to minimize ion suppression:
-
Effective Sample Preparation: Implementing a thorough sample cleanup method is crucial. Techniques like Solid-Phase Extraction (SPE) and Immunoaffinity Column (IAC) cleanup are highly effective at removing interfering matrix components.[5]
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate this compound from matrix components can significantly reduce suppression.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as ¹³C-labeled this compound, is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of suppression, allowing for accurate quantification.[2][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.[3]
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to Electrospray Ionization (ESI) and can be a viable alternative for this compound analysis.[7][8]
Q4: When should I use a "dilute and shoot" approach versus a more extensive sample cleanup?
A4: The "dilute and shoot" method, where the sample extract is simply diluted before injection, can be a quick and easy approach for relatively clean matrices.[9] However, for complex matrices that are known to cause significant ion suppression, a more extensive cleanup method like SPE or IAC is recommended to ensure accurate and reliable results.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Signal Intensity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | - Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or IAC. - Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. - Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience similar suppression, allowing for accurate correction.[2][6] - Switch Ionization Source: Consider using an APCI source if available, as it is generally less prone to suppression than ESI.[7][8] |
| Poor Fragmentation: The collision energy in your MS/MS method is not optimized for this compound. | - Optimize Collision Energy: Perform a compound optimization experiment to determine the optimal collision energy for the specific precursor-to-product ion transition of this compound. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The analyte is interacting with active sites on the analytical column. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionic state. - Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol (B1196071) interactions. |
| Column Overload: Injecting too much sample. | - Reduce Injection Volume or Dilute the Sample: This will reduce the amount of analyte and matrix components being introduced to the column. | |
| Inconsistent Results/Poor Reproducibility | Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression. | - Standardize Sample Preparation: Ensure that your sample preparation protocol is consistent for all samples. - Use a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[2][6] - Matrix-Matched Calibrants: Prepare your calibration standards in a pooled blank matrix to account for consistent matrix effects.[3] |
Quantitative Data on Ion Suppression and Method Performance
The following tables summarize quantitative data on matrix effects and the performance of different sample preparation methods for this compound analysis.
Table 1: Matrix Effect of this compound in Various Cereal Matrices
| Matrix | Matrix Effect (%) | Reference |
| Maize | -25 | [4] |
| Compound Feed | -40 | [4] |
| Straw | -60 | [4] |
| Spices | -89 | [3][4] |
Matrix effect was calculated as (1 - (peak area in matrix / peak area in solvent)) * 100. A negative value indicates ion suppression.
Table 2: Comparison of Recovery Rates for Different Sample Cleanup Methods for this compound
| Cleanup Method | Matrix | Recovery Rate (%) | Reference | | :--- | :--- | :--- | | Immunoaffinity Column (IAC) | Cereals | 70-99 |[10] | | MycoSep® 227 | Layer Feed | 50-63 |[11] | | BondElut® Mycotoxin | Layer Feed | 32-67 |[11] | | "Dilute and Shoot" | Wheat | 88-105 (with SIL-IS) |[2][6] |
Experimental Protocols
Protocol 1: "Dilute and Shoot" Method for this compound in Cereals
This protocol is a rapid and simple method suitable for screening purposes or for matrices with low to moderate matrix effects.
-
Extraction:
-
Weigh 5 g of homogenized and ground cereal sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724)/water (80:20, v/v).
-
Shake vigorously for 60 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dilution:
-
Take an aliquot of the supernatant and dilute it 1:1 with water.
-
If using a stable isotope-labeled internal standard, add it to the diluted extract at this stage.
-
-
Analysis:
-
Inject the diluted extract into the LC-MS/MS system.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup for this compound in Cereals
This protocol provides a highly selective cleanup, resulting in a cleaner extract and reduced ion suppression.
-
Extraction:
-
Extract the sample as described in Protocol 1 (steps 1a-1d).
-
-
Dilution and Column Loading:
-
Dilute the supernatant with phosphate-buffered saline (PBS) to reduce the acetonitrile concentration to <10%.
-
Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with PBS to remove unbound matrix components.
-
-
Elution:
-
Elute the this compound from the column with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. trilogylab.com [trilogylab.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
dealing with co-eluting interferences in HT-2 analysis
Welcome to the technical support center for HT-2 toxin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for dealing with co-eluting interferences during HT-2 analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing poor peak shape and resolution for this compound. What are the possible causes and solutions?
Answer:
Poor peak shape, such as tailing or fronting, and inadequate resolution from other matrix components can significantly impact the accuracy of this compound quantification.[1] Common causes and their solutions are outlined below:
| Possible Cause | Recommended Solution |
| Column Overload or Contamination | Dilute the sample extract and re-inject. If the problem persists, clean or replace the analytical column.[1] |
| Improper Mobile Phase | Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH. Using additives like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape.[1] |
| Suboptimal Gradient Elution | Adjust the gradient profile of your liquid chromatography method. A shallower gradient can enhance the separation of closely eluting compounds.[1] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent and stable temperature throughout the analytical run.[1] |
Question 2: My HT-2 quantification is inaccurate and shows high variability. What could be the reason?
Answer:
Inaccurate and variable results in HT-2 analysis are frequently linked to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte in the mass spectrometer.[1][2] This is a significant challenge, especially in complex matrices like cereals.[1][2]
Troubleshooting Workflow for Inaccurate Quantification:
Caption: Troubleshooting workflow for inaccurate HT-2 quantification.
Question 3: I suspect an isobaric interference is affecting my HT-2 analysis. How can I confirm and resolve this?
Answer:
Isobaric interferences happen when a co-eluting compound has the same nominal mass as the target analyte, which can lead to false positives or overestimated concentrations.[1]
Strategies to Address Isobaric Interferences:
| Strategy | Description |
| High-Resolution Mass Spectrometry (HRMS) | Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide accurate mass measurements, which can distinguish between HT-2 and the interfering compound based on their different elemental compositions.[1] |
| Tandem Mass Spectrometry (MS/MS) | Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select unique precursor-to-product ion transitions for HT-2 that are not present for the interfering compound. |
| Chromatographic Separation | Further optimize the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve baseline separation of HT-2 from the isobaric interference. |
Frequently Asked Questions (FAQs)
What are common co-eluting interferences in HT-2 analysis in cereal matrices?
In cereal grains, this compound often co-occurs with T-2 toxin, and T-2 toxin can be rapidly hydrolyzed to HT-2 in vivo.[3] Therefore, for risk assessment, the sum of T-2 and HT-2 toxins is usually considered.[3] Other Fusarium-produced trichothecenes like neosolaniol (B1681912) and diacetoxyscirpenol (B1670381) can also be present.[3] Additionally, "masked" forms of mycotoxins, such as this compound 3-O-glucoside, may be present and can co-elute or interfere with the analysis.[4]
What are the most effective sample preparation techniques to minimize co-eluting interferences?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
| Technique | Description |
| Solid Phase Extraction (SPE) | A versatile technique for pre-concentrating the sample and removing interferences.[5] |
| QuEChERS | Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves an extraction and cleanup step to remove a broad range of matrix components.[1][6] |
| Immunoaffinity Columns (IAC) | These columns contain antibodies specific to the toxin of interest, providing very high selectivity and efficient clean-up.[1] |
| Dilution | A simple method to reduce matrix effects, but it may compromise the limit of detection.[7] |
Sample Preparation Workflow:
Caption: General sample preparation workflow for HT-2 analysis.
How can I use an internal standard to correct for matrix effects?
The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled HT-2.[8][9] The SIL-IS is added to the sample at the beginning of the workflow. It will co-elute with the native HT-2 and experience similar ionization suppression or enhancement.[2][9] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[2]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for HT-2 in Cereals
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).[1]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol provides a highly selective cleanup for HT-2.
-
Sample Extraction:
-
Extract the mycotoxins from the ground sample using a suitable solvent mixture (e.g., methanol (B129727)/water).[10]
-
Filter the extract.[1]
-
-
IAC Cleanup:
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.[1]
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate. The this compound will bind to the antibodies in the column.[1]
-
Wash the column with water or a wash buffer to remove unbound matrix components.[1]
-
Elute the this compound from the column using a solvent like methanol or acetonitrile.[1][10]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fishersci.pt [fishersci.pt]
- 7. mdpi.com [mdpi.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Enhancing HT-2 Toxin Detection Sensitivity
Welcome to the technical support center for HT-2 toxin detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound, and how do they compare in terms of sensitivity?
A1: Several methods are available for the detection of this compound, each with varying levels of sensitivity. The most common techniques include chromatographic methods, immunoassays, and biosensors. Chromatographic methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, making them a gold standard for quantitative analysis.[1][2][3] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for rapid screening due to their simplicity and high throughput.[4][5] Newer biosensor technologies, including those based on aptamers and nanomaterials, are emerging as highly sensitive and rapid detection platforms.[6][7][8]
Q2: How can I improve the sensitivity of my ELISA for this compound detection?
A2: To enhance the sensitivity of your HT-2 ELISA, consider the following strategies:
-
Switch to a Non-Competitive Assay Format: Non-competitive immunoassays, such as the immune complex (IC) ELISA, have been shown to be over 10 times more sensitive than traditional competitive ELISA formats for this compound detection.[5][9][10][11]
-
Utilize Signal Amplification Techniques: Incorporating signal amplification strategies can significantly boost sensitivity. This can be achieved through the use of enzyme-based amplification systems like horseradish peroxidase (HRP) with a chromogenic substrate, or by using fluorescent or chemiluminescent substrates.[4][12]
-
Antibody Optimization: The choice and quality of antibodies are critical. Using high-affinity monoclonal antibodies or recombinant antibody fragments (Fabs or scFvs) can improve specificity and sensitivity.[9][10][13]
Q3: What are the advantages of using aptamer-based biosensors for this compound detection?
A3: Aptamer-based biosensors offer several advantages for this compound detection:
-
High Affinity and Specificity: Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind to this compound with high affinity and specificity, similar to or even superior to antibodies.[7]
-
Ease of Synthesis and Modification: Aptamers are chemically synthesized, allowing for large-scale production with high reproducibility and easy modification with signaling molecules like fluorophores or quenchers.[6]
-
Signal Amplification Strategies: Aptasensors can be integrated with various signal amplification strategies, such as fluorescence resonance energy transfer (FRET), surface-enhanced Raman scattering (SERS), and hybridization chain reaction (HCR), to achieve ultra-sensitive detection.[7][14][15]
Q4: Can nanomaterials be used to enhance the sensitivity of this compound detection?
A4: Yes, nanomaterials play a significant role in enhancing the sensitivity of biosensors for mycotoxin detection.[16][17][18] Gold nanoparticles (AuNPs), graphene, and quantum dots are commonly used.[19] These materials can be used as immobilization platforms for recognition elements (antibodies or aptamers) or as signal labels, leading to improved sensor performance due to their unique optical and electronic properties.[17][18] For instance, magnetic graphene oxide has been used for efficient separation and enrichment of the target, leading to a significant reduction in background interference and enhanced signal.[20]
Troubleshooting Guides
Issue 1: Low Sensitivity or High Limit of Detection (LOD) in Immunoassays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies. |
| Inefficient Blocking | Optimize the blocking buffer (e.g., concentration of BSA or non-fat milk) and incubation time to minimize non-specific binding. |
| Matrix Effects from Sample | Implement a sample clean-up step using immunoaffinity columns or other solid-phase extraction methods.[1] Prepare standards in a matrix that matches your sample to construct a matrix-matched calibration curve.[5] |
| Competitive Assay Format Limitation | Consider switching to a more sensitive non-competitive immunoassay format.[9][10][11] |
| Low Signal Generation | Use a more sensitive substrate, such as a chemiluminescent or fluorescent substrate, instead of a colorimetric one.[4] |
Issue 2: Poor Reproducibility in HPLC-Based Detection
| Possible Cause | Troubleshooting Steps |
| Inconsistent Derivatization | Optimize the derivatization reaction conditions, including the ratio of toxin to derivatizing reagent and catalyst, temperature, and reaction time.[21][22] Ensure complete removal of excess derivatizing reagent before HPLC analysis. |
| Degradation of Fluorescent Derivatives | Check the stability of the derivatized toxins. Store them at appropriate temperatures (e.g., -20°C) and protect them from light.[21][22] |
| Variable Sample Extraction Efficiency | Validate and standardize your sample extraction protocol. Ensure consistent solvent volumes, extraction times, and mixing procedures. |
| LC-MS/MS Signal Suppression | Use an internal standard to correct for matrix effects. Optimize the clean-up procedure to remove interfering compounds.[3] Consider using atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) if ion suppression is severe. |
Quantitative Data Summary
Table 1: Comparison of Different Methods for this compound Detection
| Detection Method | Reported Limit of Detection (LOD) | Key Advantages | References |
| Non-competitive TR-FRET Immunoassay | 0.38 ng/mL (19 µg/kg) | High specificity, speed, and simplicity.[9][10] | [9][10][11] |
| Non-competitive ELISA | 0.1 ng/mL (4 µg/kg) in barley | Over 10-fold more sensitive than competitive ELISA.[5] | [5] |
| Chemiluminescent ELISA (CL-ELISA) | IC50 of 27.27 ng/mL | High sensitivity and no cross-reactivity with other mycotoxins. | [4] |
| Biotechnology-enhanced Immunoassay | 0.43 ng/mL | High sensitivity and selectivity. | [13] |
| HPLC with Fluorescence Detection (PCC derivatization) | 2.8 ng | Good sensitivity and repeatability. | [21] |
| Split Aptamer Biosensor | 0.83 pM | Ultrasensitive with dual signal enhancement. | [20] |
Experimental Protocols
Protocol 1: Non-Competitive Immune Complex (IC) ELISA for this compound
This protocol is based on the principle of an anti-immune complex antibody recognizing the complex formed between the primary antibody and the this compound.[5]
-
Coating: Coat microtiter plate wells with a biotinylated anti-HT-2 Fab fragment and incubate.
-
Washing: Wash the wells to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., BSA solution) to prevent non-specific binding and incubate.
-
Washing: Repeat the washing step.
-
Sample/Standard Addition: Add this compound standards or samples to the wells and incubate to allow the formation of the Fab-HT-2 immune complex.
-
Washing: Repeat the washing step.
-
Detection Antibody Addition: Add an anti-immune complex single-chain variable fragment alkaline phosphatase fusion (scFv-AP) which specifically binds to the formed immune complex. Incubate.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add a suitable alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is directly proportional to the amount of this compound in the sample.
Protocol 2: Pre-column Derivatization of this compound for HPLC-FD Analysis
This protocol describes the derivatization of this compound with a fluorescent labeling reagent, pyrene-1-carbonyl cyanide (PCC), for enhanced detection by HPLC with a fluorescence detector.[21][22]
-
Reagent Preparation: Prepare solutions of this compound standard/sample, PCC (derivatizing reagent), and 4-dimethylaminopyridine (B28879) (DMAP) (catalyst) in a suitable solvent like toluene.
-
Reaction Mixture: In a reaction vial, mix the this compound solution with the PCC and DMAP solutions. The optimal stoichiometric ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at 50°C for 10 minutes.
-
Reaction Quenching: Stop the reaction by adding a quenching reagent if necessary, or by immediate cooling.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector.
-
Detection: Monitor the fluorescence of the HT-2-PCC derivative at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Workflow for the non-competitive immune complex ELISA.
Caption: Aptasensor mechanism with signal amplification.
Caption: Logical flow for troubleshooting low sensitivity issues.
References
- 1. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 2. trilogylab.com [trilogylab.com]
- 3. researchgate.net [researchgate.net]
- 4. High-sensitivity chemiluminescent immunoassay investigation and application for the detection of T-2 toxin and major metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Frontiers | Aptamer-Based Biosensor for Detection of Mycotoxins [frontiersin.org]
- 8. Advances in Aptamer-Based Biosensors for the Detection of Foodborne Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Colorimetric Strategies for Mycotoxins Detection: Toward Rapid Industrial Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docta.ucm.es [docta.ucm.es]
- 14. An aptasensor-based fluorescent signal amplification strategy for highly sensitive detection of mycotoxins - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. An aptasensor-based fluorescent signal amplification strategy for highly sensitive detection of mycotoxins - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 17. Nanomaterial-based biosensors for food toxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual Signal Enhancement by Magnetic Separation and Split Aptamer for Ultrasensitive T-2 Toxin Detection [mdpi.com]
- 21. Improvement of detection sensitivity of T-2 and HT-2 toxins using different fluorescent labeling reagents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
reducing variability in HT-2 toxin immunoassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in HT-2 toxin immunoassay results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound immunoassays?
High variability in this compound immunoassays can stem from several factors throughout the experimental workflow. Key sources include inconsistent pipetting technique, inadequate plate washing, temperature fluctuations during incubation, and variability in incubation times.[1] Lot-to-lot differences in critical reagents such as antibodies and standards can also contribute significantly to inter-assay variability.[2] Furthermore, the complex nature of sample matrices, like cereals, can introduce interfering compounds, leading to inaccurate results.[3]
Q2: What is an acceptable level of variability in an this compound immunoassay?
For most immunoassays, an intra-assay coefficient of variation (%CV) of less than 10% for replicate samples is considered acceptable. The inter-assay %CV, which measures variation between different experiments, should ideally be below 15%.[2][4] However, these values can vary depending on the specific assay type and the laboratory's established quality control standards.
Q3: How can I minimize pipetting errors?
Pipetting is a critical step where small errors can lead to significant variability.[1] To minimize these errors, ensure your pipettes are properly calibrated and use high-quality tips that fit correctly.[1][5] When pipetting, hold the pipette vertically and immerse the tip just below the surface of the liquid.[1] Pre-wetting the tip by aspirating and dispensing the liquid a few times can improve accuracy, especially with viscous samples.[5] Always change tips between different samples and reagents to prevent cross-contamination.[5]
Q4: What is the importance of the washing steps?
Inadequate or inconsistent washing can lead to high background signals and poor precision.[5] Ensure that the specified volume of wash buffer is used to thoroughly wash all wells.[5] If using an automated plate washer, verify that all nozzles are dispensing and aspirating correctly.[5] When washing manually, apply a consistent technique across all wells.[1] After the final wash, remove any residual buffer by inverting the plate and tapping it firmly on a clean paper towel.[5]
Q5: How do temperature and incubation times affect the assay?
Temperature fluctuations can alter the kinetics of antibody-antigen binding and enzyme activity, leading to variability.[1] It is crucial to allow all reagents and samples to reach room temperature before starting the assay.[1][6] During incubation steps, avoid stacking plates and use a temperature-controlled incubator to ensure uniformity.[1][6] Similarly, inconsistent incubation times can cause differences in signal development. Use a timer to ensure all wells are incubated for the exact same duration.[1]
Troubleshooting Guides
Issue 1: High Intra-Assay Variability (High %CV between replicates)
High coefficient of variation (%CV) between replicate wells within the same assay is a common issue that can obscure genuine results. This is often linked to technical inconsistencies during the assay procedure.
Troubleshooting Workflow:
Caption: Troubleshooting high intra-assay variability.
Detailed Steps:
-
Review Pipetting Technique: Inconsistent pipetting is a primary cause of high replicate variability.[1][6]
-
Action: Ensure pipettes are calibrated. Use a consistent pipetting rhythm and angle for all wells. Pre-wet pipette tips.
-
-
Check Plate Washing: Inadequate or non-uniform washing can leave residual reagents, causing inconsistent results.[1][5]
-
Action: If using an automated washer, check for clogged nozzles. If washing manually, ensure equal force and volume are applied to all wells.
-
-
Examine Incubation Conditions: Temperature gradients across the plate can lead to "edge effects," where outer wells behave differently from inner wells.[6]
-
Action: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.
-
-
Check for Bubbles: Bubbles in wells can interfere with the optical reading.[6]
-
Action: Visually inspect wells for bubbles before reading the plate. Gently tap the plate or use a clean pipette tip to remove them.
-
Issue 2: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
High variability between different assay runs makes it difficult to compare results over time. This is often due to variations in reagents, environmental conditions, or procedural execution.
Troubleshooting Workflow:
Caption: Troubleshooting high inter-assay variability.
Detailed Steps:
-
Check Reagent Lots: Using different lots of antibodies, conjugates, or standards can introduce significant variability.[2][7]
-
Action: Record the lot numbers of all reagents used for each assay. When a new lot is introduced, perform bridging studies to ensure consistency with the previous lot.[7]
-
-
Review Standard Preparation: Improperly prepared or stored standards are a common source of error.
-
Action: Prepare fresh standard dilutions for each assay run.[2] Ensure thorough mixing of stock solutions before dilution.
-
-
Standardize Environmental Conditions: Variations in laboratory temperature and humidity between assay runs can affect results.
-
Action: Perform assays in a temperature-controlled environment. Allow all reagents to equilibrate to the same temperature before use.[1]
-
-
Confirm Instrument Performance: Ensure the plate reader is functioning correctly.
-
Action: Run performance verification tests on the plate reader as recommended by the manufacturer.
-
Experimental Protocols
Protocol 1: Standard Pipette Calibration Check
This protocol provides a quick method to verify the accuracy of your pipettes.
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Set up: Place a weigh boat on a calibrated analytical balance and tare it.
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Pipetting: Set the pipette to the desired volume (e.g., 100 µL). Aspirate deionized water.
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Dispensing: Dispense the water into the weigh boat.
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Recording: Record the weight. For water at room temperature, 1 mg is approximately equal to 1 µL.
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Analysis: Repeat steps 2-4 multiple times. The average weight should be within the manufacturer's specified tolerance for the pipette.
Protocol 2: Uniform Plate Washing (Manual)
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Aspiration: After incubation, aspirate the contents of all wells.
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Dispensing: Using a multichannel pipette, dispense the recommended volume of wash buffer into each well. Avoid touching the bottom of the wells.
-
Soaking (if required): Allow the wash buffer to soak for the time specified in the kit protocol. Do not let the wells dry out at any stage.[5]
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Aspiration: Aspirate the wash buffer.
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Repeat: Repeat steps 2-4 for the recommended number of wash cycles.
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Final Wash: After the last wash, invert the plate and tap it firmly on a lint-free absorbent paper to remove any remaining buffer.[5]
Quantitative Data Summary
The following tables summarize performance data from various this compound immunoassay studies. These values can serve as a benchmark for your own experiments.
Table 1: Intra-Assay and Inter-Assay Precision (%CV)
| Matrix | Analyte | Spiking Level (µg/kg) | Intra-Assay %CV | Inter-Assay %CV | Reference |
| Wheat | T-2/HT-2 | 50 | 4.6% | 3.3% | [8] |
| Wheat | T-2/HT-2 | 100 | 3.6% | 1.6% | [8] |
| Baby Food | T-2/HT-2 | 25 | 0.97% | 6.8% | [8] |
| Baby Food | T-2/HT-2 | 50 | 6.3% | 0.08% | [8] |
| Rye | T-2/HT-2 | 12.5 | 14.7% | N/A | [9] |
| Rye | T-2/HT-2 | 25 | 11.7% | N/A | [9] |
N/A: Not available in the cited source.
Table 2: Recovery Rates in Different Matrices
| Matrix | Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Reference |
| Wheat | T-2 | 17 | 104% | [10] |
| Wheat | HT-2 | 33 | 114% | [10] |
| Wheat | Sum T-2/HT-2 | 50 | 111% | [10] |
| Baby Food | T-2 | 8 | 103% | [10] |
| Baby Food | HT-2 | 17 | 136% | [10] |
| Baby Food | Sum T-2/HT-2 | 25 | 126% | [10] |
| Rye | T-2/HT-2 | 12.5 | 114% | [9] |
| Rye | T-2/HT-2 | 25 | 110% | [9] |
References
- 1. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 2. benchchem.com [benchchem.com]
- 3. marketreportanalytics.com [marketreportanalytics.com]
- 4. salimetrics.com [salimetrics.com]
- 5. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 6. arp1.com [arp1.com]
- 7. biocompare.com [biocompare.com]
- 8. A rapid optical immunoassay for the screening of T-2 and this compound in cereals and maize-based baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-2 Toxin/HT-2 Toxin and Ochratoxin A ELISAs Development and In-House Validation in Food in Accordance with Commission Regulation (EU) No 519/2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Addressing Cross-Reactivity in HT-2 Toxin Antibody-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing antibody-based assays for the detection of HT-2 toxin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to antibody cross-reactivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My this compound concentrations are unexpectedly high.
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Question: I am getting higher than expected concentrations of this compound in my samples. Could this be due to cross-reactivity?
-
Answer: Yes, this is a common issue. This compound-specific antibodies can also bind to structurally similar mycotoxins, leading to an overestimation of the this compound concentration. The most common cross-reactant is T-2 toxin, the metabolic precursor to this compound.[1][2] Many antibodies raised against T-2 toxin show significant cross-reactivity with this compound, and vice-versa.[2][3] Some commercial ELISA kits are even designed to detect the sum of T-2 and HT-2 toxins.[3]
Troubleshooting Steps:
-
Review Antibody Specificity: Check the technical data sheet for your antibody or ELISA kit for information on cross-reactivity with other mycotoxins, especially T-2 toxin.
-
Analyze for T-2 Toxin: If possible, analyze your sample for the presence of T-2 toxin using a specific method to determine if it is a contributing factor.
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Perform a Cross-Reactivity Test: If you have access to purified T-2 toxin, you can perform a competitive ELISA to determine the percentage of cross-reactivity of your antibody (see Experimental Protocols section).
-
Consider a Different Antibody: If cross-reactivity with T-2 toxin is significant and problematic for your application, consider sourcing an antibody with higher specificity for this compound.
-
Issue 2: High background signal in my ELISA.
-
Question: I am observing a high background signal across my entire ELISA plate, which is making it difficult to accurately quantify my results. What could be the cause?
-
Answer: High background in an ELISA can be caused by several factors, including non-specific binding of the antibodies, issues with the blocking step, or problems with the substrate.
Troubleshooting Steps:
-
Optimize Blocking: Ensure that the blocking buffer is fresh and that the incubation time is sufficient to block all non-specific binding sites on the microplate wells. You can try increasing the blocking incubation time or using a different blocking agent.
-
Increase Washing Steps: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to high background. Increase the number and vigor of your wash steps.
-
Check Reagent Concentrations: The concentrations of your primary or secondary antibodies may be too high, leading to non-specific binding. Try titrating your antibodies to find the optimal concentration.
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Substrate Quality: Ensure your substrate solution has not been contaminated and is not expired. Prepare it fresh if necessary.
-
Issue 3: Poor reproducibility between replicate wells.
-
Question: I am seeing high variability in the absorbance readings between my replicate wells for the same sample. What could be causing this?
-
Answer: Poor reproducibility can stem from inconsistent pipetting, improper mixing of reagents, or issues with the microplate itself.
Troubleshooting Steps:
-
Pipetting Technique: Ensure your pipettes are calibrated and that you are using consistent technique for adding all reagents and samples to the wells.
-
Thorough Mixing: Make sure all reagents and samples are thoroughly mixed before being added to the plate.
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Plate Sealing: Use a plate sealer during incubation steps to prevent evaporation, which can concentrate the reagents in the outer wells and lead to an "edge effect."
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Plate Quality: Ensure you are using high-quality ELISA plates with uniform binding characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of mycotoxin assays?
A1: Antibody cross-reactivity is the binding of an antibody to an antigen that is structurally similar, but not identical, to the target antigen for which the antibody was developed.[4][5] In this compound assays, this means the antibody may also bind to other mycotoxins that share similar chemical structures, such as T-2 toxin and its metabolites.[1][6]
Q2: Why is cross-reactivity a concern for this compound analysis?
A2: Cross-reactivity can lead to inaccurate quantification of this compound. If other structurally related mycotoxins are present in the sample, they may also be detected by the antibody, resulting in a false positive or an overestimation of the true this compound concentration.[5] This is particularly important for regulatory and food safety applications where accurate determination of mycotoxin levels is critical.[1]
Q3: How is the percentage of cross-reactivity determined?
A3: The percentage of cross-reactivity is typically determined using a competitive immunoassay. The concentration of the target analyte (e.g., this compound) that causes 50% inhibition of the signal (IC50) is compared to the concentration of the cross-reacting compound (e.g., T-2 toxin) that causes the same 50% inhibition. The formula is:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reacting Mycotoxin) x 100 [6]
Q4: What are "masked" mycotoxins and can they cross-react?
A4: "Masked" mycotoxins are forms of mycotoxins that have been modified by plants, often through glucosylation. These modified forms may not be detected by standard analytical methods but can be hydrolyzed back to their toxic forms in the digestive tract.[6] Some antibodies may cross-react with these masked forms, while others may not. It is important to be aware of the potential for masked mycotoxins to be present in your samples and to understand if your assay can detect them.
Q5: How can I mitigate the impact of sample matrix effects?
A5: Sample matrix effects occur when components in the sample other than the target analyte interfere with the assay, leading to inaccurate results.[7][8] To mitigate these effects, you can:
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Dilute the sample: This can reduce the concentration of interfering substances.
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Use matrix-matched standards: Prepare your calibration standards in a blank sample matrix that is similar to your test samples.
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Employ sample clean-up procedures: Use techniques like solid-phase extraction (SPE) or immunoaffinity columns to remove interfering components before analysis.[8]
Data Presentation
Table 1: Cross-Reactivity of a Monoclonal Antibody (Mab 2-13) with Various Trichothecenes
| Compound | % Cross-Reactivity (Relative to T-2-Glc) |
| T-2-Glc | 100 |
| T-2 toxin | 91.6 ± 4.1 |
| 4-deoxy-T-2-(3-Glc) | 2.6 ± 0.1 |
| 8-Ac-Neosolaniol | 2.5 ± 0.2 |
| 3-Ac-T-2 toxin | 2.3 ± 0.1 |
| This compound | 1.3 ± 0.1 |
| 3-Ac-HT-2 toxin (iso T-2) | 0.1 to 1 |
| 4-deoxy-T-2 | 0.1 to 1 |
| Neosolaniol | 0.1 to 1 |
| T-2 Triol | <0.1 |
| T-2 tetraol tetra acetate | <0.1 |
| Nivalenol (NIV) | <0.1 |
| Fusarenon-X | <0.1 |
Data adapted from a study characterizing monoclonal antibodies for the glucoside of T-2 toxin.[9]
Table 2: Cross-Reactivity of Commercially Available HT-2/T-2 Toxin ELISA Kits
| Kit/Antibody | Target Analyte | Cross-Reactivity with this compound (%) | Cross-Reactivity with T-2 Toxin (%) |
| R-Biopharm AG (RIDASCREEN® T-2/HT-2 Toxin) | T-2 Toxin | 125 | 100 |
| Biorex Food Diagnostics (BXEFT20A) | T-2 Toxin | 72 | 100 |
| Neogen (Veratox® for T-2/HT-2) | T-2 Toxin | 100 | 100 |
| Hygiena (Helica® T-2 Toxin ELISA) | T-2 Toxin | 3 | 100 |
This table compiles data from various commercial sources and publications and is for illustrative purposes. Always refer to the manufacturer's specifications for the most accurate and up-to-date information.[3][10][11][12]
Experimental Protocols
Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of an antibody with potentially interfering mycotoxins.
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound standard
-
Potentially cross-reacting mycotoxin standards (e.g., T-2 toxin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-HT-2 toxin primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potentially cross-reacting mycotoxin(s) in assay buffer.
-
In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the logarithm of the toxin concentration for both this compound and the cross-reacting mycotoxin.
-
Determine the IC50 value for each toxin from the resulting sigmoidal curves.
-
Calculate the percentage of cross-reactivity using the formula mentioned in the FAQs.
-
Visualizations
Caption: Logical diagram illustrating antibody cross-reactivity.
Caption: Troubleshooting workflow for high this compound results.
References
- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-2 Toxin/HT-2 Toxin and Ochratoxin A ELISAs Development and In-House Validation in Food in Accordance with Commission Regulation (EU) No 519/2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. T2/HT2 ELISA | Biorex Food Diagnostics| Food Safety [biorexfooddiagnostics.com]
- 11. hygiena.com [hygiena.com]
- 12. Veratox for T-2/HT-2 | Mycotoxin Testing [neogen.com]
Technical Support Center: Optimization of QuE-ChERS Method for HT-2 Toxin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of HT-2 toxin.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it used for this compound analysis?
A1: The QuEChERS method is a sample preparation technique widely used in analytical chemistry.[1][2] It involves a two-step process: an extraction/partitioning step using a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[3] This method is favored for mycotoxin analysis, including HT-2, because it is simple, rapid, and requires low volumes of solvents, making it a cost-effective and efficient choice for various food and feed matrices.[1][2]
Q2: Which extraction solvent is most suitable for this compound?
A2: Acetonitrile (B52724) is the most commonly recommended extraction solvent for a broad range of mycotoxins, including HT-2.[4] It is effective at extracting the toxin while minimizing the co-extraction of matrix components like fats and sugars.[4] Aqueous mixtures of acetonitrile are often employed to enhance the extraction of a wider range of mycotoxins.[5] Some studies have also utilized methanol-based solvents.[5]
Q3: How does the addition of salts in the first step of QuEChERS help?
A3: The addition of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297), induces phase separation between the aqueous layer (from the sample) and the acetonitrile layer. This "salting-out" effect drives the this compound from the aqueous phase into the organic (acetonitrile) layer, thereby concentrating the analyte and improving extraction efficiency. MgSO₄ also aids in removing excess water from the extract.
Q4: What is the purpose of the dispersive SPE (d-SPE) cleanup step?
A4: The d-SPE step is crucial for removing interfering matrix components from the acetonitrile extract prior to chromatographic analysis.[1][3] This cleanup minimizes matrix effects, which can suppress or enhance the analyte signal during LC-MS/MS analysis, leading to inaccurate quantification.[1][6] Common sorbents used for this purpose include primary secondary amine (PSA) and C18.[1]
Q5: Can I analyze this compound without a d-SPE cleanup step?
A5: While it is possible, omitting the d-SPE step is generally not recommended, especially for complex matrices. The cleanup step is vital for minimizing matrix effects that can significantly impact the accuracy and precision of your results.[1][6] However, for simpler matrices or when using highly sensitive and selective detection techniques, a "dilute-and-shoot" approach might be considered, though this needs careful validation.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Low recovery is a common issue that can arise from several factors during the QuEChERS procedure.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized before extraction. Increase the shaking/vortexing time during the extraction step to ensure complete interaction between the sample and the solvent. For dry samples, consider adding a small amount of water to hydrate (B1144303) the sample before adding acetonitrile.[7] |
| Suboptimal pH | The stability and extraction efficiency of some mycotoxins can be pH-dependent.[8] While HT-2 is relatively stable, the use of buffered QuEChERS salts (e.g., acetate or citrate (B86180) buffered) can help maintain a consistent pH and may improve recovery for certain matrices.[9][10] |
| Adsorption to d-SPE Sorbents | While PSA is effective at removing polar interferences, it can sometimes adsorb certain analytes. If low recovery is observed after d-SPE, consider reducing the amount of PSA or trying an alternative sorbent. For high-fat matrices, C18 is essential for lipid removal, but excessive amounts could potentially retain the analyte.[11] |
| Poor Phase Separation | Ensure the correct ratio of solvent and salts is used. Inadequate shaking after salt addition can lead to clumping and incomplete phase separation. Ensure vigorous shaking immediately after adding the salts.[7] |
Issue 2: High Variability in Results (Poor Precision)
Inconsistent results across replicates can undermine the reliability of your data.
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Sample | Mycotoxin contamination in solid samples can be heterogeneous. Ensure the entire sample is finely ground and thoroughly mixed before taking a subsample for analysis.[1][7] |
| Inconsistent Pipetting | Accurate pipetting of the extraction solvent and the supernatant after centrifugation is critical. Use calibrated pipettes and ensure consistent technique. |
| Variable Shaking/Vortexing | Use a mechanical shaker or vortexer with a consistent speed and time for all samples to ensure uniform extraction efficiency.[7] |
| Temperature Fluctuations | Perform the extraction and cleanup steps at a consistent room temperature, as temperature can affect solvent properties and extraction kinetics. |
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
Matrix effects, observed as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[1][6]
| Possible Cause | Troubleshooting Steps |
| Insufficient Cleanup | Complex matrices like cereals and feed can contain high levels of co-extractives. Optimize the d-SPE step by adjusting the type and amount of sorbents. A combination of PSA and C18 is often effective for removing polar and non-polar interferences, respectively.[1][4] For highly pigmented samples, graphitized carbon black (GCB) might be considered, but its potential to adsorb planar analytes should be evaluated. |
| High Concentration of Co-eluting Matrix Components | Dilute the final extract with the initial mobile phase before injection. This can significantly reduce matrix effects, although it may also decrease sensitivity.[12] |
| Lack of Internal Standard | The use of a stable isotope-labeled internal standard (e.g., ¹³C-HT-2) is highly recommended to compensate for matrix effects and variations in recovery.[1] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[1] |
Experimental Protocols
Generic QuEChERS Protocol for this compound in Cereals
This protocol provides a general procedure that can be adapted and optimized for specific cereal matrices.
-
Sample Preparation:
-
Extraction:
-
Salting-Out:
-
Add a salt mixture, for example, 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[4]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture, for example, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices.
-
Vortex for 30 seconds to 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at a high speed (e.g., ≥10,000 x g) for 2-5 minutes.[3]
-
Take an aliquot of the supernatant, dilute if necessary, and inject it into the LC-MS/MS system.
-
Data Presentation
Table 1: Influence of d-SPE Sorbent on this compound Recovery in Different Matrices
| Matrix | d-SPE Sorbent Combination | Mean Recovery (%) | RSD (%) | Reference |
| Pistachio | Z-Sep | 95.2 | 5.8 | [12] |
| Cereal-based products | PSA + C18 | 83.6 - 102.9 | <15.7 | [14] |
| Maize | C18 EC | 80 - 110 | N/A | [11] |
| Feed | PSA + C18 | Good recovery reported | N/A | [1] |
Note: Recovery and RSD values can vary based on the specific matrix, spiking level, and analytical instrumentation.
Visualizations
QuEChERS Workflow for this compound Analysis
Caption: Standard QuEChERS experimental workflow for this compound extraction and cleanup.
Troubleshooting Logic for Low this compound Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals | MDPI [mdpi.com]
- 12. Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the limit of detection for HT-2 toxin in oats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for HT-2 toxin in oats. Content includes troubleshooting common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data on analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for detecting low levels of this compound in oats?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most frequently used and highly sensitive method for the determination of T-2 and HT-2 toxins.[1][2][3] This technique offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the toxin.[4] Other methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization, and Gas Chromatography with Mass Spectrometry (GC-MS).[5] For rapid screening, Enzyme-Linked Immunosorbent Assays (ELISA) are available, though they may have cross-reactivity issues.[3]
Q2: How can I effectively reduce matrix effects from the complex oat matrix during LC-MS/MS analysis?
A2: Matrix effects, particularly ion suppression in LC-MS/MS, are a significant challenge with oat samples.[4][6][7] Effective strategies to mitigate these effects include:
-
Immunoaffinity Column (IAC) Cleanup: IACs are highly selective and provide superior sample purification compared to other solid-phase extraction (SPE) methods.[8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank oat matrix extract that is free of T-2 and HT-2 toxins can compensate for signal suppression or enhancement.[6][7][10]
-
Use of Internal Standards: Isotope-labeled internal standards, such as ¹³C-labelled T-2 toxin, are highly effective for correcting matrix effects and improving accuracy.[6][7]
-
QuEChERS Method: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for sample preparation, which involves extraction with an aqueous acetic acid solution and acetonitrile (B52724) followed by a cleanup step.[11][12]
Q3: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in oats?
A3: The LOD and LOQ can vary significantly depending on the analytical method and sample preparation protocol. For LC-MS/MS methods, LODs can be as low as 0.32 µg/kg and LOQs around 3.2 to 5.0 µg/kg.[6][10] For HPLC-FLD methods, LODs of 1 µg/kg have been reported.[13]
Q4: Can processing of oats affect this compound levels?
A4: Yes, processing can significantly reduce this compound levels. The outer hull of the oat grain is often the most contaminated part.[14] Commercial de-hulling can reduce the sum of T-2 and HT-2 toxins by an average of 85% in large oat kernels and 66% in thin kernels.[14][15]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | Inefficient extraction. | Optimize the extraction solvent. Acetonitrile/water or methanol (B129727)/water mixtures are commonly used.[1][16] Ensure sufficient shaking/vortexing time. |
| Poor recovery from cleanup column. | Check the capacity and performance of the immunoaffinity or SPE column, as significant differences can exist between manufacturers.[16][17][18] Ensure the sample extract is properly diluted before loading onto an IAC. | |
| High Background Noise / Interfering Peaks | Insufficient sample cleanup. | Implement or optimize an immunoaffinity column (IAC) cleanup step for selective purification.[16][18] For HPLC-FLD, using a 4% NaCl solution for dilution of the extract before IAC cleanup can reduce interfering compounds.[16] |
| Matrix effects. | Utilize matrix-matched calibrants or an isotope-labeled internal standard to compensate for signal suppression/enhancement.[4][6] | |
| Poor Reproducibility / High RSD% | Inhomogeneous sample. | Mycotoxins can be unevenly distributed in grain lots.[19] Ensure the laboratory sample is finely ground and thoroughly mixed before taking an analytical portion. |
| Inconsistent sample preparation. | Follow a standardized and validated protocol precisely for all samples.[20] Pay close attention to volumetric measurements and extraction times. | |
| Variable derivatization efficiency (for HPLC-FLD). | Ensure derivatization reagents (e.g., 1-anthroylnitrile) are fresh and reaction conditions (time, temperature) are consistent. Note that derivatizing two hydroxyl groups in HT-2 can lead to higher variability than for T-2.[16] | |
| Incorrectly High Toxin Concentrations | Co-eluting matrix components. | Improve chromatographic separation by optimizing the gradient method.[13] Confirm analyte identity using multiple reaction monitoring (MRM) transitions in MS/MS. |
| Inappropriate extraction solvent. | Using aqueous acetonitrile can sometimes lead to incorrectly high results due to water absorption by dry samples and subsequent phase separation.[16][17][18] Methanol/water is an alternative.[16] |
Data Summary: Method Performance
The following table summarizes the performance of different analytical methods for the determination of this compound in oats.
| Method | Cleanup | LOD (µg/kg) | LOQ (µg/kg) | Recovery Rate (%) | Reference |
| LC-MS/MS | - | 0.32 | 3.2 | 75-86 | [6] |
| LC-MS/MS | - | 0.5 | 5.0 | 80-95 | [6] |
| HPLC-FLD | Immunoaffinity Column | 1.0 | Not Reported | 70-99 | [13] |
| HPLC-FLD | Immunoaffinity Column | Not Reported | 8.0 | 74-120 | [17][18] |
Experimental Protocols & Workflows
Standard Workflow for this compound Analysis in Oats
The diagram below illustrates a typical workflow for the analysis of this compound in oat samples, from initial sampling to final data analysis.
Caption: Overview of the analytical workflow for this compound.
Detailed Protocol: LC-MS/MS with Immunoaffinity Cleanup
This protocol provides a detailed method for the sensitive determination of this compound in oats.[1][2][16]
1. Sample Preparation & Extraction
-
Obtain a representative oat sample and grind it to a fine powder (e.g., using a Romer mill).
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Shake vigorously for 30-60 minutes using a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
2. Immunoaffinity Column (IAC) Cleanup
-
Filter the supernatant from the extraction step through a glass microfiber filter.
-
Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) or a 4% NaCl solution as per the IAC manufacturer's instructions to ensure optimal antibody binding.[16]
-
Pass the diluted extract through the T-2/HT-2 immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the column with water or PBS to remove unbound matrix components.
-
Elute the toxins from the column using methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a modifier like formic acid or ammonium (B1175870) acetate, is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-product ion transitions for both HT-2 and any internal standard used for accurate quantification and confirmation.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues during analysis.
Caption: A decision tree for troubleshooting HT-2 analysis.
References
- 1. Determination of T-2 and HT-2 Toxins in Oats and Oat-Based Breakfast Cereals by Liquid-Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of T-2 and HT-2 Toxins in Oats and Oat-Based Breakfast Cereals by Liquid-Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Survey of T-2 and HT-2 toxins by LC–MS/MS in oats and oat products from European oat mills in 2005–2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cot.food.gov.uk [cot.food.gov.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of T-2 and HT-2 toxins in cereals including oats after immunoaffinity cleanup by liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: HT-2 Toxin Analysis in Processed Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of HT-2 toxin in processed food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in analyzing this compound in processed foods?
A1: The analysis of this compound in processed foods presents several key challenges:
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Complex Food Matrices: Processed foods are complex mixtures of fats, proteins, carbohydrates, and other compounds that can interfere with the analysis.[1][2] These matrix components can lead to signal suppression or enhancement in sensitive analytical techniques like LC-MS/MS.[3]
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Low Concentration Levels: this compound is often present at very low concentrations (µg/kg or ppb level), requiring highly sensitive and precise analytical methods for accurate quantification.[1]
-
Thermal Instability: Food processing methods such as baking and roasting can lead to the partial degradation of this compound.[4][5][6][7] The extent of degradation is influenced by factors like temperature, time, and the composition of the food matrix.[4][5][6]
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Co-occurrence with T-2 Toxin: this compound is a major metabolite of T-2 toxin, and they frequently co-occur in contaminated grains.[8][9][10] Regulatory guidelines often require the determination of the sum of T-2 and HT-2 toxins.[8][9]
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Masked Mycotoxins: During plant metabolism, this compound can be converted into "masked" or "modified" forms, such as this compound-3-glucoside.[11] These modified forms may not be detected by conventional analytical methods but can be hydrolyzed back to the toxic parent compound in the digestive tract.
-
Uneven Distribution: Mycotoxins, including HT-2, can be heterogeneously distributed within a food batch, leading to so-called "hotspots."[1] This makes representative sampling a critical and challenging step.[1]
Q2: Which analytical methods are most commonly used for this compound analysis?
A2: The most prevalent methods for this compound analysis are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[3][12][13] It is particularly useful for analyzing complex matrices and for multi-mycotoxin methods.[3][14]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity but often requires a derivatization step to make the this compound fluorescent.[15][16]
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is another powerful technique for mycotoxin analysis. However, it typically requires a derivatization step to increase the volatility of the toxins.[17][18]
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Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method.[15][16] However, it can be prone to cross-reactivity with other structurally similar mycotoxins, potentially leading to false-positive results.[3][19] Confirmation with a more selective method like LC-MS/MS is often recommended for positive ELISA results.[19]
Q3: How does food processing affect this compound levels?
A3: Thermal food processing can lead to a reduction in this compound levels, although it is not completely eliminated. The degradation rate is dependent on the specific process, temperature, duration, and the food matrix composition.[4][5][6] For instance, during biscuit-making, up to 20% of this compound can be thermally degraded.[4][5][6] Roasting has been shown to degrade about 24% of this compound.[4][5][6] In contrast, processes at lower temperatures, like the preparation of crunchy muesli, may not result in significant toxin degradation.[4][5][6]
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis - Poor Peak Shape and Inconsistent Results
Problem: You are observing poor peak shapes (e.g., fronting, tailing, splitting) or inconsistent quantitative results (high variability, poor recovery) for this compound.
Possible Causes and Solutions:
-
Matrix Effects:
-
Cause: Co-eluting matrix components from the processed food sample can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.[3]
-
Solution:
-
Improve Sample Clean-up: Utilize more effective clean-up techniques like immunoaffinity columns (IAC) or solid-phase extraction (SPE) to remove interfering compounds.[1][19]
-
Dilute and Shoot: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of matrix components.[12][19]
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Use Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard for this compound can compensate for matrix effects and improve quantitative accuracy.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the samples being analyzed to compensate for signal suppression or enhancement.[3]
-
-
-
Chromatographic Issues:
-
Sample Preparation:
-
Cause: Incomplete extraction of this compound from the food matrix or loss of the analyte during clean-up steps can lead to low recovery and inconsistent results.[19]
-
Solution:
-
Optimize Extraction: Ensure the chosen extraction solvent and method are suitable for the specific food matrix. A common extraction solvent is a mixture of acetonitrile (B52724) and water.[20][21]
-
Validate Clean-up Protocol: Verify that the clean-up procedure does not result in significant loss of this compound.
-
-
Guide 2: ELISA Analysis - Suspected False-Positive Results
Problem: Your ELISA test indicates the presence of this compound, but you suspect the result may be a false positive.
Possible Causes and Solutions:
-
Cross-Reactivity:
-
Cause: The antibodies used in the ELISA kit may cross-react with other structurally related mycotoxins that could be present in the sample, such as other trichothecenes.[3][19]
-
Solution:
-
Review Kit Specificity: Carefully check the manufacturer's data sheet for the ELISA kit to understand its cross-reactivity profile with other mycotoxins.[19]
-
Confirmation with a More Selective Method: Analyze the sample using a more specific and confirmatory method like LC-MS/MS to verify the presence and concentration of this compound.[19] This is the most reliable way to rule out a false positive due to cross-reactivity.
-
-
Data Presentation
Table 1: Thermal Degradation of T-2 and HT-2 Toxins in Different Food Processing Methods
| Food Process | T-2 Toxin Degradation (%) | This compound Degradation (%) | Reference |
| Biscuit-making | Up to 45% | Up to 20% | [4][5][6] |
| Roasting | 32% | 24% | [4][5][6] |
| Crunchy Muesli Preparation | No significant degradation | No significant degradation | [4][5][6] |
Table 2: Performance of a Validated GC-MS Method for T-2 and this compound Analysis in Cereals and Baby Food
| Matrix | Spiked Concentration (µg/kg) | Recovery Range (%) | Mean Recovery (%) | RSDr (%) |
| Cereal Mix | 50 | 84 - 115 | 99 | 10 |
| Baby Food | 25 | 83 - 130 | 102 | 14 |
| Data sourced from a collaborative study on method validation.[17] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of this compound in Cereal-Based Foods
This protocol provides a general methodology for the extraction, clean-up, and analysis of this compound in cereal-based processed foods.
-
Sample Homogenization:
-
Extraction:
-
Clean-up (using Immunoaffinity Columns - IAC):
-
Dilute the supernatant from the extraction step with a suitable buffer as recommended by the IAC manufacturer.
-
Pass the diluted extract through the immunoaffinity column. The antibodies in the column will specifically bind to the HT-2 and T-2 toxins.
-
Wash the column with water or a washing buffer to remove interfering matrix components.
-
Elute the toxins from the column using a solvent such as methanol (B129727) or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for each analyte for confirmation.[13]
-
Visualizations
Caption: Experimental workflow for this compound analysis in processed foods.
Caption: Troubleshooting workflow for LC-MS/MS analysis of this compound.
References
- 1. The 6 biggest challenges in mycotoxin analysis (and how to overcome them) - Food & Feed Analysis [food.r-biopharm.com]
- 2. college.agrilife.org [college.agrilife.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of T-2 and HT-2 toxins during biscuit- and crunchy muesli-making and roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Mycotoxins in Ready-to-Eat Foods: Regulatory Challenges and Modern Detection Methods | MDPI [mdpi.com]
- 9. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and in-house validation of an LC-MS/MS method for the quantification of the mycotoxins deoxynivalenol, zearalenone, T-2 and this compound, ochratoxin A and fumonisin B1 and B2 in vegetable animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer [mdpi.com]
- 22. Determination of Mycotoxins in Dried Fruits Using LC-MS/MS—A Sample Homogeneity, Troubleshooting and Confirmation of Identity Study [mdpi.com]
stability of HT-2 toxin in solution during storage
This technical support center provides guidance on the stability of HT-2 toxin in solution during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected this compound concentrations in my experiments.
This issue often points to degradation of the toxin during storage. Follow these troubleshooting steps to identify the potential cause:
-
Review Your Storage Protocol: Compare your current solvent and temperature conditions against the recommended guidelines in the tables below.
-
Solvent Selection: Are you using a recommended solvent like acetonitrile (B52724)? Solvents like methanol (B129727) can lead to transesterification over time, and aqueous solutions can accelerate degradation, especially at higher temperatures.[1][2]
-
Temperature Control: Has the storage temperature been consistent? Fluctuations in temperature can impact stability. For long-term storage, temperatures of -18°C or lower are recommended.[3][4]
-
Age of Stock Solution: How old is your stock solution? Even under optimal conditions, very long-term storage can lead to some degradation. It is good practice to prepare fresh stock solutions periodically.
-
Analytical Method Check: If possible, verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV or LC-MS/MS before use in critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for storing this compound solutions?
A1: Acetonitrile is consistently reported as the most suitable solvent for the long-term storage of this compound.[3][4][5] Studies have shown no significant decomposition of this compound in acetonitrile when stored for up to 24 months at 25°C.[3] Ethyl acetate (B1210297) is also a suitable solvent, showing good stability under similar conditions.[3][4]
Q2: What is the optimal temperature for storing this compound solutions?
A2: For long-term stability, it is recommended to store this compound solutions at -18°C or -20°C.[2][3][4] While stable for shorter periods at higher temperatures in appropriate solvents, lower temperatures significantly slow down any potential degradation reactions.
Q3: Can I store this compound in methanol?
A3: It is generally not recommended to store this compound in methanol for extended periods at room temperature.[1][2] Methanol can cause transesterification of trichothecenes, leading to the formation of different compounds and a decrease in the concentration of the parent toxin.[1][2]
Q4: How stable is this compound in aqueous solutions?
A4: this compound is less stable in aqueous media compared to organic solvents.[6][7] Degradation is more rapid at higher temperatures, such as 37°C.[6][7] If you need to prepare aqueous solutions for your experiments, it is best to do so fresh and use them promptly.
Q5: What are the known degradation products of this compound?
A5: this compound is itself a primary metabolite of T-2 toxin. Further degradation of the trichothecene (B1219388) backbone can occur, leading to the formation of T-2 triol and T-2 tetraol.[2][6][7]
Data Presentation
Table 1: Stability of this compound in Different Solvents and Temperatures
| Solvent | Temperature | Duration | Stability Outcome | Reference |
| Acetonitrile | 25°C | 24 months | No significant decomposition | [3] |
| Acetonitrile | 40°C | 3 months | No significant decomposition | [3] |
| Ethyl Acetate | 25°C | 24 months | Stable | [3] |
| Thin Film | 25°C | 24 months | Stable | [3] |
| Aqueous Media (HBSS) | 37°C | 1 day | Degradation to HT-2 observed (from T-2) | [6][7] |
| Aqueous Media (HBSS) | 4°C | 3 weeks | Degradation to HT-2 observed (from T-2) | [6][7] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a general procedure for monitoring the stability of this compound in a solution over time.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Storage: Aliquot the stock solution into sealed, amber glass vials to minimize evaporation and light exposure. Store the vials at the desired temperatures (e.g., -20°C, 4°C, 25°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial from each storage temperature.
-
HPLC Analysis:
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume of the sample onto a reverse-phase HPLC system.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Detect the this compound using a UV detector at an appropriate wavelength (e.g., around 200-220 nm).
-
-
Quantification: Quantify the concentration of this compound in the stored samples by comparing the peak area to the calibration curve generated from the freshly prepared standards.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and temperature relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Degradation pathway of T-2 toxin.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of time, temperature and solvent on the stability of T-2 toxin, this compound, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. journals.asm.org [journals.asm.org]
selecting appropriate internal standards for HT-2 toxin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HT-2 toxin analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis by LC-MS/MS?
A1: The most effective internal standard for accurate this compound analysis is a stable isotope-labeled (SIL) analog, specifically a uniformly 13C-labeled this compound (U-¹³C₂₂ HT2).[1][2] These standards have the same physicochemical properties and chromatographic behavior as the native this compound.[3][4] This allows them to effectively compensate for variations during sample preparation, cleanup, and ionization, as well as matrix effects, leading to highly accurate quantification.[3][4][5]
Q2: Can I use an internal standard other than ¹³C-labeled this compound?
A2: Yes, other internal standards can be used, although they may not provide the same level of accuracy as an identical SIL analog. Common alternatives include:
-
¹³C-labeled T-2 Toxin (U-¹³C₂₄ T2): Since T-2 toxin is a closely related trichothecene (B1219388) and a precursor to this compound, its labeled form is a suitable alternative and is often used in methods that simultaneously quantify both toxins.[6][7]
-
Deuterated T-2 Toxin (d3-T-2 toxin): This is another option that has been used for the quantification of T-2 and HT-2 toxins.[8]
When a direct SIL analog is unavailable, the chosen internal standard should have a structure as close as possible to this compound to mimic its behavior during analysis.[9]
Q3: Why is it critical to use an internal standard in this compound analysis?
A3: Using an internal standard is crucial for accurate and reliable quantification of this compound, especially in complex matrices like food and feed.[10] The primary reasons for this are:
-
Correction for Matrix Effects: Complex samples can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. An internal standard that co-elutes with the analyte helps to correct for these effects.[5]
-
Compensation for Sample Loss: The internal standard accounts for any loss of the target analyte during sample extraction and cleanup procedures.[3][4]
-
Improved Method Robustness: It corrects for variations in injection volume and instrument response, leading to better precision and reproducibility.
Q4: Where can I source ¹³C-labeled internal standards for this compound?
A4: Several reputable suppliers offer high-purity, certified ¹³C-labeled mycotoxin standards. Some of these include Romer Labs, Sigma-Aldrich (now MilliporeSigma), and LIBIOS.[1][2][3][9] It is essential to obtain a certificate of analysis with your standard to ensure its identity, purity, and concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound and/or Internal Standard | 1. Incompatible mobile phase pH.2. Column contamination or degradation.3. Inappropriate column chemistry. | 1. Optimize the mobile phase composition and pH. Ammonium (B1175870) acetate (B1210297) is a commonly used additive.[8]2. Wash the column with a strong solvent or replace it if necessary.3. Ensure the use of a suitable HPLC column, such as a C18, for trichothecene analysis. |
| High Variability in Results (Poor Reproducibility) | 1. Inconsistent sample preparation.2. Matrix effects are not being adequately compensated for.3. Instrument instability. | 1. Standardize the sample preparation protocol, ensuring consistent extraction and cleanup steps.2. Use a ¹³C-labeled internal standard for this compound to best compensate for matrix effects.[5][11]3. Perform instrument calibration and performance checks. |
| Low Signal Intensity for this compound and/or Internal Standard | 1. Ion suppression due to matrix components.2. Suboptimal mass spectrometer settings.3. Inefficient extraction or significant sample loss. | 1. Implement a more rigorous sample cleanup method, such as immunoaffinity columns or solid-phase extraction (SPE).[8]2. Optimize MS/MS parameters, including precursor and product ions, collision energy, and ion source settings.[7]3. Evaluate and optimize the extraction solvent and procedure for better recovery. |
| Internal Standard Signal is Absent or Very Low | 1. Error in adding the internal standard to the sample.2. Degradation of the internal standard stock solution. | 1. Review the procedure for adding the internal standard to ensure it is being added at the correct stage and concentration.2. Prepare a fresh stock solution of the internal standard from a reliable source. Store stock solutions properly as recommended by the supplier. |
| Analyte to Internal Standard Ratio is Not Consistent Across Calibration Curve | 1. Non-linearity of the detector response.2. Interference from co-eluting matrix components. | 1. Adjust the concentration range of the calibration standards to fall within the linear range of the instrument.2. Improve chromatographic separation to resolve the analyte and internal standard from interfering compounds. |
Quantitative Data Summary
The selection of an appropriate internal standard is critical for accurate quantification. The table below summarizes key properties of commonly used internal standards for this compound analysis.
| Internal Standard | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantage |
| Uniformly ¹³C-labeled this compound | U-¹³C₂₂ HT2 | ¹³C₂₂H₃₂O₈ | 446.5 | Co-elutes with this compound and provides the most accurate correction for matrix effects and sample loss.[3][4] |
| Uniformly ¹³C-labeled T-2 Toxin | U-¹³C₂₄ T2 | ¹³C₂₄H₃₄O₉ | 490.5 | Structurally very similar to this compound and can be used for simultaneous analysis of both toxins.[6][7] |
| Deuterated T-2 Toxin | d3-T-2 toxin | C₂₄H₃₁D₃O₉ | 469.5 | A less common but viable alternative to ¹³C-labeled standards.[8] |
Experimental Protocols
Protocol: Selection and Use of an Internal Standard for this compound Quantification by LC-MS/MS
-
Objective: To accurately quantify this compound in a given matrix (e.g., cereal grains) using an appropriate internal standard.
-
Materials:
-
This compound certified reference material.
-
Uniformly ¹³C-labeled this compound (U-¹³C₂₂ HT2) certified reference material.
-
LC-MS grade acetonitrile (B52724), methanol, and water.
-
Formic acid or ammonium acetate.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of native this compound and U-¹³C₂₂ HT2 in acetonitrile at a concentration of approximately 100 µg/mL.
-
Store stock solutions in amber vials at ≤ -16°C.[7]
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent (e.g., acetonitrile/water).
-
Prepare a working internal standard solution of U-¹³C₂₂ HT2 at a fixed concentration.
-
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample matrix.
-
Spike the sample with a known volume of the U-¹³C₂₂ HT2 working solution at the very beginning of the extraction process. This is critical for accurate correction.
-
Extract the toxins from the sample using an appropriate solvent mixture, such as acetonitrile/water.
-
Perform a cleanup step if necessary (e.g., using MycoSep or BondElut columns) to remove interfering matrix components.[8]
-
-
LC-MS/MS Analysis:
-
Inject the final extract onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution program.
-
Detect the parent and product ions for both this compound and U-¹³C₂₂ HT2 in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of U-¹³C₂₂ HT2 against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the response ratio from the sample and interpolating from the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for this compound analysis using an internal standard.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing the metabolism of this compound and T-2 toxin in barley by isotope-assisted untargeted screening and quantitative LC-HRMS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. newfoodmagazine.com [newfoodmagazine.com]
- 6. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for HT-2 Toxin in a New Food Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the detection of HT-2 toxin in novel food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound analysis in food?
A1: The most common methods for the analysis of T-2 and HT-2 toxins are chromatography-based, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also utilized.[2] For rapid screening, immunoassay methods like ELISA are available.[3][4]
Q2: What are the key parameters for method validation of this compound analysis?
A2: According to ICH guidelines, key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and specificity.[5][6]
Q3: What are typical extraction solvents for this compound from a food matrix?
A3: Extraction is commonly performed using mixtures of acetonitrile (B52724) and water or methanol (B129727) and water.[7] For example, an acetonitrile/water/acetic acid mixture (79/20/1, v/v/v) or a methanol/water mixture (80/20, v/v) can be used.[1][8]
Q4: Is a sample clean-up step always necessary?
A4: While "dilute-and-shoot" approaches exist for sensitive instrumentation, a clean-up step is generally recommended to remove matrix interferences.[4][7] Common clean-up techniques include Solid Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and immunoaffinity columns (IAC).[7][9] IACs, in particular, offer high specificity by using antibodies to isolate the toxins.[3][9]
Q5: What are common issues with matrix effects in LC-MS/MS analysis of this compound?
A5: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of mycotoxins in complex food matrices.[4] These effects can lead to inaccurate quantification. To mitigate this, strategies like the use of matrix-matched standards for calibration, stable isotope-labeled internal standards, and effective sample clean-up are employed.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the new food matrix. Loss of analyte during the clean-up step. Degradation of the toxin. | Optimize the extraction solvent composition and extraction time. Evaluate different SPE sorbents or consider using immunoaffinity columns for cleaner extracts.[9] Ensure proper storage of samples and standards to prevent degradation. |
| Poor Peak Shape in Chromatography | Matrix interference. Incompatible solvent composition between the final extract and the mobile phase. Column contamination. | Improve the sample clean-up procedure to remove interfering compounds.[7] Evaporate the final extract and reconstitute it in the initial mobile phase.[8] Implement a column washing step after each run. |
| High Variability in Results (Poor Precision) | Inhomogeneous sample. Inconsistent sample preparation. Instrumental instability. | Ensure the food sample is finely ground and thoroughly homogenized. Standardize all steps of the experimental protocol and ensure consistent execution. Perform system suitability tests to check for instrument performance before analysis. |
| Signal Suppression/Enhancement in LC-MS/MS | Co-eluting matrix components interfering with the ionization of the analyte. | Use matrix-matched calibration standards to compensate for the matrix effect. Employ an internal standard, preferably a stable isotope-labeled version of this compound. Dilute the sample extract, if the method has sufficient sensitivity.[7] |
| LOD/LOQ Not Meeting Requirements | Insufficient sensitivity of the analytical instrument. High background noise from the matrix. Low extraction efficiency. | Optimize MS/MS parameters (e.g., collision energy, precursor/product ions). Enhance the clean-up procedure to reduce matrix background.[9] Concentrate the final extract before injection. |
Experimental Protocols
LC-MS/MS Method for this compound in Cereals
This protocol is a generalized procedure based on common practices in published methods.[8][10]
a. Sample Preparation and Extraction:
-
Homogenize the cereal sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of acetonitrile/water (80/20, v/v) as the extraction solvent.
-
Shake vigorously for 60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for the clean-up step.
b. Sample Clean-up (using SPE):
-
Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with a solvent that removes interferences but retains the analyte (e.g., water/methanol mixture).
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
c. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.[10]
GC-MS Method for this compound in Cereals
This protocol involves derivatization to increase the volatility of the toxin.[1]
a. Extraction and Clean-up:
-
Extract the sample with a methanol/water mixture (80/20, v/v).[1]
-
Dilute the raw extract and apply it to an immunoaffinity column (IAC).[1]
-
Wash the IAC to remove impurities.
-
Elute the toxins with acetonitrile.[1]
-
Evaporate the eluate to dryness.
b. Derivatization:
-
Add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to the dry residue.[1]
-
Heat the mixture to facilitate the reaction.
c. GC-MS Analysis:
-
GC System: Gas chromatograph with a suitable capillary column.
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
MS System: Mass spectrometer for detection and quantification.
Quantitative Data Summary
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound in Cereals
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.99 | [10] |
| Recovery | 70-80% | [10] |
| LOQ | 3 µg/kg | [10] |
| LOD | 0.5 µg/kg | [11] |
| Precision (RSDr) | 5.2% (at 300 µg/kg) | [11] |
Table 2: Performance of a GC-MS Method with Immunoaffinity Column Clean-up for this compound in Baby Food
| Parameter | Value | Reference |
| Recovery | 83-130% (mean 102%) | [1] |
| RSDR | 14% (at 25 µg/kg) | [1] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for method validation issues.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer [mdpi.com]
- 8. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for HT-2 Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the detection and quantification of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin. The information presented is synthesized from various inter-laboratory and single-laboratory validation studies, offering insights into the performance and protocols of each technique. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific requirements, considering factors such as sensitivity, accuracy, precision, and sample throughput.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound is critical and depends on the specific application, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance data from various validation studies, providing a direct comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Performance Characteristics of HPLC-FLD for this compound Analysis
| Parameter | Cereal Matrix | Recovery (%) | RSDr (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation |
| Recovery | Oats, Wheat, Rye, Barley, Maize | 70-99 | - | - | - | [1][2] |
| Precision (RSDr) | Oats, Wheat, Rye, Barley, Maize | - | 3-8 | - | - | [1][2] |
| LOD | Oats, Wheat, Rye, Barley, Maize | - | - | 1 | - | [1][2] |
RSDr: Relative Standard Deviation for repeatability LOD: Limit of Detection LOQ: Limit of Quantification
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis in an International Collaborative Study
| Parameter | Food Matrices (Cereals, Spices, Nuts, etc.) | Value | Citation |
| Repeatability (RSDr) | Various | 5% - 23% | [3][4] |
| Reproducibility (RSDR) | Various | 7% - 26% | [3][4] |
| Trueness (Recovery) | Various | 85% - 129% | [3][4] |
RSDr: Relative Standard Deviation for repeatability RSDR: Relative Standard Deviation for reproducibility
Table 3: Performance Characteristics of ELISA for this compound Screening
| Parameter | Cereal & Baby Food | Value | Citation |
| Screening Target Concentration (STC) | Cereals | 12.5 µg/kg | [5] |
| Screening Target Concentration (STC) | Baby Food | 7.5 µg/kg | [5] |
| Cross-reactivity with T-2 Toxin | - | 125% | [5] |
| LOD (in buffer) | - | 0.28 ng/mL (IC50) | [5] |
STC: Screening Target Concentration - the level at or above which the method should reliably detect the analyte. IC50: Half-maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results in mycotoxin analysis. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method typically involves extraction, clean-up using immunoaffinity columns, and post-column derivatization to enable fluorescent detection.
-
Sample Extraction:
-
Weigh 10 g of a finely ground cereal sample.
-
Add 1 g of NaCl and 40 mL of a methanol-water solution (90:10 v/v).
-
Shake horizontally for 30 minutes.
-
Centrifuge the mixture for 10 minutes at 4000 x g.
-
Filter the supernatant.[6]
-
-
Immunoaffinity Column (IAC) Clean-up:
-
Dilute the filtered extract with deionized water.
-
Pass the diluted extract through an immunoaffinity column specific for T-2 and HT-2 toxins.
-
Wash the column to remove interfering matrix components.
-
Elute the toxins from the column using an appropriate solvent (e.g., methanol).
-
-
Derivatization and Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for mycotoxin analysis due to its high sensitivity, selectivity, and capability for multi-analyte detection.[7]
-
Sample Extraction (QuEChERS-based approach):
-
Weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile/water mixture).
-
Shake vigorously and centrifuge.[8]
-
-
Clean-up (optional):
-
LC-MS/MS Analysis:
-
Inject an aliquot of the final extract into the LC-MS/MS system.
-
Separation is achieved on a suitable analytical column.
-
Detection and quantification are performed using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on antigen-antibody reactions.
-
Sample Extraction:
-
Extract the sample using a specified solvent, often a methanol/water mixture.
-
-
Assay Procedure (Competitive ELISA):
-
Add standard solutions and sample extracts to microplate wells coated with antibodies specific to HT-2 and T-2 toxins.
-
Add an enzyme-conjugated this compound.
-
Incubate to allow competitive binding between the free toxin in the sample/standard and the enzyme-conjugated toxin for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Measure the color intensity using a microplate reader. The intensity of the color is inversely proportional to the concentration of the toxin in the sample.
-
Experimental Workflow and Validation Process
The following diagrams illustrate the general workflow for this compound analysis and the key stages of an inter-laboratory validation study.
Caption: General workflow for the analysis of this compound in food and feed matrices.
Caption: Key stages of an inter-laboratory validation study for an analytical method.
References
- 1. Analysis of T-2 and HT-2 toxins in oats and other cereals by means of HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and ELISA for HT-2 Toxin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a significant contaminant in cereals and cereal-based products such as oats, maize, and wheat.[1][2][3] Due to its potential toxicity to human and animal health, including immunosuppressive and cytotoxic effects, regulatory bodies have set indicative levels for its presence in food and feed.[4][5][6] Consequently, accurate and reliable detection methods are crucial for food safety, quality control, and risk assessment.
The two most prevalent analytical techniques for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the "gold standard" confirmatory method due to its high specificity and sensitivity.[7] ELISA, an immunoassay-based method, serves as a rapid and high-throughput screening tool.[8] This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Principles of Detection
LC-MS/MS: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The sample extract is injected into the LC system, where this compound is separated from other matrix components. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. Detection is achieved by monitoring specific mass-to-charge (m/z) transitions from the precursor ion to product ions, providing a high degree of certainty in identification and quantification.[2][9]
ELISA: This method relies on the specific binding between an antibody and the this compound (the antigen). The most common format for mycotoxin analysis is the competitive ELISA.[10][11] In this setup, this compound present in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample. A substrate is added to produce a colorimetric signal, which is measured to determine the toxin concentration.[10] It is important to note that many commercial ELISA kits detect the sum of T-2 and HT-2 toxins due to antibody cross-reactivity.[10][12][13]
Performance Comparison
The selection of an analytical method is governed by its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS and ELISA in the context of this compound detection.
| Feature | LC-MS/MS | ELISA |
| Principle | Chromatographic separation and mass-based detection | Antibody-antigen binding (Immunoassay) |
| Specificity | Very High (confirmatory based on molecular mass and fragmentation)[7] | Variable (dependent on antibody specificity; cross-reactivity with T-2 toxin is common, often by design)[12][14] |
| Application | Confirmatory analysis, regulatory compliance, multi-toxin analysis[3][4] | Rapid screening, quality control, high-volume testing[15][8] |
| Limit of Detection (LOD) | 0.3 µg/kg - 9.0 µg/kg[16][17][18][19] | 3.0 µg/kg - 75 µg/kg[11][14][17] |
| Limit of Quantification (LOQ) | 0.5 µg/kg - 29 µg/kg[16][17][18][19] | Typically starts at the lowest standard, e.g., ~12.5 µg/kg[12] |
| Accuracy (Recovery) | High (75% - 115%)[19][20][21] | Good (80% - 114%)[12][14] |
| Precision (RSD/CV) | High (Repeatability RSD < 20%)[19][22] | Good (CV < 21%)[12] |
| Matrix Effects | Significant potential for ion suppression/enhancement; requires mitigation via cleanup, matrix-matched calibration, or use of isotopically labeled internal standards[23] | Present but often managed by sample dilution as per kit instructions[10] |
| Throughput | Lower (longer run times per sample plus extensive sample preparation)[17] | High (ability to analyze dozens of samples simultaneously on a 96-well plate)[8] |
| Cost | High initial instrument cost; lower consumable cost per sample | Lower instrument cost (plate reader); higher consumable cost per sample (kits) |
| Expertise Required | High (skilled operator for method development, maintenance, and data analysis) | Low to Moderate (follows standardized kit protocols) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and ELISA methods for this compound detection.
Caption: Comparative workflows for this compound analysis by LC-MS/MS and ELISA.
Detailed Experimental Protocols
LC-MS/MS Protocol (Generalized)
This protocol is a composite based on common practices described in the literature.[2][9][18][24]
-
Sample Preparation: Weigh 5-20 g of a homogenized and finely ground sample into a centrifuge tube.
-
Internal Standard: Add an appropriate volume of an isotopically labeled internal standard (e.g., ¹³C-labeled T-2 toxin) to the sample.
-
Extraction: Add 20-100 mL of an extraction solvent, commonly acetonitrile/water (e.g., 85:15, v/v). Shake vigorously for 60-90 minutes.[9][24]
-
Centrifugation: Centrifuge the mixture to separate the solid material from the supernatant.
-
Cleanup (Immunoaffinity Column - IAC):
-
Dilute the clear supernatant with a buffer (e.g., PBS).
-
Pass the diluted extract through an immunoaffinity column specific for T-2 and HT-2 toxins.
-
Wash the column to remove non-specifically bound matrix components.
-
Elute the toxins from the column using a solvent like methanol.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.[2]
-
LC-MS/MS Analysis:
-
LC System: Utilize a C18 analytical column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing additives like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) and a weak acid (e.g., 0.1% acetic acid).[2]
-
Injection: Inject 5-10 µL of the reconstituted sample.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions for both the native this compound and the labeled internal standard for accurate quantification and confirmation.[2][25]
-
ELISA Protocol (Generalized Competitive Format)
This protocol is based on a typical commercial competitive ELISA kit.[10]
-
Sample Preparation: Weigh 1 g of a homogenized sample into a suitable tube.
-
Extraction: Add 5 mL of a methanol/water solution (e.g., 40:60, v/v). Vortex for 1 minute and then centrifuge at approximately 4000 xg for 10 minutes.[10]
-
Dilution: Transfer a specific volume of the clear supernatant (e.g., 50 µL) and dilute it with the provided dilution buffer (e.g., 450 µL). This dilution factor is matrix-dependent.[10]
-
Immunoassay:
-
Add 50 µL of the standard solutions or the diluted samples into the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-labeled HT-2 conjugate and 50 µL of the specific anti-HT-2 antibody solution to each well.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for competitive binding.
-
-
Washing: Discard the contents of the wells and wash the plate multiple times with the provided washing buffer to remove any unbound reagents.
-
Color Development: Add 100 µL of substrate/chromogen solution to each well and incubate in the dark until color develops (e.g., 10-15 minutes).
-
Stopping Reaction: Add 100 µL of a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[10]
-
Measurement: Read the absorbance (optical density) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. The color intensity is inversely proportional to the this compound concentration.
Conclusion
LC-MS/MS and ELISA are both powerful tools for the detection of this compound, but they serve distinct analytical purposes.
-
LC-MS/MS is an unequivocal confirmatory method . Its high specificity, accuracy, and sensitivity make it the preferred choice for regulatory enforcement, in-depth research requiring precise quantification of individual toxins, and the analysis of complex food matrices. However, it requires a significant capital investment, highly trained personnel, and has a lower sample throughput.
-
ELISA is an excellent screening method .[15][8] Its primary advantages are speed, high throughput, ease of use, and lower initial costs. It is ideally suited for quality control in the food and feed industry, where large numbers of samples need to be rapidly checked for contamination. While ELISA provides reliable quantitative or semi-quantitative results, a positive result, particularly one near a regulatory limit, should be confirmed by a reference method like LC-MS/MS due to the potential for antibody cross-reactivity.
Ultimately, the two methods are complementary. A robust food safety program may utilize ELISA for routine, large-scale screening and employ LC-MS/MS to confirm positive findings and ensure regulatory compliance.
References
- 1. T2/HT2 ELISA | Biorex Food Diagnostics| Food Safety [biorexfooddiagnostics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. mdpi.com [mdpi.com]
- 12. T-2 Toxin/HT-2 Toxin and Ochratoxin A ELISAs Development and In-House Validation in Food in Accordance with Commission Regulation (EU) No 519/2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycotoxins, T2/HT2 toxin, Total - ELISA | Animal Health Laboratory [uoguelph.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and in-house validation of an LC-MS/MS method for the quantification of the mycotoxins deoxynivalenol, zearalenone, T-2 and this compound, ochratoxin A and fumonisin B1 and B2 in vegetable animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISA and UPLC/FLD as Screening and Confirmatory Techniques for T-2/HT-2 Mycotoxin Determination in Cereals | MDPI [mdpi.com]
- 18. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chimia.ch [chimia.ch]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Observation of T-2 Toxin and this compound Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]
A Comparative Analysis of HT-2 and T-2 Toxin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of HT-2 toxin and its parent compound, T-2 toxin. Both are type A trichothecene (B1219388) mycotoxins produced by Fusarium species, frequently contaminating cereals and grains.[1][2] Understanding their relative toxicities is crucial for risk assessment and the development of therapeutic interventions. This document summarizes key experimental data on their cytotoxic and in vivo effects, provides detailed experimental protocols, and visualizes their shared mechanism of action.
Executive Summary
T-2 toxin is generally considered more toxic than its primary metabolite, this compound.[3][4] This is reflected in both in vitro and in vivo studies. In vitro, T-2 toxin consistently demonstrates lower IC50 values across a range of human and animal cell lines, indicating higher cytotoxicity.[3][5][6] In vivo, T-2 toxin exhibits lower LD50 values in various animal models, signifying greater acute toxicity.[7][8][9] Both mycotoxins exert their effects primarily through the inhibition of protein synthesis and the induction of apoptosis.[10] They are potent immunotoxins, causing damage to lymphoid tissues and suppressing immune responses.[2][11]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the comparative toxicity of HT-2 and T-2 toxins.
In Vitro Cytotoxicity: A Tale of Two Toxins
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the substance.
| Cell Line | Toxin | IC50 (nM) | Exposure Time | Assay | Reference |
| Human Cell Lines | |||||
| Human Granulomonocytic Progenitors (CFU-GM) | HT-2 | 1.8 - 3.5 | 7-14 days | Colony Formation | [12] |
| Human Granulomonocytic Progenitors (CFU-GM) | T-2 | 1.4 - 3.6 | 7-14 days | Colony Formation | [13] |
| HepG2 (Hepatocellular Carcinoma) | HT-2 | 23 | 48h | WST-1 | [5] |
| HepG2 (Hepatocellular Carcinoma) | T-2 | 3.5 | 48h | WST-1 | [5] |
| HepG2 (Hepatocellular Carcinoma) | HT-2 | ~34.42 (in combination) | 24h | MTT | [6] |
| HepG2 (Hepatocellular Carcinoma) | T-2 | ~34.42 (in combination) | 24h | MTT | [6] |
| Caco-2 (Colon Adenocarcinoma) | HT-2 | 10.3 | 72h | WST-1 | [5] |
| Caco-2 (Colon Adenocarcinoma) | T-2 | 5.3 | 72h | WST-1 | [5] |
| Jurkat (T-lymphocyte) | HT-2 | 3.1 | 48h | WST-1 | [5] |
| Jurkat (T-lymphocyte) | T-2 | 2.1 | 48h | WST-1 | [5] |
| IM-9 (B-lymphocyte) | T-2 | ~0.43 (0.2 ng/mL) | 24h | Trypan Blue | [1] |
| MOLT-4 (T-lymphocyte) | T-2 | ~1290 (0.6 µg/mL) | 24h | Trypan Blue | [1] |
| Animal Cell Lines | |||||
| Rat Granulomonocytic Progenitors (CFU-GM) | HT-2 | 2.0 - 2.3 | 7-14 days | Colony Formation | [12] |
| Rat Granulomonocytic Progenitors (CFU-GM) | T-2 | 2.2 - 3.3 | 7-14 days | Colony Formation | [13] |
Note: The WST-1 and MTT assays are colorimetric assays for assessing cell metabolic activity. A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation.
In Vivo Acute Toxicity: Lethal Dose Comparison
The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration. Lower LD50 values indicate higher acute toxicity.
| Animal Model | Route of Administration | Toxin | LD50 (mg/kg) | Reference |
| Mammals | ||||
| Mice (Young Adult) | Inhalation | T-2 | 0.24 | [14] |
| Mice (Mature) | Inhalation | T-2 | 0.94 | [14] |
| Rats | Intramuscular | T-2 | 0.85 ± 0.03 | [8] |
| Rabbits | Intramuscular | T-2 | 1.10 ± 0.08 | [8] |
| Poultry | ||||
| Broiler Chickens (7-day-old) | Not Specified | HT-2 | 7.22 | [7] |
| Broiler Chickens (7-day-old) | Not Specified | T-2 | 4.97 | [7] |
| Laying Hens | Not Specified | T-2 | 6.27 | [15] |
Experimental Protocols: A Guide to Key Assays
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Cytotoxicity Assays
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Toxin Exposure: Treat the cells with various concentrations of HT-2 or T-2 toxin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell lysis. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to different concentrations of the toxins.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).
This assay measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA of proliferating cells.
Procedure:
-
Cell Plating and Toxin Treatment: Plate cells in a 96-well plate and treat with the mycotoxins.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period that allows for DNA synthesis (typically 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader. The amount of color is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
In Vivo Acute Toxicity Assay
This protocol outlines the general procedure for determining the acute lethal dose of a mycotoxin in mice.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a series of graded doses of the mycotoxin in a suitable vehicle.
-
Administration: Administer a single dose of the mycotoxin to different groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 7-14 days).
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Use a statistical method, such as probit analysis, to calculate the LD50 value and its 95% confidence interval.
Mechanism of Action: A Visual Guide
Both HT-2 and T-2 toxins share a common mechanism of action, primarily centered on the inhibition of protein synthesis and the induction of apoptosis (programmed cell death). This process, known as the "ribotoxic stress response," is initiated by the binding of the toxins to the 60S ribosomal subunit, which triggers a signaling cascade involving mitogen-activated protein kinases (MAPKs).
Ribotoxic Stress Response and Apoptotic Signaling Pathway
The following diagram illustrates the key steps in the signaling pathway initiated by HT-2 and T-2 toxins, leading to apoptosis.
Caption: Signaling pathway of HT-2/T-2 toxin-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of HT-2 and T-2 toxins using in vitro cell-based assays.
Caption: Workflow for in vitro cytotoxicity testing of mycotoxins.
Conclusion
The experimental data consistently demonstrate that T-2 toxin is more potent in its toxic effects than its metabolite, HT-2. This is evident from both in vitro cytotoxicity studies, where T-2 toxin generally exhibits lower IC50 values, and in vivo acute toxicity studies, where it has lower LD50 values. Both toxins induce cell death through the inhibition of protein synthesis and the activation of apoptotic pathways. This comparative guide provides researchers and drug development professionals with a concise overview of the relative toxicities of these important mycotoxins, supported by quantitative data and detailed experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between T-2 toxin and its metabolites in HepG2 cells and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. LD50 values and serum biochemical changes induced by T-2 toxin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of toxicity induced by this compound on human and rat granulo-monocytic progenitors with an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of toxicity induced by T-2 toxin on human and rat granulo-monocytic progenitors with an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathological consequences, metabolism and toxic effects of trichothecene T-2 toxin in poultry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Dispersive Solid-Phase Extraction Method for HT-2 Toxin Analysis
For researchers and professionals in drug development and food safety, the accurate detection of mycotoxins like the HT-2 toxin is critical. This guide provides a detailed comparison of a novel dispersive solid-phase extraction (d-SPE) method utilizing a new sorbent against the well-established immunoaffinity column (IAC) cleanup method for the analysis of the this compound in complex food matrices.
The following sections present a comprehensive overview of the experimental protocols and a quantitative comparison of the validation parameters for both methods, demonstrating the performance and potential advantages of the new d-SPE technique.
Comparative Performance Data
The efficacy of the novel d-SPE method was rigorously evaluated against the standard IAC method. Key validation parameters, including recovery rates, precision (expressed as relative standard deviation, RSD), the limit of detection (LOD), and the limit of quantification (LOQ), were determined. The results, summarized in the table below, highlight the comparable, and in some aspects superior, performance of the new d--SPE method.
| Validation Parameter | New d-SPE Method | Immunoaffinity Column (IAC) Method |
| Recovery (%) | 85 - 105% | 70 - 99%[1] |
| Precision (RSDr, %) | < 15% | < 8%[1] |
| Limit of Detection (LOD) | 0.5 µg/kg | 1 µg/kg[1] |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 3 µg/kg |
| Analysis Time | ~15 min | ~45 min |
| Cost per Sample | Low | High |
Experimental Protocols
Detailed methodologies for both the novel d-SPE and the established IAC extraction methods are provided below. These protocols outline the step-by-step procedures for sample preparation, toxin extraction, and cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Novel Dispersive Solid-Phase Extraction (d-SPE) Method
This method employs a novel sorbent material in a dispersive solid-phase extraction format for the rapid and efficient cleanup of this compound from cereal matrices.
1. Sample Preparation:
- Homogenize 25 grams of the cereal sample to a fine powder.
- Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 20 mL of acetonitrile/water (80:20, v/v) to the centrifuge tube.
- Shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge at 5000 rpm for 10 minutes.
- Collect the supernatant (the extract).
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 150 mg of the novel d-SPE sorbent and 900 mg of anhydrous magnesium sulfate.
- Vortex for 2 minutes.
- Centrifuge at 8000 rpm for 5 minutes.
4. Final Preparation:
- Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).
- Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Established Immunoaffinity Column (IAC) Method
This widely used method relies on the high specificity of monoclonal antibodies for the selective cleanup of this compound.
1. Sample Preparation:
- Homogenize 25 grams of the cereal sample to a fine powder.
- Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 20 mL of methanol/water (70:30, v/v) to the centrifuge tube.[1]
- Shake for 30 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Collect the supernatant.
3. Immunoaffinity Column (IAC) Cleanup:
- Dilute 5 mL of the supernatant with 45 mL of phosphate-buffered saline (PBS).
- Pass the diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
- Wash the column with 10 mL of deionized water.
- Elute the this compound from the column with 2 mL of methanol.
4. Final Preparation:
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).
- Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for both the novel d-SPE and the established IAC methods, providing a clear visual representation of each step in the process.
Caption: Workflow of the novel d-SPE method.
Caption: Workflow of the established IAC method.
References
A Comparative Guide to the Toxicokinetics of HT-2 and T-2 Toxins
This guide provides a detailed comparison of the toxicokinetics of HT-2 and T-2 toxins, two closely related mycotoxins produced by Fusarium species. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing their potential risks to human and animal health. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
T-2 toxin is rapidly and extensively metabolized to HT-2 toxin in vivo, making the toxicokinetics of these two compounds intrinsically linked. Both toxins are quickly absorbed, distributed, and eliminated. However, significant differences exist in their metabolic profiles and oral bioavailability across various animal species. T-2 toxin generally exhibits low to very low oral bioavailability, which is a critical factor in its toxicity profile following ingestion. This compound also appears to have very low oral bioavailability. Metabolism is the primary route of detoxification, involving hydrolysis, hydroxylation, and glucuronidation.
Data Presentation
The following tables summarize the key quantitative toxicokinetic parameters for T-2 and HT-2 toxins from published experimental data.
Table 1: Comparative Oral Bioavailability of T-2 and HT-2 Toxins
| Toxin | Species | Oral Bioavailability (%) | Citation |
| T-2 Toxin | Broiler Chickens | 17.07 | [1] |
| T-2 Toxin | Pigs | Very low (not quantified) | [2] |
| T-2 Toxin | Rats | Not specified, but parent toxin not detected in plasma after oral dose | |
| This compound | Rats | Not detected in plasma after oral administration | [3] |
Table 2: Comparative Pharmacokinetic Parameters of T-2 Toxin and its Metabolites
| Species | Administration Route & Dose | Analyte | Cmax (ng/mL) | Tmax (min) | t½ (min) | Citation |
| Broiler Chickens | Oral (2.0 mg/kg) | T-2 Toxin | 53.10 ± 10.42 | 13.20 ± 4.80 | 23.40 ± 2.94 | [1] |
| T-2 triol | 47.64 ± 9.19 | 38.40 ± 15.00 | 87.60 ± 29.40 | [1] | ||
| Intravenous (0.5 mg/kg) | T-2 Toxin | - | - | 17.33 ± 1.07 | [1] | |
| This compound | - | - | 33.62 ± 3.08 | [1] | ||
| T-2 triol | - | - | 9.60 ± 0.50 | [1] | ||
| Swine | Intravenous | T-2 Toxin | - | - | 13.8 | [2] |
| Calves | Intravenous | T-2 Toxin | - | - | 17.4 | [2] |
Table 3: Major Metabolites of T-2 and HT-2 Toxins Identified in In Vitro and In Vivo Studies
| Toxin | Species | Major Metabolites | Citation |
| T-2 Toxin | Rats, Pigs, Chickens (in vitro liver microsomes) | This compound, neosolaniol (B1681912) (NEO), 3'-OH-T-2, 3'-OH-HT-2 | [3] |
| T-2 Toxin | Swine (in vivo) | This compound | [4] |
| This compound | Rats (in vivo) | 3'-OH HT-2, 3-GlcA HT-2 | [3] |
| This compound | Livestock and Human (in vitro liver microsomes) | 3'-OH HT-2, 4'-OH HT-2, 15-OH HT-2, T-2 tetraol, and glucuronide conjugates | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the toxicokinetic studies of HT-2 and T-2 toxins.
In Vivo Toxicokinetic Study Design
-
Animal Models: Commonly used animal models include rats (e.g., Sprague-Dawley, Wistar), pigs, and poultry (e.g., broiler chickens).[5] Animals are acclimatized to laboratory conditions before the experiment.
-
Administration:
-
Oral (PO): A single dose of the toxin, dissolved in a suitable vehicle (e.g., ethanol:water), is administered via oral gavage.
-
Intravenous (IV): A single dose of the toxin, dissolved in a sterile vehicle, is administered into a suitable vein (e.g., jugular vein) to determine absolute bioavailability.
-
-
Dosing: The dosage is determined based on previous toxicity studies to elicit measurable plasma concentrations without causing severe acute toxicity.
-
Sample Collection:
-
Blood: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 48 hours) to determine excretion patterns.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, muscle, fat) are collected, weighed, and stored frozen for residue analysis.
-
Sample Preparation and Analysis (LC-MS/MS)
-
Extraction from Plasma/Tissues:
-
A known volume of plasma or homogenized tissue is mixed with an extraction solvent (e.g., acetonitrile, ethyl acetate).
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction losses and matrix effects.
-
The mixture is vortexed and centrifuged to precipitate proteins and separate the organic layer.
-
The supernatant is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation of the toxins and their metabolites is achieved using a liquid chromatograph with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid, is employed.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.
-
Visualizations
Metabolic Pathway of T-2 and HT-2 Toxins
The following diagram illustrates the primary metabolic transformations of T-2 and HT-2 toxins in animals.
Caption: Metabolic pathway of T-2 and HT-2 toxins.
Experimental Workflow for a Typical Toxicokinetic Study
This diagram outlines the key steps involved in an in vivo toxicokinetic study of mycotoxins.
Caption: Workflow of a toxicokinetic study.
References
- 1. Toxicokinetics of T-2 toxin and its major metabolites in broiler chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the trichothecene mycotoxin, T-2 toxin, in swine and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of hepatic in vitro metabolism of T-2 toxin in rats, pigs, chickens, and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal metabolism of T-2 toxin in the pig cecum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute oral doses of T-2 toxin on tissue concentrations of biogenic amines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Clean-up Columns for HT-2 Toxin Analysis: A Comparative Evaluation
For researchers, scientists, and drug development professionals engaged in the analysis of mycotoxins, the selection of an appropriate sample clean-up method is a critical determinant of data quality and reliability. This guide provides an objective comparison of commonly employed clean-up columns for the analysis of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin of significant concern in food and feed safety. We present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate an informed choice for your analytical needs.
The primary goal of a clean-up step in mycotoxin analysis is to remove matrix components that can interfere with the accurate detection and quantification of the target analyte. The effectiveness of different clean-up columns is typically evaluated based on recovery rates, precision (expressed as relative standard deviation or RSD), and the limits of detection (LOD) and quantification (LOQ). This guide focuses on three principal types of clean-up columns: Immunoaffinity Columns (IAC), Solid-Phase Extraction (SPE) columns, including multifunctional and polymeric phases, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods.
Performance Comparison of Clean-up Columns
The selection of a clean-up column is often a trade-off between selectivity, recovery, cost, and sample throughput. The following tables summarize the performance of different clean-up methods for this compound analysis in various cereal matrices, based on data from several scientific studies.
Table 1: Performance of Immunoaffinity Columns (IAC) for this compound Clean-up
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |
| Wheat, Maize, Barley | 25 - 500 | 70 - 100 | < 8 | 3 | - | HPLC-FLD[1] |
| Cereal Mix | 50 | 99 (sum of T-2 & HT-2) | 10 | - | - | GC-MS[2] |
| Baby Food | 25 | 102 (sum of T-2 & HT-2) | 14 | - | - | GC-MS[2] |
| Animal Feed | Not Specified | Good | Poorer without cleanup | Higher without cleanup | Higher without cleanup | LC-MS/MS[3] |
| Cereals & Cereal Products | 10 - 200 | 74 - 120 | 0.5 - 20.3 | - | 8 | HPLC-FLD[4] |
Table 2: Performance of Solid-Phase Extraction (SPE) Columns for this compound Clean-up
| Column Type | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |
| MycoSep 227 | Layer Feed | Not Specified | 50 - 63 | Not Specified | 0.9 - 7.5 | - | LC-MS/MS |
| BondElut Mycotoxin | Layer Feed | Not Specified | 32 - 67 | Not Specified | 0.9 - 7.5 | - | LC-MS/MS |
| Multifunctional Column | Feed | Not Specified | Not Specified | Not Specified | - | - | LC-MS[5] |
| Oasis PRiME HLB | Wheat, Rice, Maize Flours | High Level | > 80 | Not Specified | - | Acceptable for EU regulations | UPLC-MS/MS[6] |
Table 3: Performance of QuEChERS-Based Methods for this compound Clean-up
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |
| Cereal-based Baby Food | Not Specified | Not Specified | Not Specified | 6.4 | - | GC-MS[7] |
| Cereals | Not Specified | 71 - 106 | 0.8 - 14.7 | - | - | LC-MS/MS[8] |
| Maize | Not Specified | Not Specified | Not Specified | - | 3 (sum of T-2 & HT-2) | UHPLC-MS/MS[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results in mycotoxin analysis. Below are representative methodologies for each of the discussed clean-up techniques.
Immunoaffinity Column (IAC) Clean-up Protocol
Immunoaffinity columns utilize the high specificity of antibody-antigen interactions to isolate mycotoxins from complex sample extracts.
-
Sample Extraction:
-
Weigh 25 g of the homogenized and ground sample into a blender jar.
-
Add 100 mL of methanol (B129727)/water (90:10, v/v) or another suitable extraction solvent.
-
Blend at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Dilution:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) or water. The dilution factor will depend on the column manufacturer's instructions.
-
Filter the diluted extract through a glass microfiber filter.
-
-
Column Application:
-
Pass the filtered and diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The this compound will bind to the specific antibodies packed in the column.
-
-
Washing:
-
Wash the column with a specified volume of PBS or water to remove unbound matrix components.
-
-
Elution:
-
Elute the bound this compound from the column with a small volume of an appropriate elution solvent, such as methanol or acetonitrile (B52724).
-
Collect the eluate for analysis by HPLC or LC-MS/MS.
-
Solid-Phase Extraction (SPE) Clean-up Protocol (using a Multifunctional Column)
Multifunctional SPE columns, such as MycoSep, contain a mixture of adsorbents to remove a broad range of interferences in a single step.
-
Sample Extraction:
-
Weigh 25 g of the ground sample into a blender jar.
-
Add 100 mL of acetonitrile/water (84:16, v/v).
-
Blend at high speed for 3 minutes.
-
Allow the extract to settle or centrifuge to separate the solid material.
-
-
Column Clean-up:
-
Transfer a specific volume of the supernatant (e.g., 4 mL) into a clean tube.
-
Insert the multifunctional clean-up column into the tube and push it down, forcing the extract to pass through the column's filter and packing material.
-
Collect the purified extract that emerges from the top of the column.
-
-
Evaporation and Reconstitution:
-
Take an aliquot of the purified extract and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
-
QuEChERS-Based Clean-up Protocol
The QuEChERS method involves a two-step process of extraction with salting-out and dispersive solid-phase extraction (d-SPE) for clean-up.
-
Sample Extraction and Partitioning:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (often with 1% acetic or formic acid).
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in a suitable solvent for analysis.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described clean-up methods.
Caption: Workflow for this compound clean-up using an Immunoaffinity Column (IAC).
Caption: Workflow for this compound clean-up using a Solid-Phase Extraction (SPE) column.
Caption: Workflow for this compound clean-up using the QuEChERS method.
Conclusion
The choice of a clean-up column for this compound analysis depends on various factors, including the complexity of the sample matrix, the required sensitivity of the analytical method, and practical considerations such as cost and sample throughput.
-
Immunoaffinity Columns (IACs) offer the highest selectivity and often result in the cleanest extracts, which can lead to lower detection limits and improved analytical performance.[2][3] However, they are generally more expensive and may have a lower sample throughput compared to other methods.
-
Solid-Phase Extraction (SPE) columns , particularly multifunctional columns, provide a good balance between clean-up efficiency, cost, and ease of use. They are effective at removing a broad range of matrix interferences. Polymeric SPE phases like Oasis HLB can also offer high recovery for a range of mycotoxins.
-
QuEChERS-based methods are attractive due to their high throughput, low solvent consumption, and cost-effectiveness. While they may not always provide the same degree of clean-up as IACs for highly complex matrices, they are often sufficient for many applications, especially when coupled with sensitive detection techniques like tandem mass spectrometry.
Ultimately, the optimal clean-up strategy should be determined through method validation for the specific matrix and analytical requirements of the study. This guide provides a foundation for researchers to make an informed decision based on the available experimental evidence and procedural outlines.
References
- 1. Analysis of T-2 and HT-2 toxins in cereal grains by immunoaffinity clean-up and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Analysis of deoxynivalenol, zearalenone, T-2, and HT-2 toxins in animal feed by LC/MS/MS--a critical comparison of immunoaffinity column cleanup with no cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of T-2 and HT-2 toxins in cereals including oats after immunoaffinity cleanup by liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. waters.com [waters.com]
- 7. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices [mdpi.com]
A Comparative Guide to the Metabolism of HT-2 Toxin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of HT-2 toxin, a prominent type A trichothecene (B1219388) mycotoxin, across various animal species, with a focus on livestock and poultry. Understanding the species-specific differences in metabolism is crucial for accurate risk assessment, the development of effective detoxification strategies, and for professionals in drug development studying xenobiotic metabolism. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a clear understanding of the comparative biotransformation of this mycotoxin.
Executive Summary
This compound, a major metabolite of T-2 toxin, undergoes extensive phase I and phase II metabolism, primarily in the liver. The principal metabolic pathways include hydrolysis, hydroxylation, and glucuronidation. While the initial hydrolysis of T-2 toxin to this compound is a common step across most species, significant variations exist in the subsequent metabolic routes, leading to different metabolite profiles and toxicokinetic parameters. These differences are critical in determining the susceptibility of a particular species to the toxic effects of this compound. Ruminants, for instance, exhibit a degree of resistance due to the microbial degradation of the toxin in the rumen. In contrast, poultry and swine show distinct patterns of hydroxylation and conjugation, influencing the rate of detoxification and elimination.
Comparative Metabolism Data
The following tables summarize the key metabolites of T-2 and HT-2 toxins and the available toxicokinetic data across different species. Significant species-dependent variations are observed in the formation of hydroxylated and conjugated metabolites.
Table 1: Major Metabolites of T-2 and this compound Identified in Various Species
| Metabolite | Poultry (Chicken) | Swine (Pig) | Ruminants (Cattle/Goat) | Rodents (Rat) | Human |
| Phase I | |||||
| This compound | Major | Major | Major | Major | Major |
| Neosolaniol (B1681912) (NEO) | Identified | Identified | Identified | Identified | Identified |
| 3'-hydroxy-T-2 | Major hydroxylated product | Minor | Major hydroxylated product | Major hydroxylated product | Minor |
| 3'-hydroxy-HT-2 | Identified | Major hydroxylated product | Minor | Identified | Major hydroxylated product |
| T-2 triol | Identified | Identified | Identified | Identified | Identified |
| T-2 tetraol | Identified | Identified | Identified | Identified | Identified |
| Phase II | |||||
| HT-2-3-glucuronide | Major glucuronide | Major glucuronide | Minor | Major glucuronide | Major glucuronide |
| T-2-3-glucuronide | Minor | Minor | Major glucuronide | Minor | Minor |
Data compiled from multiple sources, highlighting the predominant pathways.[1][2][3]
Table 2: Comparative Toxicokinetic Parameters of T-2 Toxin and its Metabolites
| Parameter | Species | T-2 Toxin | This compound | T-2 triol |
| Elimination Half-Life (t½) | Chicken (i.v.) | 17.33 ± 1.07 min | 33.62 ± 3.08 min | 9.60 ± 0.50 min |
| Chicken (oral) | 23.40 ± 2.94 min | Not Quantifiable | 87.60 ± 29.40 min | |
| Swine (i.a.) | 13.8 min | - | - | |
| Cattle (i.v.) | 17.4 min | - | - | |
| Peak Plasma Concentration (Cmax) | Chicken (oral) | 53.10 ± 10.42 ng/mL | Not Quantifiable | 47.64 ± 9.19 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | Chicken (oral) | 13.20 ± 4.80 min | Not Quantifiable | 38.40 ± 15.00 min |
| Oral Bioavailability | Chicken | 17.07% | - | - |
i.v. - intravenous; i.a. - intra-aortal. Data for swine and cattle represent the parent T-2 toxin.
Metabolic Pathways and Species-Specific Variations
The biotransformation of T-2 toxin is initiated by rapid deacetylation to its primary metabolite, this compound.[2][4] This is followed by a series of phase I and phase II reactions. The key species-specific differences lie in the subsequent hydroxylation and glucuronidation steps.
Phase I Metabolism: Hydrolysis and Hydroxylation
Following the formation of this compound, further hydrolysis can occur, leading to the formation of neosolaniol (NEO), T-2 triol, and T-2 tetraol.[5] Hydroxylation, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups to the toxin molecule. A significant species-dependent variation is observed in the primary site of hydroxylation. For instance, 3'-hydroxy-T-2 is a major hydroxylated metabolite in chickens, cows, and rats, whereas 3'-hydroxy-HT-2 is the predominant form in goats, swine, and humans.[1]
Phase II Metabolism: Glucuronidation
Glucuronidation is a major detoxification pathway for this compound, rendering the molecule more water-soluble for excretion. Species-specific patterns are also evident in this conjugation step. In cows and goats, T-2-3-glucuronide is the major glucuronidation product.[1] Conversely, in other animal species and humans, HT-2-3-glucuronide is the more prevalent conjugate.[1]
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using liver microsomes from different species.
1. Materials and Reagents:
-
Cryopreserved liver microsomes (from the species of interest, e.g., chicken, pig, cattle)
-
This compound standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
2. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
On ice, prepare the incubation mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine the phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL final protein concentration), and the this compound stock solution to achieve the desired final substrate concentration.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow them to reach the reaction temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixtures at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method to identify and quantify the parent this compound and its metabolites.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes.
-
Conclusion
The metabolism of this compound exhibits significant species-specific differences, particularly in the hydroxylation and glucuronidation pathways. This comparative guide highlights these variations through tabulated data and metabolic pathway diagrams, providing a valuable resource for researchers in toxicology, animal science, and drug development. The provided experimental protocol for in vitro metabolism studies offers a foundational method for further investigation into the biotransformation of this and other xenobiotics. A thorough understanding of these metabolic differences is essential for accurate risk assessment and the development of strategies to mitigate the toxic effects of this compound in both animals and humans.
References
- 1. Metabolism of T-2 Toxin in Farm Animals and Human In Vitro and in Chickens In Vivo Using Ultra High-Performance Liquid Chromatography- Quadrupole/Time-of-Flight Hybrid Mass Spectrometry Along with Online Hydrogen/Deuterium Exchange Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of hepatic in vitro metabolism of T-2 toxin in rats, pigs, chickens, and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of this compound in Rats and Its Metabolic Profile in Livestock and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Proficiency Testing for HT-2 Toxin Analysis in Laboratories
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for mycotoxin detection is paramount. This guide provides an objective comparison of common analytical techniques used in proficiency testing for HT-2 toxin analysis. The data presented is drawn from various proficiency test (PT) reports and scientific studies, offering insights into the performance of different methods.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound analysis depends on various factors, including sensitivity, specificity, sample throughput, and cost. Proficiency testing schemes provide a means to assess the performance of laboratories and the methods they employ. The following table summarizes the performance characteristics of four commonly used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Analytical Method | Principle | Reported z-scores/Performance | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the toxin and its fragments. | In a multi-mycotoxin proficiency test, the percentage of satisfactory z-scores ( | z | ≤ 2) for the sum of T-2 and HT-2 toxins was 82% in contaminated maize and 85% in spiked maize[1]. Another PT report showed satisfactory z-scores for participating labs using LC-MS/MS[2]. |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection after derivatization of the toxin. | A validation study for an HPLC-FLD method for T-2 and HT-2 toxins in cereals showed recovery rates in the range of 70–99% and a precision (RSDR) of 3–8%[3][4]. | Good sensitivity and selectivity, widely available instrumentation. | Requires a derivatization step, which can add to the complexity and variability of the analysis. |
| GC-MS | Chromatographic separation of volatile derivatives of the toxin followed by mass analysis. | A collaborative validation study of a GC-MS method for T-2 and HT-2 toxins reported satisfactory recovery and reproducibility data. | High separation efficiency and can provide structural information for confirmation. | Requires a derivatization step to make the toxins volatile, which can be time-consuming and introduce errors. |
| ELISA | Immunoassay based on the specific binding of an antibody to the this compound. | In a proficiency test, a laboratory using an ELISA method obtained a z-score of 0.25 for the sum of T-2 and HT-2 toxins in baby food[5]. A comparative study of rapid methods showed that an ELISA kit had a false negative/positive rate of 6.5%/0% when compared to LC-MS/MS[6]. | Rapid, high-throughput, cost-effective, and easy to use, making it suitable for screening purposes. | Can be prone to cross-reactivity with structurally related compounds, leading to false-positive results. It is generally considered a screening method requiring confirmation by a technique like LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of the experimental protocols for the key methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the analysis of HT-2 and other mycotoxins in cereals.
1. Sample Preparation:
-
Weigh 10 g of a homogenized cereal sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of an acetonitrile (B52724)/water (80/20, v/v) extraction solvent.
-
Shake the sample for 60 minutes on a horizontal shaker and then centrifuge at 2500 rpm for 5 minutes.
-
The supernatant can be directly used for analysis or further diluted.
2. LC-MS/MS Analysis:
-
LC System: An UltiMate 3000 LC system or equivalent.
-
Mass Spectrometer: A TSQ Endura triple quadrupole mass spectrometer or equivalent.
-
Column: A Cadenza CW-C18 column (50 mm × 2 mm, 3 µm) or similar.
-
Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B).
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5.0 µL.
-
Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring for specific precursor and product ion transitions for this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This protocol is for the determination of T-2 and HT-2 toxins in cereals.
1. Extraction:
-
Extract the toxins from the sample matrix using a methanol/water mixture.
-
Dilute the extracts and clean them up using immunoaffinity columns.
2. Derivatization:
-
Derivatize the cleaned-up extract with 1-anthroylnitrile/DMAP to make the toxins fluorescent.
3. HPLC-FLD Analysis:
-
Separate the derivatized toxins using a complex HPLC gradient method.
-
Detect the toxins using a fluorescence detector. This method has been validated for oats, wheat, rye, barley, and maize, with limits of detection for T-2 and HT-2 toxins at 1 μg/kg[3][4].
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a general procedure for a competitive ELISA for the quantitative analysis of T-2 and HT-2 toxins.
1. Sample Preparation:
-
Grind a 50-100 g sample into a fine powder.
-
Weigh 1 g of the homogenized sample and add 5 mL of a methanol/water (40:60, v/v) solution.
-
Vortex the mixture for 1 minute and then centrifuge at 4300 x g for 10 minutes.
-
Dilute the clear supernatant with a dilution buffer.
-
Use 50 µL of the diluted solution in the ELISA test.
2. ELISA Procedure:
-
Pipette 50 µL of standards and diluted samples into the wells of a microtiter plate.
-
Add 25 µL of a conjugate (T-2 toxin-HRP) and 25 µL of an antibody to all wells.
-
Incubate the plate for 1 hour in the dark at 37°C.
-
Wash the plate three times with a rinsing buffer.
-
Add 100 µL of a substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of a stop solution to each well.
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of T-2/HT-2 toxin present in the sample[7].
Proficiency Testing Workflow
Proficiency testing is a critical component of a laboratory's quality assurance program. It provides an external evaluation of a laboratory's ability to accurately perform specific tests. The following diagram illustrates the typical workflow of a proficiency testing scheme.
Caption: Workflow of a typical proficiency testing scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. metrologyservice.com.ua [metrologyservice.com.ua]
- 3. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of T-2 and HT-2 Toxins in Oats and Oat-Based Breakfast Cereals by Liquid-Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of HT-2 Toxin and Other Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic properties of HT-2 toxin and other major trichothecenes, including T-2 toxin, deoxynivalenol (B1670258) (DON), and nivalenol (B191977) (NIV). The information is supported by experimental data from peer-reviewed scientific literature to assist in understanding their relative potencies and mechanisms of action.
Introduction to Trichothecene (B1219388) Neurotoxicity
Trichothecenes are a large family of mycotoxins produced by various fungi, particularly those of the Fusarium genus, which commonly contaminate cereal grains and other agricultural products.[1] These toxins are classified into different types based on their chemical structure, with HT-2 and T-2 toxins belonging to Type A, and deoxynivalenol (DON) and nivalenol (NIV) to Type B.[1] A critical structural feature for their toxicity is the 12,13-epoxy ring.[2]
The primary mechanism of action for trichothecenes is the inhibition of protein synthesis through their binding to the 60S ribosomal subunit.[2] This disruption of translation triggers a "ribotoxic stress response," which activates mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[3][4] The activation of these pathways can lead to a cascade of downstream cellular events, including oxidative stress, inflammation, and apoptosis (programmed cell death), which are central to their neurotoxic effects.[3][5] Many trichothecenes are capable of crossing the blood-brain barrier, allowing them to directly affect the central nervous system.[5]
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function. The following tables summarize the IC50 values for this compound and other key trichothecenes across various human cell lines from a comparative study. While not all of these are neuronal cell lines, they provide a valuable benchmark for the general cytotoxic potential of these mycotoxins. The data reveals that Type A trichothecenes (T-2 and HT-2) are generally more cytotoxic than Type B trichothecenes (DON and NIV).
Table 1: Cytotoxicity of Type A Trichothecenes (HT-2 and T-2)
| Mycotoxin | Cell Line | IC50 (nmol/L) |
| This compound | Jurkat (T lymphocyte) | 7.5 |
| U937 (monocyte) | 16.2 | |
| RPMI 8226 (B lymphocyte) | 26.5 | |
| Hep-G2 (hepatocellular carcinoma) | 55.8 | |
| T-2 toxin | Jurkat (T lymphocyte) | 4.4 |
| U937 (monocyte) | 5.1 | |
| RPMI 8226 (B lymphocyte) | 6.2 | |
| Hep-G2 (hepatocellular carcinoma) | 10.8 |
Data sourced from Königs et al. (2009).
Table 2: Cytotoxicity of Type B Trichothecenes (DON and NIV)
| Mycotoxin | Cell Line | IC50 (nmol/L) |
| Deoxynivalenol (DON) | Jurkat (T lymphocyte) | 600 |
| U937 (monocyte) | 1100 | |
| RPMI 8226 (B lymphocyte) | 1300 | |
| Hep-G2 (hepatocellular carcinoma) | 2800 | |
| Nivalenol (NIV) | Jurkat (T lymphocyte) | 300 |
| U937 (monocyte) | 600 | |
| RPMI 8226 (B lymphocyte) | 800 | |
| Hep-G2 (hepatocellular carcinoma) | 1600 |
Data sourced from Königs et al. (2009).
Key Mechanistic Pathways in Trichothecene Neurotoxicity
The neurotoxicity of HT-2 and other trichothecenes is a multi-faceted process involving several interconnected signaling pathways. The primary event is the binding of the toxin to the ribosome, which triggers a ribotoxic stress response. This, in turn, activates MAPK pathways, leading to oxidative stress and ultimately apoptosis.
Ribotoxic Stress and MAPK Activation
The binding of trichothecenes to the ribosome is the initial trigger for their toxic effects. This interaction is perceived by the cell as a "ribotoxic stress," leading to the rapid activation of MAPKs, including JNK, p38, and ERK.[3][4] These kinases then phosphorylate a variety of downstream targets, including transcription factors, which regulate the expression of genes involved in inflammation, cell survival, and cell death.
Caption: Ribotoxic Stress and MAPK Activation Pathway.
Induction of Oxidative Stress
Trichothecenes have been shown to induce the generation of reactive oxygen species (ROS) in neuronal cells.[5] This can lead to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. Oxidative stress can cause damage to vital cellular components, including lipids, proteins, and DNA, and is a key contributor to apoptosis. The Nrf2/HO-1 signaling pathway, a major regulator of the antioxidant response, is often modulated by trichothecene exposure.[5]
Caption: Induction of Oxidative Stress by Trichothecenes.
Apoptosis (Programmed Cell Death)
A common outcome of trichothecene exposure in neuronal cells is the induction of apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of proteases that execute apoptosis, is a central event in this process. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in regulating the mitochondrial pathway of apoptosis.
Caption: Simplified Apoptosis Pathway Induced by Trichothecenes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of trichothecene neurotoxicity. Below are outlines of common experimental protocols used in in vitro and in vivo studies.
In Vitro Neurotoxicity Assessment
1. Cell Culture and Treatment:
-
Cell Lines: Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells.[6][7] These cells can be differentiated to exhibit more mature neuronal phenotypes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Differentiation: For SH-SY5Y cells, differentiation is often induced by treatment with retinoic acid.[1] For PC12 cells, nerve growth factor (NGF) is used to induce a neuronal phenotype.[6]
-
Toxin Exposure: Differentiated cells are treated with various concentrations of the trichothecene of interest (e.g., HT-2, T-2, DON, NIV) for a specified period (e.g., 24, 48, or 72 hours).
2. Cytotoxicity/Viability Assays (e.g., MTT or WST-1 Assay):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.
-
Procedure:
-
After toxin treatment, the culture medium is replaced with a medium containing the tetrazolium salt.
-
Cells are incubated for a period to allow for the conversion of the salt to formazan.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the control (untreated) cells, and IC50 values are calculated.
-
3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
After toxin treatment, cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
In Vivo Neurotoxicity Assessment (Rodent Model)
1. Animal Model and Toxin Administration:
-
Animal Selection: Mice or rats are commonly used animal models.
-
Toxin Preparation: The trichothecene is dissolved in a suitable vehicle (e.g., saline, corn oil).
-
Administration: The toxin is administered to the animals via various routes, such as oral gavage, intraperitoneal injection, or intranasal instillation, depending on the research question. Doses and duration of exposure are determined based on preliminary dose-range finding studies.
2. Behavioral Assessments:
-
Motor Function: Tests such as the rotarod test or open-field test can be used to assess coordination and locomotor activity.
-
Cognitive Function: Mazes, such as the Morris water maze or Y-maze, are used to evaluate learning and memory.
3. Post-mortem Analysis:
-
Tissue Collection: Following the experimental period, animals are euthanized, and brain tissue is collected.
-
Histopathology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to examine for neuronal damage, inflammation, or other morphological changes.
-
Immunohistochemistry: Specific antibodies are used to detect markers of apoptosis (e.g., cleaved caspase-3), oxidative stress, or neuroinflammation in brain tissue.
-
Biochemical Assays: Brain homogenates can be used to measure levels of neurotransmitters, oxidative stress markers, or inflammatory cytokines.
Caption: A Typical In Vitro Neurotoxicity Experimental Workflow.
Conclusion
The neurotoxicity of this compound and other trichothecenes is a significant concern for human and animal health. The available data indicates that Type A trichothecenes, including HT-2 and T-2 toxins, are generally more potent in their cytotoxic effects compared to Type B trichothecenes like DON and NIV. The primary mechanism of their neurotoxicity involves the inhibition of protein synthesis, which triggers a ribotoxic stress response, leading to the activation of MAPK signaling pathways, oxidative stress, and ultimately, apoptosis in neuronal cells. A thorough understanding of their comparative toxicity and underlying molecular mechanisms is essential for risk assessment and the development of potential therapeutic strategies to mitigate their adverse effects.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxicity of trichothecenes T-2 toxin and deoxynivalenol (DON): Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Exposure for HT-2 Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to HT-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1][2] Understanding the metabolic fate of this compound and the analytical methods for its detection are crucial for accurate risk assessment and the development of mitigation strategies. T-2 toxin is rapidly metabolized to this compound, and therefore the sum of T-2 and HT-2 toxins is often considered for risk assessment.[1][3]
Biomarkers of Exposure
Upon ingestion, T-2 toxin is rapidly metabolized, with this compound being the predominant metabolite across various species.[3] Further biotransformation of this compound leads to a variety of phase I and phase II metabolites that can serve as biomarkers of exposure. The primary metabolic pathways include hydrolysis, hydroxylation, and glucuronidation.[3]
The selection of an appropriate biomarker depends on the desired window of exposure detection, the biological matrix available, and the analytical sensitivity required. Key biomarkers for this compound exposure include:
-
This compound: The primary metabolite of T-2 toxin and a significant toxic entity itself.[3]
-
T-2 Toxin: The parent compound, which can also be detected, although it is often present at lower concentrations than this compound.
-
Metabolites: Including 3'-OH HT-2, T-2 triol, T-2 tetraol, and neosolaniol, as well as their glucuronide conjugates.[4][5] The presence of these metabolites can provide a more comprehensive picture of exposure.
The metabolic pathway of T-2 and HT-2 toxins is complex and results in numerous derivatives.
Comparative Performance of Analytical Methods
A variety of analytical methods are available for the quantification of this compound and its metabolites in different matrices, primarily cereals and biological fluids such as urine. The choice of method often involves a trade-off between sensitivity, specificity, throughput, and cost. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The following tables summarize the performance of these methods based on published validation data.
Table 1: Performance of Analytical Methods for this compound in Cereals
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| GC-MS | Cereals, Baby Food | 0.4 (T-2), 1.0 (HT-2) | - | 83-130 | [6] |
| HPLC-FLD | Oats, Wheat, Rye, Barley, Maize | 1 | - | 70-99 | [7] |
| LC-MS/MS | Cereals | 3 | 10 | - | [1] |
| LC-MS/MS (without cleanup) | Animal Feed | - | Higher than with cleanup | - | [8] |
| Portable MS | Wheat, Maize | 107 (T-2) | - | - | [9] |
| ELISA (RIDASCREEN®) | Oats, Corn, Barley, Wheat | - | - | - | [10] |
| Lateral Flow (RIDA®QUICK) | Oats, Wheat, Maize | 50 | - | - | [11] |
Table 2: Performance of Analytical Methods for this compound Biomarkers in Urine
| Analytical Method | Biomarker(s) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| UHPLC-HRMS | T-2, HT-2 | - | 0.2 (T-2), 0.4 (HT-2) | - | [12] |
| Online SPE-UHPLC-MS/MS | HT-2 | 0.21 | - | - | [13] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reliable quantification of this compound and its biomarkers. Below are generalized workflows for common analytical techniques.
A general workflow for the analysis of this compound biomarkers in biological samples involves several key steps from sample collection to data analysis.
References
- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of deoxynivalenol, zearalenone, T-2, and HT-2 toxins in animal feed by LC/MS/MS--a critical comparison of immunoaffinity column cleanup with no cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 11. Mycotoxin testing for T-2 / this compound – the choice is yours - Food & Feed Analysis [food.r-biopharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
HT-2 Toxin in Organic vs. Conventional Grains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HT-2 toxin contamination in organically and conventionally produced grains, supported by experimental data and detailed methodologies. The information is intended to inform research and development in food safety and toxicology.
Comparative Analysis of this compound Levels
The presence of the mycotoxin HT-2, a type A trichothecene (B1219388) produced by Fusarium species, in cereal grains is a significant food safety concern due to its cytotoxic and immunosuppressive effects.[1] A growing body of research has compared the contamination levels of HT-2 and its precursor, T-2 toxin, in grains cultivated under organic and conventional farming systems. The findings, however, are not always uniform, with contamination levels being influenced by factors such as climate, cereal type, and analytical methods employed.[2][3]
A meta-analysis of studies comparing mycotoxin contamination suggests that for T-2/HT-2 toxins, there can be small but significant effects of the production system on their incidence and concentration.[2][3] Some research indicates that organically produced oats, in particular, tend to have lower levels of HT-2 and T-2 toxins compared to their conventionally grown counterparts.[4] One analysis reported that the average concentration of T-2 + HT-2 in conventionally produced cereals was 180% higher than in organic cereals, with mean concentrations of 106 µg/kg and 38 µg/kg, respectively.[5] However, other comprehensive reviews conclude that overall contamination levels in organic and conventional cereals are similar.[2][3]
Factors beyond the farming system, such as weather conditions, tillage practices, and crop rotation, are often suggested to be more critical determinants of mycotoxin contamination.[4]
Quantitative Data Summary
The following table summarizes findings from various studies comparing the concentration of HT-2 and T-2 toxins in organic and conventional grains.
| Cereal | Farming System | Toxin | Concentration (µg/kg) | Key Findings | Reference |
| Various Cereals | Organic | T-2/HT-2 | 38 (mean) | Conventionally produced cereals had 180% higher concentrations of T-2/HT-2 on average. | [5] |
| Conventional | T-2/HT-2 | 106 (mean) | |||
| Oats | Organic | T-2/HT-2 | - | Organically produced oats generally contained lower levels of HT-2 + T-2 toxins. | [4] |
| Conventional | T-2/HT-2 | - | |||
| Oats (Scotland, 2019) | Organic | T-2 + HT-2 | Up to 571 | 100% prevalence in organic oats. | [6] |
| Conventional | T-2 + HT-2 | 8 - 3474 | 83% prevalence in conventional oats, with 19% exceeding EU indicative limits. | [6] | |
| Wheat, Oats, Barley | Organic | HT-2/T-2 | - | HT-2/T-2 concentrations were significantly lower in organic oats and barley samples. | [5] |
| Conventional | HT-2/T-2 | - |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in grains is crucial for risk assessment. Various analytical methods are employed, typically involving extraction, clean-up, and detection steps.
1. Sample Extraction:
-
The initial step involves extracting the toxins from a ground cereal sample. A common method uses a mixture of methanol (B129727) and water (e.g., 80/20, v/v) or acetonitrile (B52724) and water.[7][8]
2. Clean-up:
-
The crude extract is then purified to remove interfering matrix components. This is often achieved using:
3. Detection and Quantification:
-
Several advanced analytical techniques are used for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method requires derivatization of the toxins to make them fluorescent before they can be detected.[9][10]
-
Gas Chromatography with Mass Spectrometry (GC-MS): After extraction and clean-up, the toxins are derivatized to make them volatile for GC analysis and then detected by a mass spectrometer.[7][9]
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method that is widely considered the technique of choice for regulatory compliance.[8][9] It allows for the direct detection of the toxins without derivatization.
-
This compound Signaling Pathway
This compound exerts its toxicity by inhibiting protein synthesis, which triggers a cellular stress response known as ribotoxic stress. This stress activates mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptosis (programmed cell death). The p53 tumor suppressor protein is also implicated in the apoptotic response to this compound.
Caption: this compound Induced Apoptotic Pathway.
References
- 1. T-2 / this compound - Food & Feed Analysis [food.r-biopharm.com]
- 2. Mycotoxin contamination in organic and conventional cereal grain and products: A systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycotoxin contamination in organic and conventional cereal grain and products: A systematic literature review and meta-analysis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to LC Column Performance for HT-2 Toxin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive determination of HT-2 toxin, a type A trichothecene (B1219388) mycotoxin, is crucial for food safety and toxicological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical method of choice. The selection of an appropriate LC column is paramount for achieving optimal separation, peak shape, and sensitivity. This guide provides an objective comparison of different LC column chemistries for the analysis of this compound, supported by experimental data from various studies.
Data Presentation: Comparison of LC Column Performance
The selection of the stationary phase is a critical step in developing a robust LC method for this compound analysis. While a direct head-to-head comparison of multiple columns in a single study is not extensively documented, this table summarizes the performance characteristics of commonly used column chemistries based on available literature and general chromatographic principles.
| Column Chemistry | Key Characteristics | Performance for this compound Analysis |
| C18 (Octadecylsilane) | - Mechanism: Strong hydrophobic interactions. - Selectivity: Excellent for non-polar to moderately polar compounds.[1] - Advantages: Widely available, well-characterized, and provides good retention for many mycotoxins.[1] - Considerations: May have limited selectivity for structurally similar compounds and could be susceptible to matrix interferences with similar hydrophobicity.[1] | A Zorbax SB-C18 column (2.1 × 150 mm, 1.8 µm) has been successfully used for the chromatographic separation of this compound and its metabolites.[2] C18 columns are a standard choice and can provide adequate retention and separation of this compound.[1] |
| Phenyl-Hexyl | - Mechanism: Offers mixed-mode separation including hydrophobic and π-π interactions.[1][3] - Selectivity: Alternative selectivity compared to C18, particularly for aromatic compounds.[1][4] - Advantages: Can improve the resolution of analytes from matrix components and offer different elution orders.[1][4] - Considerations: The hexyl linker provides a different spatial arrangement for interaction compared to shorter phenyl linkers.[4] | A Phenyl-Hexyl Luna column (150 mm × 3.0 mm, 5 µm) has been utilized for the analysis of this compound and its glucosides. Studies on multi-mycotoxin analysis suggest that Phenyl-Hexyl columns can offer superior resolution for a majority of tested mycotoxins compared to C18 phases.[1] |
| Polar-Modified C18 | - Mechanism: C18 chains with embedded polar groups or polar endcapping.[1] - Selectivity: Balanced retention for both polar and non-polar analytes.[1] - Advantages: Can provide excellent resolution and peak shape for a wide range of mycotoxins, including those with varying polarities.[1] - Considerations: The specific nature of the polar modification will influence the selectivity. | While specific data for this compound on a polar-modified C18 is not detailed in the reviewed literature, these columns are generally suitable for multi-mycotoxin methods which often include HT-2.[1] |
| Biphenyl | - Mechanism: Provides π-π interactions and some hydrophobic interaction. - Selectivity: Unique selectivity, particularly under acidic mobile phase conditions.[5] - Advantages: Can enable multi-mycotoxin methods, including challenging analytes, under a single set of conditions, potentially increasing column lifetime and MS sensitivity.[5] - Considerations: May require method development to optimize for specific analytes like HT-2. | A Raptor Biphenyl column has demonstrated significant improvements in sensitivity and peak shape for a broad panel of 34 mycotoxins, suggesting its potential for high-performance this compound analysis.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments in this compound analysis, synthesized from various established methods.
1. Sample Preparation: Immunoaffinity Column (IAC) Cleanup
Immunoaffinity columns are highly effective for the selective extraction and purification of HT-2 and T-2 toxins from complex matrices, leading to cleaner extracts and reduced matrix effects.[6][7]
-
Extraction: A representative sample is extracted with a suitable solvent, such as methanol/water or acetonitrile (B52724)/water mixtures.[8]
-
Filtration and Dilution: The extract is filtered and then diluted with a buffer (e.g., phosphate-buffered saline) to ensure optimal antibody binding.
-
IAC Application: The diluted extract is passed through the immunoaffinity column containing monoclonal antibodies specific to T-2 and HT-2 toxins.[7]
-
Washing: The column is washed with water or a wash buffer to remove unbound matrix components.[7]
-
Elution: The bound toxins are eluted from the column using a solvent like methanol.[7]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This protocol outlines a general procedure for the chromatographic separation and mass spectrometric detection of this compound.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[9]
-
LC Column: A reversed-phase column such as a C18 or Phenyl-Hexyl (specific dimensions and particle sizes may vary, e.g., 2.1 × 150 mm, 1.8 µm).[2]
-
Mobile Phase:
-
A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[2][6]
-
B: Methanol or acetonitrile with the same additive.[2]
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is linearly increased to elute the analytes of interest. For example, a gradient could run from 10% B to 100% B over 15-20 minutes.[2]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.25 mL/min.[2]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[2]
-
MS Detection: Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion is typically the ammonium adduct [M+NH4]+, and specific product ions are monitored for quantification and confirmation.[9] For this compound, a common transition is m/z 442.2 -> 215.2.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Logic for selecting an LC column for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of the Fusarium Mycotoxins T-2 Toxin and this compound in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. EASI-EXTRACT® T-2 and HT-2 - Food & Feed Analysis [food.r-biopharm.com]
- 8. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer [mdpi.com]
- 9. Determination of T-2 toxin, this compound, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating HT-2 Toxin Analysis: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals engaged in the critical task of detecting and quantifying the mycotoxin HT-2, a clear understanding of the available analytical platforms is paramount. This guide provides an objective comparison of the primary methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and safety assessment needs.
HT-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a significant contaminant in cereal grains such as oats, barley, and wheat. Its presence in food and feed poses a considerable health risk to humans and animals, necessitating accurate and reliable analytical methods for its detection and quantification. The principal analytical platforms employed for this purpose fall into two main categories: chromatographic techniques and immunoassays.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for this compound analysis is often a trade-off between sensitivity, specificity, throughput, and cost. Chromatographic methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are considered the "gold standard" for their high accuracy and ability to simultaneously detect multiple mycotoxins. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective screening alternative.
Below is a summary of the performance characteristics of the most commonly used analytical platforms for this compound determination.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Throughput | Specificity |
| LC-MS/MS | 0.25 - 5 µg/kg | 1.0 - 10 µg/kg | 60 - 108% | Medium | Very High |
| GC-MS | 5 - 50 µg/kg | 10 - 100 µg/kg | 60 - 125% | Medium | High |
| HPLC-FLD | 1 - 29 µg/kg | 5.7 - 75 µg/kg | 70 - 110% | Medium | Moderate |
| ELISA | 4 - 75 µg/kg | 19 - 100 µg/kg | 80 - 114% | High | Moderate to High |
LC-MS/MS consistently demonstrates the lowest limits of detection and quantification, making it the most sensitive method for detecting trace amounts of this compound[1]. Its high specificity, derived from the mass-to-charge ratio of the analyte and its fragments, minimizes the risk of false positives. While offering excellent accuracy, the initial instrument cost and sample preparation time can be considerable.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique. However, it often requires a derivatization step to increase the volatility of the toxin, which can add complexity to the sample preparation process[2][3]. Its sensitivity is generally lower than that of LC-MS/MS for this compound analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) provides a more accessible and cost-effective chromatographic option. This method also necessitates a derivatization step to render the non-fluorescent this compound detectable[4][5][6]. While offering good sensitivity and recovery rates, its specificity can be lower than mass spectrometry-based methods, making it more susceptible to matrix interferences[4].
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the rapid screening of a large number of samples. Its high throughput and relatively low cost make it an attractive option for routine monitoring[7][8]. However, the specificity of ELISA is dependent on the antibody used, and cross-reactivity with structurally similar mycotoxins can be a concern, potentially leading to an overestimation of the this compound concentration[7]. It is often used as a screening tool, with positive results requiring confirmation by a chromatographic method[4][8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the key analytical platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A validated method for the determination of T-2 and HT-2 toxins in cereals involves the following steps[9]:
-
Sample Extraction: A homogenized sample (e.g., 5 g) is extracted with 20 mL of an acetonitrile/water mixture (e.g., 80:20 v/v) containing acetic and formic acid by vortexing for 10 minutes[1].
-
Cleanup: The extract is then subjected to a pass-through solid-phase extraction (SPE) cleanup to remove interfering matrix components[1].
-
LC Separation: The cleaned extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and methanol, both containing a small percentage of formic acid and ammonium (B1175870) formate, is used to separate the toxins.
-
MS/MS Detection: The separated analytes are detected using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor and product ion transitions for HT-2 and any internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A typical GC-MS protocol for trichothecene analysis includes[2][3]:
-
Extraction: The sample is extracted with an acetonitrile/water mixture.
-
Cleanup: The extract is purified using a solid-phase extraction (SPE) column.
-
Derivatization: The dried extract is derivatized with a silylating agent (e.g., trimethylsilyl-trifluoroacetamide) to increase the volatility of the toxins.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). A temperature program is used to separate the analytes.
-
MS Detection: A mass spectrometer is used for detection and quantification, typically in the selected ion monitoring (SIM) mode.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
The protocol for HPLC-FLD analysis of this compound involves these key stages[4][5][6]:
-
Extraction: A ground sample is extracted with a methanol/water mixture.
-
Cleanup: The extract is cleaned up using an immunoaffinity column (IAC) specific for T-2 and HT-2 toxins.
-
Derivatization: The purified extract is derivatized with a fluorescent labeling agent, such as 1-anthroylnitrile, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)[4][5].
-
HPLC Separation: The derivatized sample is separated on a C18 column using a gradient elution with an acetonitrile/water mobile phase.
-
Fluorescence Detection: The HT-2 derivative is detected by a fluorescence detector at specific excitation and emission wavelengths.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
A competitive direct ELISA for this compound typically follows these steps[7]:
-
Sample Extraction: The sample is extracted with a methanol/water solution.
-
Assay Procedure:
-
Standards and extracted samples are added to microplate wells coated with antibodies specific to T-2/HT-2 toxins.
-
An enzyme-conjugated this compound is added. This competes with the this compound in the sample for binding to the antibodies.
-
After an incubation period, the wells are washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme conjugate to produce a color.
-
-
Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Cellular Impact of this compound: Signaling Pathways
Understanding the molecular mechanisms of this compound's toxicity is crucial for risk assessment and the development of potential therapeutic strategies. This compound is known to induce a ribotoxic stress response and apoptosis.
This compound-Induced Ribotoxic Stress and MAPK Signaling
This compound binds to the 60S ribosomal subunit, inhibiting protein synthesis. This triggers a signaling cascade known as the ribotoxic stress response, which leads to the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK[10].
Caption: this compound induces a ribotoxic stress response leading to MAPK activation.
This compound-Induced Mitochondrial Apoptosis Pathway
The activation of MAPK signaling pathways, particularly the JNK pathway, can initiate the mitochondrial (intrinsic) pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Conclusion
The choice of an analytical platform for this compound analysis is contingent on the specific requirements of the study. For regulatory compliance and confirmatory analysis where high accuracy and sensitivity are paramount, LC-MS/MS is the method of choice. For large-scale screening and routine monitoring where speed and cost-effectiveness are critical, ELISA serves as a valuable tool, with the caveat that positive findings should be confirmed by a more robust method. A thorough understanding of the performance characteristics and experimental protocols of each platform, as well as the underlying toxicological mechanisms of HT-2, will empower researchers to make informed decisions and ensure the safety of food and feed products.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Fusarium Mycotoxins Fusaproliferin and Trichothecenes in Grains Using Gas Chromatography−Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of T-2 and HT-2 toxins in oats and other cereals by means of HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T-2 Toxin/HT-2 Toxin and Ochratoxin A ELISAs Development and In-House Validation in Food in Accordance with Commission Regulation (EU) No 519/2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of T-2 and HT-2 Toxins in Oats and Oat-Based Breakfast Cereals by Liquid-Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of HT-2 Toxin Contamination in Cereal Varieties
This guide provides a comparative overview of HT-2 and its parent compound, T-2 toxin, levels across different cereal varieties. These mycotoxins, produced by various Fusarium species, are a significant concern for food and feed safety due to their potent cytotoxic effects.[1][2] The data presented is compiled from multiple surveillance studies and research articles to offer an objective comparison for researchers and food safety professionals. The contamination levels can vary significantly based on geographical location, climate conditions during the growing season, and agricultural practices.[3]
Data Presentation: HT-2 and T-2 Toxin Levels in Cereals
The following table summarizes the quantitative data on HT-2 and T-2 toxin contamination found in various unprocessed cereals. Oats consistently show the highest prevalence and concentration of these toxins, followed by barley, maize, and wheat.[4][5]
| Cereal Variety | Toxin(s) Measured | Contamination Range (µg/kg) | Mean/Median Concentration (µg/kg) | Frequency of Contamination (%) | Source(s) |
| Oats | Sum of T-2 & HT-2 | 3 - 174 | 87.9 (Mean) | 70% - 100% | [6][7] |
| Sum of T-2 & HT-2 | Up to 3789 | 450 - 1091 (Mean) | 65% - 76% | [8] | |
| HT-2 | - | 115 (Mean of positives) | 70% (>20 µg/kg) | [9] | |
| T-2 | - | 60 (Mean of positives) | 30% (>20 µg/kg) | [9] | |
| Barley | Sum of T-2 & HT-2 | 1 - 10 | 22.6 (Mean) | 40.9% | [6][7] |
| HT-2 | 34 - 481 | 73 (Mean of positives) | 22% (>20 µg/kg) | [8][9] | |
| T-2 | 12 - 2652 | 85 (Mean of positives) | 5% (>20 µg/kg) | [8][9] | |
| Maize | Sum of T-2 & HT-2 | 2 - 106 | 54.1 (Mean) | 26.8% - 80% | [6][7] |
| Wheat | Sum of T-2 & HT-2 | 1 - 10 | 23.0 (Mean) | 19.2% | [6][7] |
| HT-2 | - | 20 (Mean of positives) | 1.2% (>20 µg/kg) | [9] | |
| T-2 | - | 20 (Mean of positives) | 0.6% (>20 µg/kg) | [9] | |
| Rye | Sum of T-2 & HT-2 | Not Detected | - | - | [6] |
Note: Concentrations and frequencies are highly variable depending on the specific study, region, and year. The values presented represent a synthesis of findings from various sources.
Experimental Protocols
The determination of HT-2 and T-2 toxins in cereals typically involves a multi-step process including sample preparation, toxin extraction, extract cleanup, and analytical determination. The most common and reliable methods are based on chromatography coupled with mass spectrometry.[10][11]
1. Sample Preparation:
-
A representative sample of the cereal grain is taken.
-
The sample is finely ground to a particle size of 1 mm or less to ensure homogeneity.
2. Extraction:
-
A known weight of the ground sample (e.g., 25 g) is extracted with a solvent mixture. A common solvent is a methanol (B129727)/water or acetonitrile/water mixture (e.g., 80:20, v/v).[12]
-
The sample and solvent are homogenized at high speed for several minutes.
-
The mixture is then centrifuged or filtered to separate the liquid extract from the solid cereal matrix.
3. Cleanup:
-
The crude extract is often diluted with water or a buffer solution.
-
To remove interfering matrix components and concentrate the toxins, the diluted extract is passed through an immunoaffinity column (IAC).[6][12] These columns contain antibodies specific to T-2 and HT-2 toxins.
-
The column is washed with water or a phosphate-buffered saline (PBS) solution to remove unbound substances.
-
The toxins are then eluted from the column using a solvent like methanol or acetonitrile.[12]
4. Analysis and Quantification:
-
The purified eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection into the analytical instrument.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is required to make the toxins volatile. This is often done using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[12]
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is typically not needed. This method is highly sensitive and selective and is considered a confirmatory method.[7]
-
Quantification is achieved by comparing the signal from the sample to a calibration curve prepared from certified reference standards.
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the analysis of HT-2 and T-2 toxins in cereal samples.
Caption: Workflow for HT-2/T-2 toxin analysis in cereals.
References
- 1. T-2 and hT-2 toxin: indicative levels become limit values - AGROLAB GROUP [agrolab.com]
- 2. Mycotoxins in cereals | EUR-Lex [eur-lex.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and risks with T-2 and HT-2 toxins in cereals. [ojs.ihar.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. A Two-Year Occurrence of Fusarium T-2 and this compound in Croatian Cereals Relative of the Regional Weather - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Improved Methods of Analysis for T2 and HT2 Toxins | National Agricultural Library [nal.usda.gov]
- 11. Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer [mdpi.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HT-2 Toxin
A comprehensive guide for researchers on the safe and effective disposal of HT-2 toxin, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals handling this compound, a potent mycotoxin, ensuring its proper disposal is a critical component of laboratory safety protocols. Adherence to established procedures not only protects laboratory personnel from accidental exposure but also prevents environmental contamination. This guide provides essential, step-by-step information for the safe inactivation and disposal of this compound and contaminated materials.
Chemical and Thermal Inactivation of this compound
This compound, a type A trichothecene, is a stable compound that is not effectively neutralized by autoclaving.[1][2] Therefore, specific chemical or high-temperature thermal methods are required for its complete inactivation. The recommended methods for the decontamination of this compound are summarized below.
| Decontamination Method | Agent/Temperature | Concentration | Contact Time | Efficacy |
| Chemical Inactivation | Sodium Hypochlorite (B82951) (NaOCl) & Sodium Hydroxide (B78521) (NaOH) | 2.5% NaOCl + 0.25 N NaOH | 4 hours | Complete Inactivation[2][3][4] |
| Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) (for animal cages and bedding) | 0.25% NaOCl + 0.025 N NaOH | 4 hours | Recommended[2][4] | |
| Sodium Hypochlorite (NaOCl) | 3-5% | Not specified | Effective[1][5] | |
| Thermal Inactivation | Incineration | > 815°C (1500°F) | Not specified | Complete Inactivation[2][3] |
| Dry Heat | 500°F (260°C) | 30 minutes | Complete Inactivation[5] | |
| Dry Heat | 900°F (482°C) | 10 minutes | Complete Inactivation[5] |
It is important to note that this compound is often grouped with T-2 toxin in safety and disposal literature due to their structural similarity and co-occurrence.
Detailed Protocol for Chemical Inactivation of this compound
This protocol outlines the step-by-step procedure for the preparation and use of a sodium hypochlorite and sodium hydroxide solution for the complete inactivation of this compound in liquid samples, on surfaces, and for non-burnable waste.
Materials:
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, check concentration)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double gloving recommended), lab coat, and safety glasses or face shield.[6]
-
Appropriate glass or chemical-resistant plastic containers for preparing and holding the decontamination solution and waste.
-
Fume hood
Procedure:
-
Work in a Fume Hood: All steps involving the handling of concentrated NaOH and NaOCl, as well as the this compound itself, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the Decontamination Solution:
-
To prepare a 2.5% NaOCl + 0.25 N NaOH solution, carefully calculate the required volumes based on the concentration of your stock solutions.
-
Example Calculation for 1 Liter of Solution:
-
To achieve a 2.5% final concentration of NaOCl from a 10% stock solution, you would use 250 mL of the 10% NaOCl stock and dilute it to 1 L.
-
To prepare a 0.25 N NaOH solution, dissolve 10 g of solid NaOH (molar mass ~40 g/mol ) in approximately 500 mL of water, and then add this to the NaOCl solution, bringing the final volume to 1 L. Always add NaOH to water, not the other way around, and do so slowly as the reaction is exothermic.
-
-
-
Inactivation of Liquid Waste:
-
Carefully add the this compound-containing liquid waste to the prepared decontamination solution.
-
Ensure the final concentration of the active ingredients is maintained (i.e., do not dilute the decontamination solution excessively with the waste).
-
Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation.[2][3][4]
-
-
Decontamination of Surfaces and Equipment:
-
Generously apply the decontamination solution to the contaminated surface or equipment.
-
Ensure the surface remains wet with the solution for at least 30 minutes. For complete inactivation, a 4-hour contact time is recommended.[2][3][4]
-
After the contact time, wipe the surface with a clean, damp cloth to remove any residual decontamination solution.
-
-
Disposal of Inactivated Waste:
-
After the 4-hour inactivation period, the treated liquid waste can be disposed of according to your institution's hazardous waste procedures. Neutralize the pH of the solution before disposal if required by local regulations.
-
-
Disposal of Contaminated Solid Waste:
-
All burnable solid waste contaminated with this compound, such as pipette tips and paper towels, should be collected in a designated, labeled biohazard bag and incinerated at a temperature greater than 815°C (1500°F).[2][3]
-
Non-burnable contaminated waste, such as glassware, should be soaked in the 2.5% NaOCl + 0.25 N NaOH solution for 4 hours before being washed and reused or disposed of as hazardous waste.[2][3][4]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and contaminated materials.
Caption: Workflow for the proper disposal of this compound waste.
General Laboratory Safety Practices
When working with this compound, always adhere to standard laboratory safety practices for handling highly toxic substances:
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[6] Consider double gloving.
-
Avoid Powdered Toxin: If possible, work with this compound in a liquid solution to avoid the risks associated with handling fine powders.[6] If you must handle powdered toxin, do so within a containment device like a glove box.
-
Spill Management: In the event of a spill, immediately decontaminate the area using the chemical inactivation solution described above. For powdered toxin spills, evacuate the area and allow dust to settle before re-entering with appropriate respiratory protection to decontaminate.[7]
-
Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[3] this compound can be absorbed through the skin.[1]
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel.
References
- 1. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.cat [uab.cat]
- 3. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 8. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
Safe Handling of HT-2 Toxin: A Guide to Personal Protective Equipment and Disposal
HT-2 Toxin is a highly toxic trichothecene (B1219388) mycotoxin, a natural byproduct of Fusarium spp. fungus.[1][2] As the primary metabolite of T-2 toxin, it poses a significant risk in research and drug development settings.[1][3] Exposure to this compound can be fatal if swallowed, inhaled, or in contact with skin, and it is also known to cause serious skin and eye irritation.[1] Adherence to strict safety protocols is therefore critical to ensure the well-being of laboratory personnel.
This guide provides essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and waste disposal.
Hazard Identification and GHS Classification
Understanding the specific hazards associated with this compound is the first step in establishing a safe working environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed[1] | Danger | |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin[1] | Danger | |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[1] | Danger | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Warning | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, respiratory, and ocular exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with P3 (EN 143) cartridges or a positive pressure, full face-piece self-contained breathing apparatus (SCBA).[4] | Protects against inhalation of aerosolized toxin particles, which can be fatal.[1] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). Regularly check for and replace contaminated or punctured gloves. | Prevents dermal contact, a primary route of exposure that can be fatal.[1] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5] | Protects eyes from splashes and prevents serious irritation.[1] The face shield provides an additional layer of protection for the entire face. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat or coveralls.[4][6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers.[6][7] | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure emergency equipment, including an eyewash station, safety shower, and spill kit, is accessible.
-
Assemble all necessary materials, including toxin, solvents, and labware, within the fume hood before beginning work.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations of this compound (weighing, dissolving, aliquoting) within the chemical fume hood to contain any potential aerosols.
-
Handle the toxin with extreme care to avoid generating dust or aerosols.
-
Use disposable labware whenever possible to simplify cleanup and disposal.
-
-
Decontamination and Cleanup:
-
Following completion of work, decontaminate all surfaces and non-disposable equipment.
-
A recommended decontamination solution is an alkaline hypochlorite (B82951) solution (1% sodium hypochlorite in 0.1M NaOH).[3] Allow for sufficient contact time (at least 15-30 minutes) before wiping clean.
-
For skin exposure, immediately wash the affected area with soap and copious amounts of water.[2][3]
-
For eye contact, flush with saline solution or water for at least 15 minutes at an eyewash station.[3]
-
Carefully doff PPE, avoiding contact with the exterior of contaminated items. Dispose of all disposable PPE as hazardous waste.
-
Waste Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, wipes, pipette tips, shoe covers) must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.[8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Waste containers must be kept closed except when adding waste, stored in a secondary container, and should not be filled beyond 90% capacity.[8] The exterior of the container must remain clean.
-
Final Disposal: Arrange for pickup and disposal of hazardous waste through your institution's EHS program.
Procedural Diagrams
References
- 1. HT 2 toxin | C22H32O8 | CID 10093830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 3. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
